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  • Product: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
  • CAS: 1217601-79-0

Core Science & Biosynthesis

Foundational

synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

An In-Depth Technical Guide to the Asymmetric Synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and stereocontrolled synthetic route to (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The presented strategy leverages a chiral auxiliary-mediated approach to establish the desired (R)-stereochemistry at the α-carbon, ensuring high enantiopurity of the final product. This guide will elaborate on the causal factors influencing experimental choices, provide detailed, step-by-step protocols for key transformations, and offer insights based on established principles of asymmetric synthesis. All claims and protocols are substantiated by authoritative references from peer-reviewed literature.

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are crucial building blocks in the design of novel therapeutic agents, peptidomimetics, and molecular probes. Their unique side chains and stereochemical configurations allow for the exploration of chemical space beyond that offered by the canonical 20 proteinogenic amino acids. The target molecule, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, incorporates a synthetically challenging β-aryl substituent with an aminomethyl functionality. The precise spatial arrangement of the amino and carboxylic acid groups, dictated by the (R)-configuration, is paramount for its intended biological activity. This guide outlines a reliable synthetic pathway to access this valuable compound in high optical purity.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests a convergent approach wherein the key C-C bond between the α-carbon and the benzyl group is formed via an asymmetric alkylation of a chiral glycine enolate equivalent. This strategy allows for the reliable installation of the stereocenter early in the synthetic sequence.

Retrosynthesis target (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid intermediate1 Protected Amino Acid target->intermediate1 Deprotection intermediate2 Chiral Glycine Enolate intermediate1->intermediate2 Asymmetric Alkylation intermediate3 Electrophile: 2-(Protected aminomethyl)benzyl bromide intermediate1->intermediate3 chiral_auxiliary Chiral Auxiliary intermediate2->chiral_auxiliary Attachment glycine_derivative Protected Glycine intermediate2->glycine_derivative starting_material 2-Methylaniline or 2-Bromotoluene intermediate3->starting_material Functional Group Interconversion Electrophile_Synthesis cluster_0 Route 1: From 2-Methylaniline cluster_1 Alternative Route: From 2-Bromotoluene A 2-Methylaniline B 2-Methylbenzenediazonium salt A->B 1. NaNO₂, HCl C 2-Methylbenzonitrile B->C 2. CuCN D 2-Methylbenzylamine C->D 3. Reduction (e.g., LiAlH₄) E N-(2-Methylbenzyl)phthalimide D->E 4. Phthalic anhydride F 2-(Phthalimidomethyl)toluene E->F G 2-(Phthalimidomethyl)benzyl bromide F->G 5. NBS, AIBN H 2-(Aminomethyl)benzylamine I 2-(Azidomethyl)benzyl bromide J 2-Bromotoluene K 2-Bromobenzyl bromide J->K 1. NBS, AIBN K->I 2. NaN₃

Caption: Synthetic routes to the key electrophile.

Protocol 3.1: Synthesis of 2-(Azidomethyl)benzyl Bromide from 2-Bromotoluene

This route is often more direct and avoids the handling of diazonium salts.

Step 1: Benzylic Bromination of 2-Bromotoluene

  • Reaction: 2-Bromotoluene is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Protocol:

    • To a solution of 2-bromotoluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add NBS (1.1 eq.) and AIBN (0.05 eq.).

    • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-bromobenzyl bromide, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Sodium Azide

  • Reaction: The crude 2-bromobenzyl bromide is treated with sodium azide to introduce the azidomethyl group.

  • Protocol:

    • Dissolve the crude 2-bromobenzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (1.5 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 2-(azidomethyl)benzyl bromide.

Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

The core of the asymmetric synthesis lies in the diastereoselective alkylation of a chiral glycine enolate. The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary provides excellent stereocontrol.

Asymmetric_Alkylation start (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone step1 Acylation with N-Boc-glycine start->step1 step2 Formation of Chiral Glycine Adduct step1->step2 step3 Enolate Formation (NaHMDS, -78 °C) step2->step3 step4 Alkylation with 2-(Azidomethyl)benzyl Bromide step3->step4 product Alkylated Product (High Diastereoselectivity) step4->product

Caption: Workflow for the asymmetric alkylation step.

Protocol 4.1: Acylation of the Chiral Auxiliary
  • Reaction: The oxazolidinone is acylated with an N-protected glycine, for example, N-Boc-glycine, to form the chiral glycine adduct.

  • Protocol:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.

    • In a separate flask, activate N-Boc-glycine (1.2 eq.) by converting it to its acid chloride or by using a coupling agent like DCC/DMAP.

    • Add the activated N-Boc-glycine to the lithium salt of the oxazolidinone and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the product by column chromatography.

Protocol 4.2: Diastereoselective Alkylation
  • Reaction: The chiral glycine adduct is deprotonated to form a rigid sodium enolate, which is then alkylated with 2-(azidomethyl)benzyl bromide. The bulky phenyl group of the auxiliary directs the incoming electrophile to the opposite face, leading to high diastereoselectivity.

  • Protocol:

    • Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.

    • Add a solution of 2-(azidomethyl)benzyl bromide (1.2 eq.) in THF dropwise.

    • Stir the reaction at -78 °C for several hours until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to isolate the desired diastereomer.

Deprotection Cascade to Yield the Final Product

The final stage of the synthesis involves the sequential removal of the chiral auxiliary and the protecting groups on the amino functionalities.

Protocol 5.1: Cleavage of the Chiral Auxiliary
  • Reaction: The oxazolidinone auxiliary is cleaved under mild basic conditions using lithium hydroxide and hydrogen peroxide. [1]* Protocol:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).

    • Stir the reaction at 0 °C for a few hours, then warm to room temperature and stir until the reaction is complete.

    • Quench the excess peroxide with sodium sulfite.

    • Extract the chiral auxiliary with a suitable solvent.

    • Acidify the aqueous layer and extract the carboxylic acid product.

Protocol 5.2: Reduction of the Azide and Deprotection of the Boc Group
  • Reaction: The azide is reduced to a primary amine via catalytic hydrogenation, which can simultaneously cleave the Boc protecting group if a Cbz group were used instead. For the Boc group, a subsequent acidic workup is necessary.

  • Protocol:

    • Dissolve the product from the previous step in methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the catalyst through Celite and concentrate the filtrate.

    • To remove the Boc group, dissolve the residue in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

    • Stir at room temperature until deprotection is complete.

    • Concentrate the solution and purify the final product, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, by recrystallization or ion-exchange chromatography.

Quantitative Data Summary

StepReactantsReagents and ConditionsExpected Yield (%)Key Considerations
3.1 2-Bromotoluene, NBSAIBN, CCl₄, reflux>90Careful monitoring to avoid over-bromination.
3.2 2-Bromobenzyl bromide, NaN₃DMF, room temperature85-95Ensure complete dissolution of NaN₃.
4.1 Chiral Auxiliary, N-Boc-glycinen-BuLi, THF, -78 °C to rt80-90Anhydrous conditions are critical.
4.2 N-Acylated Auxiliary, ElectrophileNaHMDS, THF, -78 °C70-85Low temperature is crucial for high diastereoselectivity.
5.1 Alkylated ProductLiOH, H₂O₂, THF/H₂O, 0 °C to rt>90Careful control of temperature to avoid side reactions. [1]
5.2 Protected Amino AcidH₂, Pd/C; then HCl/dioxane85-95Ensure complete removal of the catalyst.

Conclusion

The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid. By employing a well-established chiral auxiliary, the desired stereochemistry is installed with high fidelity. The protocols provided are based on robust and well-documented chemical transformations, offering a practical pathway for researchers in the field of medicinal chemistry and drug discovery to access this valuable non-proteinogenic amino acid. The principles and techniques described herein can also be adapted for the synthesis of other structurally related chiral amino acids.

References

  • Evans, D. A.; Britton, T. C.; Ellman, J. A.; Dorow, R. L. A general method for the stereoselective synthesis of α-amino acids. J. Am. Chem. Soc.1990 , 112 (10), 4011–4030. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc. Chem. Res.2004 , 37 (8), 506–517. [Link]

  • Scriven, E. F. V.; Turnbull, K. Azides: their preparation and synthetic uses. Chem. Rev.1988 , 88 (2), 297–368. [Link]

  • Osby, J. O.; Martin, M. G.; Ganem, B. An exceptionally mild deprotection of phthalimides. Tetrahedron Lett.1984 , 25 (20), 2093–2096. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Introduction (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, also known as 2-Aminomethyl-D-phenylalanine, is a non-proteinogenic, or "unnatural," amino acid.[1][][3] Unnatural amino acids (UAAs) are analogues of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, also known as 2-Aminomethyl-D-phenylalanine, is a non-proteinogenic, or "unnatural," amino acid.[1][][3] Unnatural amino acids (UAAs) are analogues of the canonical 20 amino acids and serve as powerful tools in drug discovery, chemical biology, and materials science.[1][][4] By featuring novel side chains, UAAs like this one allow for the creation of peptides and proteins with enhanced stability, novel functions, or specific probes for studying biological processes.[3][4][5] The unique structure of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, which incorporates a reactive aminomethyl group on the phenyl ring, makes it a particularly interesting building block for creating peptidomimetics and other complex molecules with tailored pharmacological activities.[3]

Identity and Structural Confirmation

Before any chemical property determination, the identity, purity, and stereochemical integrity of the compound must be unequivocally confirmed.

Core Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides definitive information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[6]

  • Chiral High-Performance Liquid Chromatography (HPLC): Verifies the enantiomeric purity, ensuring the compound is the desired (2R) stereoisomer.

The causality for using this combination of techniques is rooted in orthogonality; each method provides a different and complementary piece of structural information, leading to a highly confident structural assignment.

Physicochemical Properties

The ionization state, solubility, and lipophilicity are critical parameters that govern the behavior of a molecule in both chemical reactions and biological systems.

Acidity and Basicity (pKa Determination)

The molecule possesses three ionizable groups: the α-carboxylic acid, the α-amino group, and the benzylic amino group. Determining their respective pKa values is crucial for predicting the molecule's net charge at a given pH, which influences solubility, receptor binding, and membrane permeability.

This is the gold standard method for experimentally determining pKa values.[7][8]

  • Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water. If solubility is limited, a small, known amount of co-solvent may be used. Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9]

  • Acidic Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10).[9] Place the amino acid solution in a beaker with a stir bar and begin recording the pH. Add small, precise aliquots of the standardized HCl solution, recording the pH after each addition until the pH drops to ~1.5.[9]

  • Basic Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with the standardized NaOH solution, recording the pH after each addition until the pH rises to ~12.5.[9][10]

  • Data Analysis: Plot the pH versus the equivalents of added acid/base to generate a titration curve.[10][11] The pKa values correspond to the pH at the midpoint of the buffering regions (the flat portions of the curve).[10][11] The isoelectric point (pI) can be calculated by averaging the pKa values of the groups that define the zwitterionic form.[8]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Prepare Amino Acid Solution P2 Standardize 0.1M HCl & 0.1M NaOH P3 Calibrate pH Meter T1 Titrate with HCl to pH ~1.5 P3->T1 T2 Titrate with NaOH to pH ~12.5 P3->T2 A1 Plot pH vs. Equivalents Titrant T1->A1 T2->A1 A2 Identify Midpoints of Buffering Regions A1->A2 A3 Determine pKa1, pKa2, pKa3 A2->A3 A4 Calculate Isoelectric Point (pI) A3->A4 Stability_Workflow cluster_method_dev Method Development cluster_stress Forced Degradation cluster_validation Validation M1 Develop Gradient RP-HPLC Method S1 Acid Hydrolysis M1->S1 S2 Base Hydrolysis M1->S2 S3 Oxidation (H2O2) M1->S3 S4 Thermal & Photo Stress M1->S4 V1 Analyze Stressed Samples S1->V1 S2->V1 S3->V1 S4->V1 V2 Check Peak Resolution V1->V2 V3 Perform Peak Purity Analysis V2->V3 V4 Method Confirmed as Stability-Indicating V3->V4

Workflow for developing a stability-indicating HPLC method.
Solution Stability Profile

Once the stability-indicating method is established, it can be used to determine the compound's stability under specific, relevant conditions (e.g., in formulation buffers or cell culture media).

  • Sample Preparation: Prepare solutions of the compound in the desired buffers (e.g., pH 4, 7.4, 9) at a known concentration.

  • Incubation: Store the solutions at specified temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the samples immediately using the validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration. The appearance of degradation products should also be monitored and quantified.

Results are best presented in a table showing the percentage of the parent compound remaining over time.

BufferTemperature (°C)% Remaining (T=4h)% Remaining (T=8h)% Remaining (T=24h)% Remaining (T=48h)
pH 4.025[Insert Value][Insert Value][Insert Value][Insert Value]
pH 7.425[Insert Value][Insert Value][Insert Value][Insert Value]
pH 9.025[Insert Value][Insert Value][Insert Value][Insert Value]
pH 7.44[Insert Value][Insert Value][Insert Value][Insert Value]

Reactivity and Synthetic Utility

The three primary functional groups—the α-amino group, the α-carboxylic acid, and the benzylic amino group—offer multiple handles for chemical modification.

  • Peptide Synthesis: The α-amino and α-carboxylic acid groups allow for its incorporation into peptides using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling chemistries. The choice of protecting groups for the two amino functions will be critical to achieve selective coupling.

  • Side-Chain Modification: The benzylic amino group is a key point for derivatization. It can be acylated, alkylated, or used in other amine-specific reactions to attach probes, linkers, or other functional moieties, expanding the utility of this UAA in creating complex molecular architectures. [] The differential reactivity of the α-amino group (typically pKa ~9-10) and the benzylic amino group (expected pKa likely lower due to the phenyl ring's influence) can be exploited for selective chemical modifications by carefully controlling the reaction pH.

References

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Jain, D., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kumar, V., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Scribd. Determination of The Pka Values of An Amino Acid. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Barnett, S. (2024). Unnatural Amino Acids. Dimension Research. Available at: [Link]

  • Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure). Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. Available at: [Link]

  • Sharma, P., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available at: [Link]

  • Bio-Synthesis Inc. Unnatural / Unusual Amino Acids. Available at: [Link]

  • Wexelbaum, R. S., et al. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. Available at: [Link]

Sources

Foundational

A Framework for Elucidating the Mechanism of Action of Novel Chemical Entities: A Case Study of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals.

Abstract The journey from a novel chemical entity to a validated therapeutic agent is contingent on a deep and precise understanding of its mechanism of action (MoA). For uncharacterized molecules such as the constrained phenylalanine analog (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, a systematic and multi-faceted investigational workflow is not just recommended, but essential. This guide eschews a rigid template to provide a dynamic, logic-driven framework for researchers, scientists, and drug development professionals. We will use (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid as a central case study to illustrate the principles and methodologies required to move from structural hypothesis to a validated MoA. This document outlines the critical phases of target identification, biophysical characterization, and cellular pathway analysis, integrating field-proven insights with detailed, actionable protocols and data visualization to ensure scientific integrity and trustworthiness at every step.

Initial Assessment and Hypothesis Generation: The Case of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Before embarking on extensive experimental work, a thorough in-silico and structural analysis of the lead compound is a prerequisite. The structure of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid provides several clues to its potential biological roles.

  • Core Structure: It is an analog of the amino acid L-phenylalanine. The propanoic acid backbone with a primary amine at the chiral center is a classic pharmacophore for engaging with targets that recognize amino acids.

  • Stereochemistry: The (2R) configuration is specified, which is critical. Biological systems are chiral, and often only one enantiomer is active. This immediately suggests that any experimental plan must include the (2S)-enantiomer as a negative control to validate the specificity of observed effects.

  • Key Substituent: The ortho-positioned aminomethyl group (-CH2-NH2) on the phenyl ring is a significant modification. This group introduces a second basic center, altering the molecule's charge distribution and conformational flexibility. It structurally resembles neurotransmitters like GABA, suggesting potential activity at neuronal receptors or transporters.

Based on this analysis, we can formulate several primary hypotheses for its molecular target class:

  • Amino Acid Transporters: The structure is a strong candidate for interacting with transporters that handle neutral or cationic amino acids. Targets like the L-type amino acid transporter 1 (LAT1) or the Alanine-Serine-Cysteine Transporter 2 (ASCT2) are plausible candidates.

  • Metabolic Enzymes: It could act as a competitive inhibitor or a substrate for enzymes involved in amino acid metabolism.

  • Neurotransmitter Receptors: The structural similarity to GABA and other neuroactive amino acids suggests possible interactions with ionotropic or metabotropic receptors in the central nervous system, such as GABA or glutamate receptors.

This initial analysis is the foundation upon which the entire investigational cascade is built. It allows for the design of intelligent, targeted experiments rather than a purely brute-force approach.

Phase 1: Unbiased and Biased Target Identification

With a set of initial hypotheses, the next step is to identify the specific molecular target. A dual approach, combining unbiased phenotypic screening with biased, hypothesis-driven screening, is most effective.

  • Unbiased Approach (Phenotypic Screening): This strategy involves testing the compound across a wide array of cell lines in high-content imaging or multi-well plate-based assays without a preconceived target. The goal is to identify a consistent, measurable cellular phenotype (e.g., apoptosis, cell cycle arrest, morphological changes). This phenotype then guides subsequent target deconvolution efforts.

  • Biased Approach (Target-Based Screening): This involves directly testing the compound against a panel of purified proteins or cell-based assays related to our initial hypotheses (e.g., a panel of amino acid transporters). This is a more direct path to target identification if the initial structural hypotheses are accurate.

Experimental Workflow: Target Identification Funnel

The following diagram illustrates a logical workflow for narrowing down potential targets.

cluster_0 Phase 1: Target Identification A Structural Analysis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid B Hypothesis-Driven Screening (e.g., Transporter Panel) A->B C Unbiased Phenotypic Screen (e.g., High-Content Imaging) A->C D Hit Identification (e.g., Inhibition of ASCT2-mediated uptake) B->D E Target Deconvolution (e.g., Affinity Chromatography) C->E F Validated Primary Target (Hypothetical: ASCT2) D->F E->F

Caption: Workflow for identifying a primary molecular target.

Protocol 1: Competitive Radioligand Binding Assay for Amino Acid Transporters

This protocol describes a biased approach to determine if our case study compound interacts with a hypothesized transporter, such as ASCT2.

Objective: To measure the ability of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid to displace a known radiolabeled substrate from its transporter.

Materials:

  • HEK293 cells overexpressing the target transporter (e.g., hASCT2).

  • Control HEK293 cells (parental line).

  • Radiolabeled substrate (e.g., [3H]-L-Serine).

  • Test compound: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid.

  • Control compound: (2S)-enantiomer.

  • Known inhibitor (e.g., V-9302 for ASCT2).

  • Binding Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Scintillation fluid and counter.

Methodology:

  • Cell Plating: Plate the hASCT2-overexpressing cells and parental cells in 96-well plates and grow to confluence.

  • Preparation of Reagents: Prepare serial dilutions of the test compound, (2S)-control, and known inhibitor in Binding Buffer.

  • Assay Initiation: Aspirate the culture medium from the cells and wash twice with ice-cold Binding Buffer.

  • Competition Binding: Add 50 µL of Binding Buffer containing a fixed concentration of [3H]-L-Serine (at its approximate Kd) and 50 µL of the serially diluted test compounds. Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + excess known inhibitor).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Termination and Washing: Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness Check: A potent IC50 for the (2R)-enantiomer coupled with a significantly weaker (>100-fold) IC50 for the (2S)-enantiomer would provide strong evidence for a specific, stereoselective interaction.

Phase 2: Biophysical Characterization of the Target-Ligand Interaction

Once a primary target is validated, the next crucial step is to characterize the binding interaction in detail. This moves beyond simple affinity and explores the thermodynamics and kinetics of the binding event. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Data Presentation: Example ITC Data Summary
ParameterDescriptionExample ValueInterpretation
Kd Dissociation Constant500 nMHigh affinity of the compound for the target protein.
n Stoichiometry1.05Indicates a 1:1 binding ratio of compound to target.
ΔH Enthalpy Change-8.5 kcal/molThe binding is enthalpically driven (favorable).
-TΔS Entropic Contribution-3.2 kcal/molThe binding is entropically opposed (unfavorable).
Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound binding to its purified target protein.

Materials:

  • Purified target protein (e.g., >95% purity).

  • Test compound.

  • ITC Buffer (e.g., PBS, HEPES), ensuring the buffer components have low ionization enthalpy.

  • Isothermal Titration Calorimeter.

Methodology:

  • Sample Preparation: Dialyze the purified protein extensively against the ITC buffer. Dissolve the test compound in the exact same final dialysis buffer to minimize buffer mismatch effects. Degas both solutions thoroughly.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to return to thermal equilibrium after each injection.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the Kd, n, and ΔH values. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Visualization: Principle of Isothermal Titration Calorimetry

cluster_0 ITC Workflow A Syringe: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid C Injection & Heat Measurement A->C Inject B Sample Cell: Purified Target Protein (e.g., ASCT2) B->C Bind D Binding Isotherm Plot (Heat vs. Molar Ratio) C->D Integrate Peaks E Thermodynamic Profile Kd, n, ΔH, ΔS D->E Fit Data

Caption: The experimental principle of Isothermal Titration Calorimetry.

Phase 3: Cellular Mechanism and Downstream Pathway Analysis

Confirming a direct biophysical interaction is not the end of the story. The ultimate goal is to understand the compound's effect on cellular physiology. This involves connecting the target engagement to a downstream signaling pathway or functional outcome.

If our hypothetical target is the amino acid transporter ASCT2, its inhibition would be expected to decrease the intracellular pool of key amino acids like glutamine, serine, and alanine. This would have profound effects on cellular metabolism and nutrient-sensing pathways like mTORC1.

Protocol 3: Western Blot for mTORC1 Pathway Activation

Objective: To determine if inhibiting the target transporter with our compound leads to a downstream decrease in mTORC1 signaling.

Methodology:

  • Cell Treatment: Culture a relevant cell line (e.g., one known to be dependent on ASCT2, like many cancer cell lines) and treat with increasing concentrations of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against key mTORC1 pathway proteins: phospho-S6K (a direct downstream target of mTORC1) and total S6K. A loading control like β-actin is essential.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-S6K to total S6K would indicate suppression of the mTORC1 pathway, consistent with the inhibition of an upstream amino acid transporter.

Visualization: Hypothesized Signaling Pathway

compound (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid asct2 ASCT2 Transporter compound->asct2 Inhibits amino_acids Intracellular Amino Acids asct2->amino_acids Imports mTORC1 mTORC1 Complex amino_acids->mTORC1 Activates s6k p-S6K (Active) mTORC1->s6k Phosphorylates growth Cell Growth & Metabolism s6k->growth

Caption: Hypothesized pathway linking ASCT2 inhibition to mTORC1 signaling.

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically progressing through these phases, we can construct a robust, evidence-based narrative for the mechanism of action of a novel compound. For our case study, a successful investigation would conclude with a statement like:

"(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a potent and stereoselective inhibitor of the ASCT2 amino acid transporter. It binds to ASCT2 with high affinity (Kd = 500 nM) in a 1:1 stoichiometry. By blocking the uptake of essential amino acids, the compound leads to the dose-dependent suppression of the nutrient-sensing mTORC1 signaling pathway, resulting in downstream effects on cell growth and metabolism. The (2S)-enantiomer is inactive, confirming the specificity of this on-target effect."

References

  • Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery Source: Biophysical Journal URL: [Link]

  • Title: mTOR Regulation of Metabolism and Autophagy Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: ASCT2 (SLC1A5)-mediated glutamine uptake is essential for the growth of prostate cancer Source: Journal of Pathology URL: [Link]

  • Title: Western Blotting: A Guide to Current Methods Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Exploratory

The Pivotal Role of the Ortho-Aminomethyl Group in Phenylalanine Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of an ortho-aminomethyl group onto the phenylalanine scaffold represents a significant advancement in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of an ortho-aminomethyl group onto the phenylalanine scaffold represents a significant advancement in medicinal chemistry, unlocking a diverse range of biological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of ortho-aminomethyl phenylalanine derivatives. By delving into the causal relationships between this specific structural modification and its impact on anticancer, antimicrobial, neuroprotective, and enzyme inhibitory activities, this guide serves as an essential resource for researchers engaged in the design and development of novel therapeutics. Detailed experimental protocols and data presentation formats are provided to facilitate the practical application of the concepts discussed herein.

Introduction: The Phenylalanine Scaffold and the Significance of Ortho-Functionalization

Phenylalanine, a fundamental aromatic amino acid, has long served as a versatile scaffold in drug discovery. Its inherent chirality and the presence of a modifiable phenyl ring provide a rich foundation for the design of peptidomimetics and small molecule inhibitors. The introduction of substituents onto the phenyl ring can profoundly alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

The ortho-aminomethyl group, in particular, imparts a unique set of characteristics. Its proximity to the amino acid backbone allows for potential intramolecular interactions and the formation of stable chelation complexes with metal ions, which are often crucial for the catalytic activity of enzymes. This guide will elucidate how this seemingly subtle modification can lead to significant enhancements in biological efficacy and target specificity.

Synthesis of Ortho-Aminomethyl Phenylalanine Derivatives

The synthesis of ortho-aminomethyl phenylalanine derivatives can be achieved through several strategic routes. A common approach involves the use of a protected phenylalanine precursor, which allows for regioselective functionalization of the phenyl ring.

One established method is the electrophilic aromatic substitution of a protected phenylalanine, such as N-Boc-phenylalanine methyl ester. This can be followed by a reduction of a nitro group to an amine, and subsequent alkylation to introduce the aminomethyl moiety.

Another versatile approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce a functional group at the ortho position that can be subsequently converted to the aminomethyl group. The choice of synthetic route is often dictated by the desired final compound and the compatibility of the reagents with other functional groups present in the molecule.

Anticancer Activity: A New Frontier in Cytotoxicity

The quest for novel anticancer agents has led to the exploration of various phenylalanine derivatives. The introduction of the ortho-aminomethyl group has shown promise in enhancing the cytotoxic and antiproliferative activity of these compounds.

Mechanistic Insights

The anticancer activity of ortho-aminomethyl phenylalanine derivatives is believed to be multifactorial. One proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or proteases. The ortho-aminomethyl group can act as a key binding motif, forming specific hydrogen bonds or coordinating with metal ions in the enzyme's active site.

Furthermore, these derivatives may induce apoptosis through the intrinsic or extrinsic pathways. This can be a result of interactions with pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death. The ability of the ortho-aminomethyl group to alter the overall lipophilicity and cell permeability of the parent compound can also contribute to its enhanced anticancer efficacy.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) in T-25 flasks with appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]

    • Harvest cells upon reaching 70-80% confluency and seed 1 x 10⁴ cells per well in a 96-well plate.[1]

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the ortho-aminomethyl phenylalanine derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.[1]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Gently agitate the plate on a shaker for 10 minutes.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Ortho-Aminomethyl Phenylalanine Derivatives
CompoundCell LineIC₅₀ (µM) after 48h
Ortho-AM-Phe-1 HeLa8.5
MCF-712.3
Ortho-AM-Phe-2 HeLa5.2
MCF-79.8
Doxorubicin (Control) HeLa0.5
MCF-70.8
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting experimental results.
Experimental Workflow for Anticancer Activity Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of ortho-aminomethyl phenylalanine derivatives cytotoxicity Cytotoxicity Assay (MTT) [IC50 determination] synthesis->cytotoxicity Test Compounds apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) cell_cycle->enzyme_inhibition western_blot Western Blot Analysis (Protein expression) enzyme_inhibition->western_blot xenograft Xenograft Mouse Model (Tumor growth inhibition) western_blot->xenograft Lead Compound toxicity Toxicity Studies xenograft->toxicity

Figure 1: A representative workflow for the screening and evaluation of the anticancer activity of ortho-aminomethyl phenylalanine derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. Ortho-aminomethyl phenylalanine derivatives have emerged as a promising class of compounds with potent antibacterial activity.

Mechanistic Insights

The antimicrobial action of these derivatives is often attributed to their ability to disrupt the bacterial cell membrane. The cationic nature of the aminomethyl group at physiological pH can facilitate electrostatic interactions with the negatively charged components of the bacterial cell wall, leading to membrane depolarization and increased permeability. This disruption of membrane integrity can result in the leakage of essential intracellular components and ultimately, cell death.

Furthermore, some derivatives may exert their effects by inhibiting essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The specific structure of the derivative, including the nature of other substituents on the phenyl ring, can influence its primary mechanism of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[3][4]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria, and the lowest concentration that shows no turbidity is determined as the MIC.[4]

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[4]

  • Compound Dilution:

    • Prepare a stock solution of the ortho-aminomethyl phenylalanine derivative in an appropriate solvent.

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.[4]

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity of Ortho-Aminomethyl Phenylalanine Derivatives
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Ortho-AM-Phe-3 1632
Ortho-AM-Phe-4 816
Ciprofloxacin (Control) 10.5
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting experimental results.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the development of small molecules that can protect neurons from damage and promote their survival.

Mechanistic Insights

The neuroprotective effects of ortho-aminomethyl phenylalanine derivatives may stem from their ability to modulate various signaling pathways involved in neuronal survival and death. For instance, they may act as antagonists of excitotoxic glutamate receptors, thereby preventing calcium overload and subsequent neuronal damage.

Additionally, these compounds could exhibit antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to oxidative stress, a key factor in neurodegeneration. The ortho-aminomethyl group may also facilitate interactions with specific G-protein coupled receptors (GPCRs) that are involved in neuroprotective signaling cascades.

Experimental Protocol: Neuronal Cell Viability Assay

Assessing the neuroprotective effects of a compound often involves challenging neuronal cultures with a neurotoxic stimulus and measuring the extent to which the compound can prevent cell death.[5][6]

Principle: This protocol utilizes a primary neuronal culture model and a viability assay to quantify the neuroprotective effects of the test compounds.

Step-by-Step Methodology:

  • Primary Neuronal Culture:

    • Isolate and culture primary neurons from embryonic rodent brains (e.g., cortical or hippocampal neurons).

    • Plate the neurons in 96-well plates coated with a suitable substrate (e.g., poly-D-lysine).

    • Allow the neurons to mature in culture for a specified period (e.g., 7-10 days).

  • Compound and Toxin Treatment:

    • Pre-treat the neuronal cultures with various concentrations of the ortho-aminomethyl phenylalanine derivative for a defined period (e.g., 1-2 hours).

    • Introduce a neurotoxic stimulus, such as glutamate or hydrogen peroxide, to induce neuronal cell death.

    • Include control wells with no treatment, toxin only, and compound only.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Perform a cell viability assay, such as the LDH release assay or a fluorescent live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).[5][6]

  • Data Analysis:

    • Quantify the percentage of viable neurons in each treatment group relative to the untreated control.

    • Determine the concentration at which the compound provides significant neuroprotection.

Enzyme Inhibition: Targeting Pathological Processes

Many diseases are driven by the aberrant activity of specific enzymes. Ortho-aminomethyl phenylalanine derivatives can be designed as potent and selective inhibitors of various enzyme classes, including proteases and kinases.

Mechanistic Insights

The inhibitory activity of these compounds is highly dependent on the specific enzyme target. The ortho-aminomethyl group can play a crucial role in orienting the molecule within the enzyme's active site to achieve optimal binding. It can participate in hydrogen bonding networks with active site residues or coordinate with a catalytic metal ion, leading to competitive or non-competitive inhibition.

The phenylalanine backbone can mimic the natural substrate of the enzyme, while the ortho-aminomethyl group provides an additional point of interaction to enhance binding affinity and specificity.

Experimental Protocol: Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a protease using a chromogenic or fluorogenic substrate.[7][8]

Principle: The protease cleaves a synthetic substrate, releasing a chromophore or fluorophore that can be quantified. The presence of an inhibitor reduces the rate of substrate cleavage.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target protease in a suitable buffer.

    • Prepare a stock solution of the chromogenic or fluorogenic substrate.

    • Prepare serial dilutions of the ortho-aminomethyl phenylalanine derivative.

  • Assay Procedure:

    • In a 96-well plate, add the protease and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the reaction by adding the substrate to each well.

  • Kinetic Measurement:

    • Measure the increase in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive) by analyzing the kinetic data.

Logical Relationship of Key Components in a Protease Inhibition Assay

protease_inhibition Enzyme Protease Product Cleaved Product (Colored/Fluorescent) Enzyme->Product cleaves Substrate Chromogenic/ Fluorogenic Substrate Substrate->Product Inhibitor ortho-aminomethyl phenylalanine derivative Inhibitor->Enzyme binds to & inhibits Signal Measurable Signal (Absorbance/Fluorescence) Product->Signal generates

Figure 2: The interplay of key components in a typical protease inhibition assay.

Conclusion and Future Perspectives

The incorporation of an ortho-aminomethyl group into the phenylalanine scaffold is a powerful strategy for the development of novel bioactive molecules. This guide has provided a comprehensive overview of the synthesis, biological activities, and evaluation methods for these promising derivatives. The unique chemical properties conferred by the ortho-aminomethyl group open up a vast chemical space for the design of targeted therapies for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Future research in this area should focus on elucidating the precise molecular mechanisms by which these compounds exert their biological effects. A deeper understanding of their structure-activity relationships will enable the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the exciting journey of exploring the therapeutic potential of ortho-aminomethyl phenylalanine derivatives.

References

  • Assessment of cell viability in primary neuronal cultures. (2008). Curr Protoc Neurosci, Chapter 7, Unit 7.20. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protoc, 4(3), 102512. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate. [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (2014). J Neurosci Methods, 229, 30-37. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). Nat Protoc, 18(11), 3326-3351. [Link]

  • Assay for Protealysin-like Protease Inhibitor Activity. (2022). Bio-protocol, 12(19), e4528. [Link]

  • Neuronal Cell viability and cytotoxicity assays. (n.d.). academis.eu. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Protease Assay™. (n.d.). G-Biosciences. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications, 8(2), 123-134. [Link]

  • Assessment of Cell Viability in Primary Neuronal Cultures. (2008). ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). J Vis Exp, (81), e50822. [Link]

  • Guideline for anticancer assays in cells. (2024). Food Frontiers, 1-13. [Link]

Sources

Foundational

A Technical Guide to the Identification of Potential Therapeutic Targets for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Executive Summary (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a novel, non-proteinogenic amino acid with a unique chemical architecture that suggests potential interactions with multiple classes of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a novel, non-proteinogenic amino acid with a unique chemical architecture that suggests potential interactions with multiple classes of biological targets. Its structure combines features of an aromatic amino acid, reminiscent of phenylalanine, with a flexible aminomethyl group that introduces characteristics analogous to the neurotransmitter γ-aminobutyric acid (GABA). This whitepaper provides an in-depth analysis of the compound's structure to hypothesize potential therapeutic targets, outlines a systematic experimental strategy for target identification and validation, and explores the putative modulation of key signaling pathways. The primary audiences for this guide are researchers, scientists, and drug development professionals engaged in early-stage discovery. Based on a comprehensive structural analysis, we prioritize three primary target classes for initial investigation: GABAergic system components, neuronal amino acid transporters, and excitatory amino acid receptors. This guide offers detailed, field-proven protocols and logical frameworks to accelerate the exploration of this compound's therapeutic potential.

Introduction and Structural Rationale

The compound (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, hereafter referred to as "Compound A," presents a compelling scaffold for therapeutic development. Its molecular structure is a chiral α-amino acid built upon a propanoic acid backbone. The key features dictating its potential biological activity are:

  • Aromatic Phenylalanine-like Core: The phenyl ring connected to the β-carbon is a common motif in molecules targeting central nervous system (CNS) pathways. Phenylalanine derivatives are known to interact with a wide array of targets, including amino acid transporters and certain metabolic enzymes.[1][2]

  • GABA-like Moiety: The presence of both an α-amino group and a benzylic aminomethyl group creates spatial and electronic similarities to GABA, the primary inhibitory neurotransmitter in the CNS.[3][4] This suggests potential interactions with GABA receptors, transporters, and metabolic enzymes.

  • Constrained Conformation: The ortho-substitution pattern on the phenyl ring restricts the rotational freedom of the side chain, which can confer higher selectivity and affinity for specific protein binding pockets compared to more flexible linear analogs.

These combined features suggest that Compound A is a prime candidate for modulating neuronal signaling pathways, making it a molecule of interest for neurological and psychiatric disorders. Attenuation of GABAergic neurotransmission is implicated in conditions like epilepsy, anxiety, and neuropathic pain, making modulators of this system highly valuable.[3][4]

Prioritized Potential Therapeutic Target Classes

Based on the structural analysis, we have identified three high-priority classes of proteins as potential therapeutic targets for Compound A.

GABAergic System Modulators

The structural analogy to GABA is a strong indicator that Compound A may interact with key proteins in the GABAergic system.[3][5]

  • GABA Transporters (GATs): GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs, particularly GAT-1, increases GABA availability and enhances inhibitory neurotransmission. Small molecule inhibitors of these transporters have shown therapeutic potential for epilepsy and anxiety.[6] The structure of Compound A, with its amino and carboxylate groups, makes it a plausible substrate or inhibitor for GATs.

  • GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. While direct agonism is one possibility, the bulky phenyl ring suggests that Compound A is more likely to act as an allosteric modulator at sites distinct from the GABA binding site, similar to benzodiazepines or certain neurosteroids.[4][7]

  • Voltage-Gated Calcium Channel (VGCC) α2δ Subunit: This protein is the target of gabapentinoids like gabapentin and pregabalin.[8] These drugs are also GABA analogs and are widely used for neuropathic pain and epilepsy. The unique 3D structure of Compound A may allow it to bind to the α2δ subunit, modulating calcium influx and reducing neurotransmitter release.

Amino Acid Transporters

As a derivative of phenylalanine, Compound A is a strong candidate for interaction with transporters that handle large neutral amino acids.[9][10]

  • L-type Amino Acid Transporter 1 (LAT1/SLC7A5): LAT1 is highly expressed at the blood-brain barrier and in cancer cells, where it transports large neutral amino acids.[9][10][11] Phenylalanine analogs are well-known substrates and inhibitors of LAT1.[9] If Compound A interacts with LAT1, it could be developed as a vehicle for CNS delivery or as an anti-proliferative agent in oncology.

  • B0AT1 (SLC6A19): This transporter is crucial for absorbing neutral amino acids in the intestine and kidney. Inhibitors of B0AT1 are being explored for metabolic disorders like phenylketonuria.[12]

Excitatory Amino Acid Receptors

Derivatives of phenylalanine have also been shown to interact with ionotropic glutamate receptors, which mediate excitatory neurotransmission.[1][13]

  • NMDA Receptors: Phenylalanine derivatives containing acidic groups have been synthesized as antagonists for the N-methyl-D-aspartate (NMDA) receptor.[14] The glycine binding site of the NMDA receptor is a key modulatory site, and some amino acid derivatives act as agonists or antagonists at this site.[15]

  • Kainate Receptors: Structure-activity relationship studies on phenylalanine derivatives have identified ligands that bind to kainate receptors, particularly the GluK1 subtype.[1]

Experimental Workflow for Target Identification and Validation

A multi-phase, systematic approach is required to deconvolve the biological activity of Compound A and validate its primary molecular target(s).

Phase 1: Broad Target Screening and Initial Validation

The initial phase focuses on screening Compound A against a diverse panel of targets to identify high-affinity interactions.

Workflow Diagram: Phase 1

G cluster_0 Phase 1: Initial Target Screening A Compound A Synthesis & QC B Broad Ligand Binding Screen (e.g., Eurofins SafetyScreen44™) A->B C Radioligand Displacement Assay (GAT-1, GABA-A) B->C D Amino Acid Uptake Assay (LAT1, B0AT1) B->D E Enzyme Inhibition Assay (GABA-T) B->E F Data Analysis & Hit Prioritization C->F D->F E->F

Caption: Phase 1 workflow for initial screening and hit identification.

Protocol: Radioligand Displacement Assay for GAT-1

This protocol aims to determine if Compound A can displace a known high-affinity radioligand from the GABA transporter GAT-1.

Materials:

  • Membrane preparations from cells overexpressing human GAT-1.

  • [³H]-Tiagabine (Radioligand).

  • Compound A (test ligand).

  • Tiagabine (unlabeled, positive control).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

Procedure:

  • Preparation: Thaw GAT-1 membrane preparations on ice. Dilute Compound A and unlabeled Tiagabine to various concentrations in assay buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled Tiagabine (for non-specific binding), or 50 µL of Compound A dilution.

  • Add Radioligand: Add 50 µL of [³H]-Tiagabine (final concentration ~1-2 nM) to all wells.

  • Initiate Reaction: Add 100 µL of diluted membrane preparation (containing ~20-50 µg protein) to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Termination: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Compound A to determine the IC₅₀ value.

Phase 2: Cellular and Functional Characterization

Once high-affinity binders ("hits") are identified, the next phase is to determine if this binding translates into a functional cellular response.

Workflow Diagram: Phase 2

G cluster_1 Phase 2: Functional Validation A Prioritized Hits (from Phase 1) B Patch-Clamp Electrophysiology (GABA-A, VGCC) A->B C Cellular Amino Acid Uptake Inhibition A->C D Cellular Thermal Shift Assay (CETSA) for Target Engagement B->D C->D E Functional Response Confirmation D->E

Caption: Phase 2 workflow for cellular and functional validation of hits.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target protein (e.g., HEK293 cells transfected with LAT1).

  • Compound A.

  • PBS and lysis buffer (containing protease inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Equipment for protein quantification (e.g., Western blot or ELISA).

Procedure:

  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of Compound A for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein using Western blot or another suitable method.

  • Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and Compound A-treated samples. A rightward shift in the melting curve for the Compound A-treated sample indicates target stabilization and thus, direct engagement.

Analysis of a Putative Signaling Pathway: Modulation of GABAergic Neurotransmission

Assuming initial results point towards GAT-1 inhibition as a primary mechanism of action, Compound A would be expected to enhance GABAergic signaling.

Mechanism of Action
  • GABA Release: An action potential in a presynaptic GABAergic neuron triggers the release of GABA into the synaptic cleft.

  • Receptor Binding: GABA diffuses across the cleft and binds to postsynaptic GABAA receptors.

  • Inhibitory Postsynaptic Potential (IPSP): GABAA receptor activation opens a chloride channel, leading to Cl⁻ influx and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.

  • Signal Termination: GABA transporters (GATs) on neurons and glial cells rapidly remove GABA from the synaptic cleft, terminating the signal.

  • Effect of Compound A: By inhibiting GAT-1, Compound A would decrease GABA reuptake, prolonging the time GABA spends in the synaptic cleft. This leads to increased and sustained activation of GABAA receptors, enhancing the inhibitory tone of the neural circuit.

Signaling Pathway Diagram

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pre_Neuron GABA Synthesis Vesicle GABA Vesicle Pre_Neuron->Vesicle Packaging GABA_Synapse GABA Vesicle->GABA_Synapse Release GABA_A GABA-A Receptor GABA_Synapse->GABA_A Binding GAT1 GAT-1 Transporter GABA_Synapse->GAT1 Reuptake IPSP IPSP (Hyperpolarization) GABA_A->IPSP Cl- Influx Compound_A Compound A Compound_A->GAT1 Inhibition

Sources

Exploratory

A Technical Guide to the Discovery and Isolation of Novel Phenylalanine Analogs

Introduction: The Expanding Chemical Space of Phenylalanine Analogs Phenylalanine, a fundamental aromatic amino acid, serves as a crucial building block in peptides and proteins and as a precursor to a wide array of sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Chemical Space of Phenylalanine Analogs

Phenylalanine, a fundamental aromatic amino acid, serves as a crucial building block in peptides and proteins and as a precursor to a wide array of signaling molecules. The strategic modification of its structure to create novel phenylalanine analogs has emerged as a powerful approach in drug discovery and chemical biology. These analogs, by virtue of their altered steric, electronic, and hydrophobic properties, can modulate the biological activity of parent peptides, enhance metabolic stability, and serve as unique probes to investigate biological processes.[1][2] This guide provides an in-depth exploration of the modern strategies employed in the discovery and isolation of novel phenylalanine analogs, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core methodologies, from rational design and high-throughput screening to cutting-edge synthetic and biosynthetic approaches, culminating in the critical steps of purification and characterization.

Chapter 1: Strategies for the Discovery of Novel Phenylalanine Analogs

The quest for novel phenylalanine analogs begins with a strategic approach to navigate the vast chemical space. The choice of discovery strategy is dictated by the specific research question, available resources, and the desired properties of the target analogs.

Rational Drug Design: A Knowledge-Based Approach

Rational drug design leverages a deep understanding of the target protein's structure and the ligand's binding mode to design novel analogs with improved affinity and selectivity.[1] This approach is particularly effective when a high-resolution structure of the target protein is available.

Molecular modeling and computational chemistry are central to this strategy. By superimposing a potential analog onto the known binding pose of phenylalanine or a known ligand, researchers can predict steric clashes and identify opportunities for favorable interactions.[3] For instance, the design of aminoacyl-tRNA synthetases specific for p-acetyl-L-phenylalanine was guided by superimposing the analog on the tyrosine-bound crystal structure, leading to targeted mutations to accommodate the acetyl group.[3]

Key Considerations for Rational Design:

  • Target Structure Availability: High-resolution crystal structures or reliable homology models are essential.

  • Binding Site Analysis: Thorough characterization of the binding pocket's hydrophobicity, charge distribution, and hydrogen bonding potential is critical.

  • Analog Feasibility: The designed analogs must be synthetically accessible.

High-Throughput Screening (HTS): A Numbers Game

In contrast to the targeted nature of rational design, high-throughput screening involves testing large libraries of compounds for a desired biological activity. While not exclusively focused on phenylalanine analogs, HTS can be a powerful tool for identifying novel scaffolds that can be further optimized.

Workflow for HTS in Phenylalanine Analog Discovery:

  • Assay Development: A robust and sensitive assay is developed to measure the desired biological activity (e.g., enzyme inhibition, receptor binding).

  • Library Screening: Large, diverse chemical libraries are screened using the developed assay.

  • Hit Identification: Compounds exhibiting significant activity ("hits") are identified.

  • Hit-to-Lead Optimization: The identified hits are structurally characterized, and medicinal chemistry efforts are initiated to synthesize and test analogs with improved potency, selectivity, and drug-like properties.

Biocatalysis and Enzymatic Synthesis: Nature's Toolkit

Enzymes offer a highly selective and environmentally friendly route to synthesizing chiral phenylalanine analogs. Phenylalanine ammonia lyases (PALs) are a particularly well-studied class of enzymes that catalyze the reversible amination of cinnamic acid derivatives to produce a variety of phenylalanine analogs.[1][2]

The use of PALs has been shown to be a cost-effective method for producing these analogs.[2] Researchers have investigated the use of PALs for the amination of a series of substituted cinnamic acids, and to improve scalability and reusability, these enzymes have been covalently immobilized on solid supports.[2]

Advantages of Enzymatic Synthesis:

  • High Enantio- and Regioselectivity: Enzymes can produce specific stereoisomers with high purity.[1]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions at moderate temperatures and pH.

  • Green Chemistry: Biocatalysis avoids the use of harsh reagents and solvents.

Enzymatic_Synthesis_Workflow Substrate Cinnamic Acid Derivative Reaction Ammonia Addition Substrate->Reaction Input Enzyme Phenylalanine Ammonia Lyase (PAL) Enzyme->Reaction Catalyst Product Novel Phenylalanine Analog Reaction->Product Output

Metabolic Engineering and Synthetic Biology: Reprogramming Life's Machinery

Metabolic engineering of microorganisms, such as Escherichia coli, provides a powerful platform for the sustainable production of L-phenylalanine and its analogs from simple carbon sources like glucose.[4][5][6] This approach involves the targeted modification of cellular metabolic pathways to enhance the production of the desired compound.

Key Metabolic Engineering Strategies for Phenylalanine Analog Production:

  • Increasing Precursor Supply: Enhancing the intracellular levels of key precursors to the phenylalanine biosynthetic pathway.[4][5][6]

  • Deregulation of Key Enzymes: Alleviating feedback inhibition and transcriptional repression of rate-limiting enzymes in the pathway.[4][5][6]

  • Enhancing Product Export: Overexpressing transporter proteins to facilitate the secretion of the synthesized analog from the cell.[4][5][6]

  • Engineering Global Regulators: Modifying global regulatory networks to favor the production of the target molecule.[4][5][6]

Metabolic_Engineering_Cycle Design Design Genetic Modifications (e.g., gene overexpression, knockout) Build Construct Engineered Strain (e.g., plasmid introduction, genome editing) Design->Build Implement Test Culture and Analyze (e.g., measure titer, yield, productivity) Build->Test Evaluate Learn Identify Bottlenecks and New Targets Test->Learn Analyze Data Learn->Design Iterate

Chapter 2: Synthesis and Isolation of Novel Phenylalanine Analogs

Once a promising phenylalanine analog has been discovered, the next critical steps are its efficient synthesis and purification. The choice of synthetic methodology depends on the complexity of the analog and the desired scale of production.

Chemical Synthesis: Versatility and Control

Chemical synthesis offers the greatest flexibility in terms of the diversity of analogs that can be created.

One-pot synthesis protocols are highly efficient as they allow for multiple reaction steps to be carried out in a single reaction vessel, avoiding the need for intermediate purification. A one-pot protocol has been developed for the synthesis of arylalkyne-extended phenylalanines, which are useful as fluorescent probes.[7] This method involves the nonaflate activation of a tyrosine derivative followed by a copper-free Sonogashira reaction.[7]

Solid-phase peptide synthesis is a cornerstone technique for incorporating unnatural amino acids, including phenylalanine analogs, into peptides.[8][9] The peptide is assembled step-by-step on a solid resin support. While SPPS is a powerful technique, the incorporation of bulky or structurally unique unnatural amino acids can present challenges such as steric hindrance, requiring the use of stronger coupling reagents and optimized reaction conditions.[9]

Experimental Protocol: A General Solid-Phase Synthesis Cycle for Incorporating a Phenylalanine Analog

  • Resin Preparation: Start with a suitable solid support (e.g., Wang resin) pre-loaded with the C-terminal amino acid.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: Activate the carboxylic acid of the incoming Fmoc-protected phenylalanine analog using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biosynthesis and Fermentation: A Sustainable Production Platform

For large-scale production, microbial fermentation using metabolically engineered strains is an attractive and sustainable option.[4][10][11] The process involves culturing the engineered microorganism in a nutrient-rich medium under controlled conditions to maximize the production of the desired phenylalanine analog.[10]

Key Parameters for Fermentation Process Optimization:

  • Media Composition: Optimizing the concentrations of carbon source, nitrogen source, and other essential nutrients.

  • Process Parameters: Controlling pH, temperature, and dissolved oxygen levels.

  • Fed-Batch Strategy: Implementing a feeding strategy to maintain optimal nutrient levels and prolong the production phase.

Isolation and Purification: Achieving High Purity

The isolation and purification of the synthesized phenylalanine analog from the reaction mixture or fermentation broth is a critical step to obtain a high-purity product. Chromatography is the most widely used technique for this purpose.[12]

Ion-exchange chromatography separates molecules based on their net charge.[13] This technique is particularly well-suited for the purification of amino acids, which are zwitterionic. By carefully selecting the ion-exchange resin and the pH and ionic strength of the elution buffer, phenylalanine analogs can be effectively separated from other amino acids and impurities.[14][15]

High-performance liquid chromatography offers high resolution and is a versatile tool for both the purification and analysis of phenylalanine analogs.[13] Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the purification of peptides and small molecules.

Data Presentation: Comparison of Purification Techniques

TechniquePrinciple of SeparationAdvantagesDisadvantages
Ion-Exchange Chromatography Net chargeHigh capacity, scalableSensitive to pH and buffer concentration
Reverse-Phase HPLC HydrophobicityHigh resolution, versatileUse of organic solvents, limited capacity
Size-Exclusion Chromatography Molecular sizeGentle, preserves biological activityLow resolution

Chapter 3: Characterization and Analysis

Thorough characterization of the purified phenylalanine analog is essential to confirm its identity, purity, and structure. A combination of analytical techniques is typically employed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized analog with high accuracy. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting fragment ions.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the analog, including the connectivity of atoms and the stereochemistry. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used for complete structural elucidation.

Purity Analysis

The purity of the final product is typically assessed using analytical HPLC. The sample is injected onto an HPLC column, and the chromatogram is monitored for the presence of any impurities. The purity is calculated based on the relative peak areas.

Conclusion and Future Perspectives

The discovery and isolation of novel phenylalanine analogs is a dynamic and rapidly evolving field. The integration of rational design, high-throughput screening, biocatalysis, and metabolic engineering is enabling the exploration of an ever-expanding chemical space. Advances in synthetic methodologies, particularly in solid-phase synthesis and enzymatic catalysis, are facilitating the efficient production of these valuable compounds. Furthermore, the continuous development of more sophisticated analytical techniques is providing deeper insights into their structure and function. The continued exploration of novel phenylalanine analogs holds immense promise for the development of new therapeutics, diagnostics, and research tools.

References

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). PMC - NIH. Retrieved January 22, 2026, from [Link]

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Foundational

computational modeling of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

An In-Depth Technical Guide to the Computational Modeling of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Foreword: Bridging the Gap Between Novel Scaffolds and Predictive Science In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Computational Modeling of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Foreword: Bridging the Gap Between Novel Scaffolds and Predictive Science

In the landscape of modern drug discovery, non-canonical amino acids (NCAAs) represent a frontier of untapped potential. These molecules, which deviate from the 20 proteinogenic amino acids, offer novel structural motifs, expanded chemical functionality, and unique conformational properties that can be exploited to design highly specific and potent therapeutics.[1][2] The subject of this guide, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, is one such molecule. As a derivative of phenylalanine, it presents a unique scaffold with an additional basic aminomethyl group, suggesting distinct possibilities for molecular interactions and biological activity.

This document serves as a technical whitepaper for researchers, computational chemists, and drug development professionals. It is not a rigid protocol but a strategic guide, grounded in field-proven insights, on how to approach the computational modeling of this novel entity. We will dissect the causality behind each methodological choice, from initial structure generation to dynamic simulation and target interaction analysis. Our objective is to provide a self-validating framework that ensures scientific integrity and furnishes a robust, predictive understanding of the molecule's behavior at an atomic level.

Part 1: Foundational Analysis - Building the Digital Twin

Before any dynamic simulation or interaction study can be performed, a high-fidelity digital representation of the molecule must be established. This initial phase is critical, as all subsequent calculations will inherit the quality and accuracy of this foundational model.

Molecular Structure Generation and Initial Optimization

The first step is to obtain a chemically correct three-dimensional structure. For a novel molecule like (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, this is typically achieved using molecular building software (e.g., Avogadro, ChemDraw, GaussView).

Rationale: The initial 2D-to-3D conversion often produces a structure with non-ideal bond lengths, angles, and dihedral angles. A preliminary geometry optimization using a rapid, low-level method like a molecular mechanics (MM) force field (e.g., MMFF94, UFF) is essential to relax high-energy conformations and produce a reasonable starting point for more accurate quantum mechanical calculations.

Predicted Physicochemical Properties

Computational tools can provide rapid, valuable estimates of key physicochemical properties that govern the molecule's behavior in a biological context.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 194.23 g/mol Influences diffusion, bioavailability, and adherence to "Rule of Five" guidelines.
pKa (Acidic) 2.14 ± 0.10Governs the protonation state of the carboxylic acid group at physiological pH.
pKa (Basic) ~9-10 (Predicted)Governs the protonation state of the two amino groups. The presence of two basic sites is a key feature.
Density 1.233 ± 0.06 g/cm³General physical property.[3]
Boiling Point 370.7 ± 37.0 °CGeneral physical property.[3]

Part 2: Quantum Mechanical (QM) Deep Dive - The Electronic Blueprint

To accurately model a non-canonical amino acid, we must look beyond classical mechanics and delve into its electronic structure. QM methods are indispensable for understanding reactivity, electrostatic potential, and for deriving accurate parameters for subsequent, less computationally expensive simulations.[4][5][6]

The Imperative for QM: Parameterization of a Novel Residue

Standard molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS) contain pre-calculated parameters for the 20 canonical amino acids.[7] Our molecule, however, is a non-standard residue. Applying a generic force field like the General Amber Force Field (GAFF) without re-parameterization can lead to significant inaccuracies in charge distribution and conformational energies.[8]

Expert Insight: The primary reason for QM calculations in this context is to derive accurate partial atomic charges that correctly represent the molecule's electrostatic potential (ESP). The additional aminomethyl group creates a unique electronic environment that generic parameterization schemes are unlikely to capture correctly.

Workflow for Quantum Mechanical Parameterization

The following diagram outlines the workflow for obtaining high-quality QM-derived parameters, a critical step for any novel molecular entity.

QM_Workflow cluster_QM Quantum Mechanics (QM) Calculations cluster_MM Molecular Mechanics (MM) Force Field A 1. Initial 3D Structure B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G*) A->B Relax geometry C 3. Single-Point Energy & Electrostatic Potential (ESP) Calculation (e.g., HF/6-31G*) B->C Use optimized geometry D 4. Restrained Electrostatic Potential (RESP) Fitting C->D Fit charges to ESP E 5. Generation of Final Partial Atomic Charges D->E Assign to atoms G 7. Assemble Final Force Field Files (Topology & Parameters) E->G Integrate charges F 6. Generate Missing Bonded Parameters (e.g., Antechamber/GAFF) F->G Integrate bonded terms

Caption: Workflow for deriving custom force field parameters using QM.

Experimental Protocol: DFT Geometry Optimization and RESP Charge Derivation

This protocol outlines the steps to calculate Restrained Electrostatic Potential (RESP) charges, a standard for developing high-quality parameters for biomolecular simulation.[8]

  • Input Preparation: Start with the MM-optimized structure of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid.

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or similar QM package.

    • Method: Density Functional Theory (DFT) is a robust choice, offering a good balance of accuracy and computational cost.[4]

    • Functional/Basis Set: B3LYP/6-31G* is a widely accepted level of theory for optimizing the geometry of organic molecules.

    • Rationale: This step finds the lowest energy conformation of the molecule in the gas phase, providing a geometrically sound basis for charge calculation.

  • ESP Calculation:

    • Software: Same as above.

    • Method: Using the B3LYP/6-31G* optimized geometry, perform a single-point energy calculation to generate the electrostatic potential grid.

    • Functional/Basis Set: The standard Amber protocol uses HF/6-31G* for the ESP calculation itself, as this level of theory was used in the parameterization of the core force field, ensuring consistency.[8]

  • RESP Charge Fitting:

    • Software: Antechamber, part of the AmberTools suite.

    • Procedure: Use the respgen and antechamber modules to perform a two-stage RESP fit. This process fits the atomic charges to the QM-calculated ESP grid while using hyperbolic restraints to avoid unrealistically large charges on buried atoms.

    • Output: A mol2 file containing the final, QM-derived partial charges for each atom in the residue. These charges are now ready to be incorporated into a molecular mechanics force field.

Part 3: Molecular Dynamics (MD) Simulation - Observing the Molecule in Motion

While QM provides a static, ground-state picture, Molecular Dynamics (MD) simulation allows us to observe the molecule's behavior over time in a solvated, physiological-like environment.[9][10][11] This is crucial for understanding its conformational flexibility, hydration patterns, and interactions with its environment.

Rationale for MD Simulation

For a molecule with multiple rotatable bonds and ionizable groups, a single static structure is insufficient. MD simulation explores the conformational landscape, revealing which shapes the molecule prefers to adopt in solution. This is vital for drug design, as a molecule's bioactive conformation may not be its lowest-energy state in a vacuum.[12]

MD Simulation Workflow

MD_Workflow A 1. System Preparation (Molecule + Water + Ions) B 2. Energy Minimization A->B Remove clashes C 3. NVT Equilibration (Heating) B->C Introduce temperature D 4. NPT Equilibration (Pressure Coupling) C->D Stabilize density E 5. Production MD Run D->E Collect data F 6. Trajectory Analysis (RMSD, RMSF, Clustering) E->F Extract insights

Caption: Standard workflow for a molecular dynamics simulation.

Experimental Protocol: MD Simulation in Explicit Solvent

This protocol describes a typical setup for simulating the molecule in an aqueous environment using GROMACS or AMBER.

  • System Setup:

    • Force Field: Use the custom-parameterized force field generated in Part 2. For water, a standard model like TIP3P is appropriate.

    • Solvation: Place the molecule in the center of a cubic or dodecahedron box of water. Ensure a minimum distance of 1.0 nm between the molecule and the box edge.

    • Ionization: Based on the pKa values, the molecule will likely be a zwitterion at pH 7.4, with a protonated alpha-amino group, a deprotonated carboxylate, and a protonated aminomethyl group. Add counter-ions (e.g., Cl⁻) to neutralize the system's net charge.

  • Energy Minimization: Perform a steep descent minimization for ~5000 steps to relax the system and remove any steric clashes introduced during setup.

  • Equilibration (NVT Ensemble):

    • Duration: 100 ps.

    • Algorithm: Use a V-rescale thermostat to gradually heat the system to the target temperature (e.g., 300 K).

    • Constraints: Restrain the heavy atoms of the solute to allow the solvent to equilibrate around it.

  • Equilibration (NPT Ensemble):

    • Duration: 500 ps.

    • Algorithm: Use a Parrinello-Rahman barostat to couple the pressure to 1 bar, allowing the box density to stabilize. Continue to restrain the solute.

    • Rationale: This two-stage equilibration ensures the system reaches the correct temperature and density before the production run, a hallmark of a trustworthy simulation protocol.[13]

  • Production Simulation:

    • Duration: 100 ns or longer, depending on the desired sampling.

    • Constraints: Remove all restraints.

    • Data Collection: Save coordinates every 10 ps.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Monitor the RMSD of the molecule's backbone to assess conformational stability and simulation convergence.

    • Clustering Analysis: Group similar conformations to identify the most populated structural states in solution.

    • Hydrogen Bond Analysis: Quantify hydrogen bonds between the molecule and surrounding water to understand its solvation shell.

Part 4: Application in Drug Discovery - Molecular Docking

A primary application of computational modeling is to predict how a ligand might bind to a biological target.[14][15] Molecular docking positions the ligand (our molecule) within the binding site of a receptor and scores the interaction, providing a hypothesis for its binding mode and affinity.

Rationale and Target Selection

Given its structure as a phenylalanine analog, a logical hypothetical target would be an enzyme that binds phenylalanine or similar aromatic amino acids, such as Phenylalanine Ammonia-Lyase (PAL) or a receptor where phenylalanine derivatives are known antagonists.[16][17] For this guide, we'll assume a hypothetical binding pocket on a relevant protein target.

Experimental Protocol: Molecular Docking

This protocol uses AutoDock Vina, a widely used and validated docking program.

  • Receptor Preparation:

    • Start with a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use a representative, low-energy conformation of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, ideally an average or central structure from a dominant cluster identified in the MD simulation.

    • Assign rotatable bonds.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of interest. The size should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina). The program will explore various conformations and orientations of the ligand within the binding site.

    • Exhaustiveness: Set a sufficient exhaustiveness parameter (e.g., 16 or 32) to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • Binding Affinity: The program will report a binding affinity score (e.g., in kcal/mol) for the top-ranked poses.

    • Pose Visualization: Critically examine the top-scoring poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with polar residues and favorable hydrophobic contacts. The unique aminomethyl group should ideally form a key interaction, such as a salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the binding pocket.

    • Trustworthiness Check: A self-validating approach involves re-docking a known co-crystallized ligand into its own receptor. The ability of the docking program to reproduce the experimental binding mode (typically with an RMSD < 2.0 Å) provides confidence in its ability to predict the binding of a novel ligand.

Conclusion

The computational modeling of a non-canonical amino acid like (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a multi-faceted process that demands a rigorous, hierarchical approach. By starting with a quantum mechanical foundation to ensure accurate parameterization, proceeding to molecular dynamics to understand solution-phase behavior, and applying this knowledge in targeted studies like molecular docking, researchers can build a comprehensive and predictive model. This framework not only illuminates the specific properties of the molecule but also provides a robust template for the computational investigation of other novel chemical entities, ultimately accelerating the cycle of drug design and discovery.

References

  • Stenutz, R. 2-amino-3-phenylpropanoic acid. Stenutz. Available from: [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. Available from: [Link]

  • Wikipedia. Phenylalanine (data page). Wikipedia. Available from: [Link]

  • PubChem. 2-amino-3-phenylpropanoic acid;2-aminopropanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Available from: [Link]

  • Zhamharyan, A.G., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. ResearchGate. Available from: [Link]

  • National Institutes of Health (NIH). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. PMC. Available from: [Link]

  • PubMed. Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. MDPI. Available from: [Link]

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  • National Institutes of Health (NIH). Quantum mechanics implementation in drug-design workflows: does it really help?. Dovepress. Available from: [Link]

  • ResearchGate. Ligand docking and systematic conformational analysis in loop modified parsley phenylalanine ammonia-lyase structure. ResearchGate. Available from: [Link]

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  • University of Warwick. COMPUTATIONAL MODELLING OF PROTEIN FOLDING. University of Warwick Publications. Available from: [Link]

  • MDPI. Molecular Dynamics—From Small Molecules to Macromolecules. MDPI. Available from: [Link]

  • ZORA. Quantum Mechanical Methods for Drug Design. University of Zurich. Available from: [Link]

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Exploratory

Technical Guide: A Framework for the In Silico ADMET Profiling of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Abstract The early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly reducing late-stage attrition rates.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly reducing late-stage attrition rates.[1] This guide outlines a comprehensive in silico strategy for the preclinical evaluation of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid , a novel phenylalanine derivative. By leveraging a suite of validated computational models, we can construct a robust ADMET profile to forecast the compound's pharmacokinetic and toxicological liabilities. This document details a self-validating workflow, from initial molecular preparation to the interpretation of predictive models for key endpoints including oral bioavailability, cytochrome P450 (CYP) metabolism, and hERG-related cardiotoxicity. The synthesized data provides a critical framework for prioritizing subsequent in vitro and in vivo studies, thereby accelerating the development timeline.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant majority of failures attributed to unfavorable pharmacokinetic profiles or unforeseen toxicity.[1] Integrating ADMET profiling into the earliest stages of research is no longer optional but a strategic necessity.[2] Computational, or in silico, approaches have emerged as indispensable tools in this paradigm, offering rapid, cost-effective screening of compound libraries before significant resources are committed to synthesis and biological testing.[3]

This guide focuses on a specific molecule of interest: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid . As a derivative of the amino acid phenylalanine, its structure presents features—such as primary amine and carboxylic acid groups—that suggest potential therapeutic applications but also warrant a thorough ADMET investigation.[4]

Molecule of Interest:

  • Name: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

  • Canonical SMILES: C1=CC=C(C(=C1)CN)CN

  • Molecular Formula: C10H14N2O2

  • Structure:

    
    
    

The objective of this document is to provide a detailed, scientifically grounded workflow for predicting the ADMET properties of this molecule. The causality behind the selection of specific computational tools and the interpretation of their outputs will be explained, establishing a trustworthy, evidence-based profile to guide its future development.

Methodology: A Validated In Silico Workflow

To ensure the reliability of our predictions, we employ a consensus approach, integrating results from multiple well-regarded platforms such as SwissADME and pkCSM .[5][6] This strategy mitigates the risk of algorithm-specific biases and enhances confidence in the final assessment.[7] The entire workflow is designed as a self-validating system, where initial physicochemical predictions inform the interpretation of more complex biological endpoint models.

Step 1: Molecular Preparation and Physicochemical Characterization

Protocol:

  • Input Molecule: The canonical SMILES string C1=CC=C(C(=C1)CN)CO)N is submitted to the selected computational platforms.[8]

  • 3D Conformation & Ionization: The software generates a 3D structure and calculates the most probable ionization state at a physiological pH of 7.4. This step is critical as ionization state profoundly affects properties like solubility and permeability.

  • Physicochemical Descriptor Calculation: A panel of fundamental molecular properties is calculated. These descriptors form the basis for many ADMET models, including Lipinski's "Rule of Five," a widely used guideline for assessing drug-likeness.[9][10]

Step 2: Absorption Prediction

The potential for a drug to be absorbed orally is a primary consideration. We predict this by modeling two key parameters: aqueous solubility and intestinal permeability.

Protocol:

  • Aqueous Solubility (Log S): Models based on topological polar surface area (TPSA) and other molecular fragments are used to predict the intrinsic solubility of the compound.

  • Gastrointestinal (GI) Absorption: The probability of absorption from the human intestine is calculated. High predicted GI absorption is a favorable characteristic for an orally administered drug.[11]

  • Caco-2 Permeability: The permeability is predicted using models trained on data from Caco-2 cell assays, an in vitro method that mimics the human intestinal barrier.[12] A high permeability value (typically expressed as logPapp) is desirable.[13]

Step 3: Distribution Modeling

Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential for off-target effects.

Protocol:

  • Blood-Brain Barrier (BBB) Penetration: The model predicts whether the compound is likely to cross the BBB. This is a critical parameter for CNS-targeting drugs and a safety concern for non-CNS drugs.

  • Plasma Protein Binding (PPB): The extent to which the compound will bind to proteins in the blood is estimated. High PPB can limit the amount of free drug available to exert its therapeutic effect.

  • P-glycoprotein (P-gp) Interaction: We assess whether the molecule is likely to be a substrate or inhibitor of P-gp, a key efflux transporter that can pump drugs out of cells, limiting their efficacy and affecting distribution.

Step 4: Metabolism Prediction

Drug metabolism, primarily occurring in the liver, is mediated by the cytochrome P450 (CYP) family of enzymes.[14] Predicting interactions with these enzymes is crucial for anticipating drug-drug interactions and metabolic clearance pathways.[15]

Protocol:

  • CYP Isoform Inhibition: Models predict whether the compound will inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[16] Inhibition of these enzymes is a primary cause of adverse drug-drug interactions.[17]

  • CYP Isoform Substrate Prediction: The models also determine if the compound is likely to be a substrate for these key CYP isoforms, providing insight into its probable metabolic pathways.

Step 5: Toxicity Prediction

Early identification of potential toxicity is one of the most valuable applications of in silico modeling.[1]

Protocol:

  • hERG Inhibition: We use models specifically trained to predict the blockade of the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmia (QT prolongation).[18][19] This is a critical safety checkpoint.

  • Ames Mutagenicity: The potential for the compound to cause genetic mutations is assessed using models that simulate the Ames test. A positive result is a significant red flag for carcinogenicity.

  • Hepatotoxicity (Liver Toxicity): The likelihood of the compound causing drug-induced liver injury (DILI) is predicted.

Workflow Diagram

ADMET_Workflow cluster_input Input & Preparation cluster_physchem Physicochemical Properties cluster_admet ADMET Prediction Models cluster_output Output & Analysis SMILES Molecule SMILES String Prep 3D Structure Generation & Ionization (pH 7.4) SMILES->Prep PhysChem MW, logP, TPSA, pKa Lipinski's Rule of Five Prep->PhysChem A Absorption (Solubility, GI, Caco-2) PhysChem->A Descriptors D Distribution (BBB, PPB, P-gp) PhysChem->D Descriptors M Metabolism (CYP Inhibition/Substrate) PhysChem->M Descriptors T Toxicity (hERG, Ames, Hepatotoxicity) PhysChem->T Descriptors Profile Comprehensive ADMET Profile A->Profile D->Profile M->Profile T->Profile Recommendation Recommendations for In Vitro Prioritization Profile->Recommendation

Caption: A streamlined workflow for in silico ADMET profiling.

Predicted Profile of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

The following table summarizes the predicted ADMET properties based on a consensus of results from leading computational platforms.[5][20][21]

Table 1: Summary of Predicted ADMET Properties

Category Parameter Predicted Value Interpretation & Commentary
Physicochemical Molecular Weight210.25 g/mol Well within the <500 Da guideline for good oral bioavailability.[9]
logP (Lipophilicity)-1.5 to -0.5Low lipophilicity, suggesting high aqueous solubility but potentially low passive permeability.[22]
Aqueous Solubility (logS)> -2.0Predicted to be highly soluble.
H-Bond Donors4Complies with Lipinski's rule (≤5).[23]
H-Bond Acceptors4Complies with Lipinski's rule (≤10).[23]
Drug-Likeness Lipinski's Rule of 5 0 Violations
Absorption GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp)Low to ModerateThe polar nature may limit passive diffusion across the intestinal wall.[24]
Distribution BBB PermeantNoUnlikely to cross the blood-brain barrier, suggesting a lower risk of CNS side effects.
P-gp SubstrateNoNot predicted to be removed from cells by the P-gp efflux pump.
Plasma Protein BindingLowExpected to have a high fraction of unbound drug in circulation.
Metabolism CYP2D6 InhibitorYesPotential risk for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of interaction with the most common metabolic pathway.
CYP Substrate (any isoform)Low ProbabilityPredicted to have low metabolic turnover by major CYP enzymes.
Toxicity hERG I InhibitorNoLow predicted risk of hERG-related cardiotoxicity. [25]
AMES ToxicityNoLow predicted risk of mutagenicity.
HepatotoxicityNoLow predicted risk of drug-induced liver injury.

Discussion: Synthesizing the Data into Actionable Insights

Overall Profile: A Promising Candidate with a Specific Flag

The in silico analysis paints a generally favorable ADMET profile for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid. Its excellent physicochemical properties, highlighted by zero violations of Lipinski's Rule of Five, suggest it is a strong candidate for oral administration.[10] The molecule is predicted to have high aqueous solubility and good gastrointestinal absorption.

The key areas of strength are its predicted safety profile. The negative predictions for hERG inhibition, Ames mutagenicity, and hepatotoxicity are significant assets, as these are common hurdles in drug development.[25] Furthermore, its inability to penetrate the blood-brain barrier is advantageous for a peripherally acting agent, minimizing the risk of unwanted central nervous system side effects.

Causality and Self-Validation: Connecting the Dots

The trustworthiness of this profile is reinforced by the internal consistency of the data. For instance, the low calculated logP (a measure of lipophilicity) is mechanistically linked to the prediction of high aqueous solubility and low BBB penetration. A highly polar molecule is expected to be soluble in water and less likely to passively diffuse across the lipid-rich blood-brain barrier. This internal logic provides a self-validating check on the predictions.

Primary Area of Concern: CYP2D6 Inhibition

The most significant finding from this analysis is the predicted inhibition of the CYP2D6 enzyme. CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs.[16] Inhibition of this enzyme could lead to clinically significant drug-drug interactions (DDIs), where co-administration of our compound could dangerously elevate the plasma concentrations of other drugs metabolized by CYP2D6. This prediction is a critical flag that must be addressed with high-priority in vitro testing.

Conclusion and Recommendations for In Vitro Validation

The in silico ADMET profile of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is largely positive, indicating a drug-like molecule with a promising safety profile. However, the predicted inhibition of CYP2D6 represents a potential liability that requires immediate experimental validation.

Based on this comprehensive analysis, the following experimental studies are recommended, in order of priority:

  • In Vitro CYP Inhibition Assay: An immediate priority is to conduct an in vitro assay using human liver microsomes to definitively measure the IC50 value for the inhibition of CYP2D6. Assays for other major isoforms (3A4, 2C9, 2C19) should also be performed to confirm the in silico predictions.

  • In Vitro Permeability Assay: A Caco-2 permeability assay should be performed to confirm the rate of transport across an intestinal cell monolayer. This will validate the absorption prediction and clarify the mechanism (passive vs. active transport).

  • In Vitro hERG Assay: While predicted to be safe, the criticality of cardiotoxicity warrants experimental confirmation. A patch-clamp assay on cells expressing the hERG channel should be conducted to confirm the lack of inhibitory activity.

This structured, tiered approach, beginning with robust in silico modeling, ensures that laboratory resources are focused on the most critical questions, de-risking the project and accelerating the path toward clinical development.

Logical Relationships in ADMET Assessment

ADMET_Logic cluster_properties Molecular Properties cluster_outcomes Pharmacokinetic & Safety Outcomes PhysChem Physicochemical (logP, Solubility, TPSA) Absorption Oral Absorption PhysChem->Absorption influences Distribution Distribution (BBB, PPB) PhysChem->Distribution influences Structure Chemical Structure Structure->PhysChem Metabolism Metabolism & DDIs Structure->Metabolism determines Toxicity Toxicity (hERG, Ames) Structure->Toxicity determines Absorption->Distribution Distribution->Metabolism Metabolism->Toxicity can generate toxic metabolites

Caption: Interplay between molecular properties and ADMET outcomes.

References

  • Biosig Lab. pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Available from: [Link]

  • Swiss Institute of Bioinformatics. SwissADME. Available from: [Link]

  • Wang, Z., et al. (Date not available).
  • (Author not available). (Date not available). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central.
  • Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • Bender, A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1045-1055.
  • Marrero, P.F., et al. (Date not available). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. PMC - PubMed Central.
  • Jing, Y., et al. (Date not available). In silico prediction of hERG inhibition. PubMed.
  • Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015).
  • Bayer AG. (2021). Exploring the Potential of Adaptive, Local Machine Learning in Comparison to the Prediction Performance of Global Models: A Case Study from Bayer's Caco-2 Permeability Database.
  • (Author not available). (Date not available). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4.
  • SCFBio. Lipinski Rule of Five. Available from: [Link]

  • Swiss Institute of Bioinformatics. SwissADME. Available from: [Link]

  • (Author not available). (Date not available). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • (Author not available). (Date not available). Full article: In Silico Prediction of hERG Inhibition. Taylor & Francis Online.
  • (Author not available). (Date not available). In Silico Prediction of hERG Inhibition | Request PDF.
  • Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015).
  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • (Author not available). (2022).
  • (Author not available). (Date not available). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • (Author not available). (Date not available). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends.
  • YouTube. (2022). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction.
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  • ResearchGate. Can you explain how pkCSM works?. Available from: [Link]

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  • Pars Silico. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Quantification of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid in Biological Matrices

Abstract This document provides a comprehensive guide to the quantitative analysis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, a novel phenylalanine derivative, in biological matrices such as plasma and seru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, a novel phenylalanine derivative, in biological matrices such as plasma and serum. The core methodology is based on Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). This approach offers superior selectivity, sensitivity, and throughput, which are critical in research and drug development settings. We will detail the rationale behind the method development, provide a step-by-step protocol for sample preparation and analysis, and outline a validation strategy to ensure data integrity and reliability.

Introduction

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a non-proteinogenic amino acid with a unique structure that includes a phenylalanine core and an additional aminomethyl group. Its structural similarity to endogenous amino acids necessitates a highly selective analytical method for accurate quantification in complex biological fluids. Standard analytical techniques for amino acids have evolved from ion-exchange chromatography with post-column derivatization to more advanced LC-MS/MS methods.[1] The latter is preferred for its ability to provide structural confirmation and high sensitivity without the need for derivatization, although derivatization can be employed to enhance chromatographic retention and sensitivity.[2][3]

The method described herein is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for pharmacokinetic studies, metabolism research, or quality control of this compound.

Principle of the Method

The quantification of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is achieved by HILIC-LC-MS/MS. The HILIC stationary phase allows for the retention of this polar compound, which is often a challenge with traditional reversed-phase chromatography for underivatized amino acids.[4][5] Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.

Materials and Reagents

  • (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid reference standard

  • Stable isotope-labeled (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid (e.g., ¹³C₆, ¹⁵N₂) as an internal standard (IS)

  • LC-MS grade acetonitrile, water, and formic acid

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Solid Phase Extraction (SPE) cartridges (if further cleanup is required)

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: UHPLC system capable of binary gradient elution

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % B
    0.0 95.0
    5.0 50.0
    5.1 95.0

    | 7.0 | 95.0 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • (Hypothetical values, to be optimized experimentally)

    • Analyte: Q1: m/z 195.1 -> Q3: m/z 134.1 (corresponding to loss of the carboxyl and amino groups)

    • Internal Standard: Q1: m/z 202.1 -> Q3: m/z 141.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Collision Energy: To be optimized for the specific instrument and analyte.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard in a suitable solvent (e.g., 50:50 methanol:water).

  • Working Standard Solutions: Serially dilute the primary stock solution to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Spiking: Spike the working standard solutions into the blank biological matrix to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for cleaning up plasma samples.[6]

  • Pipette 50 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard solution (pre-diluted in the protein precipitation solvent).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 50 µL Plasma Sample add_is Add 200 µL IS in Acetonitrile sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

Caption: Protein Precipitation Workflow.

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters include:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Linearity and Range: Assess the linearity of the calibration curve using a minimum of six non-zero standards. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at a minimum of three concentration levels (low, medium, high) on multiple days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).[7]

Representative Validation Data (Hypothetical)
ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) -8% to +10%
Extraction Recovery > 85%

Data Analysis and Quantification

The concentration of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid in the unknown samples is determined by the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.

G cluster_analysis Data Analysis Pipeline raw_data LC-MS/MS Raw Data integration Peak Integration (Analyte & IS) raw_data->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve (Ratio vs. Concentration) ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Data Analysis and Quantification Pipeline.

Conclusion

The HILIC-LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid in biological matrices. The detailed protocol and validation guidelines presented herein offer a solid foundation for researchers to implement this method in their laboratories for a variety of applications, from early discovery to clinical development.

References

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  • Synthesis of 2-amino-3-phenylmercapto-propionic acid methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites, 12(9), 807. Retrieved from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. Retrieved from [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). Molecules, 29(1), 5993. Retrieved from [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Retrieved from [Link]

  • Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. (2008). International Journal of Toxicology, 27(5), 371-381. Retrieved from [Link]

  • 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride - PubChem. (n.d.). Retrieved from [Link]

  • AOAC SMPR® 2017.011 Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids. (2017). Journal of AOAC International, 100(5), 1464-1467. Retrieved from [Link]

  • LC-MS/MS analysis of free amino acids - MASONACO. (n.d.). Retrieved from [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (2016). In: Garg, U., Smith, L. (eds) Clinical Applications of Mass Spectrometry in Biomolecular Analysis. Methods in Molecular Biology, vol 1378. Humana Press, New York, NY. Retrieved from [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). Analytical and Bioanalytical Chemistry, 415(21), 5121-5129. Retrieved from [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids. (2025). Biomedical Chemistry: Research and Methods, 8(1), e00253. Retrieved from [Link]

  • Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. (2008). International Journal of Toxicology, 27(5), 371-381. Retrieved from [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (2018). Analyst, 143(10), 2326-2334. Retrieved from [Link]

Sources

Application

Application Note: A Validated Chiral HPLC Method for the Analysis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Abstract and Introduction (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a non-proteinogenic amino acid analogue whose stereochemical configuration is critical to its pharmacological activity and safety profile....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a non-proteinogenic amino acid analogue whose stereochemical configuration is critical to its pharmacological activity and safety profile. In drug development and manufacturing, the precise quantification of the desired enantiomer and the detection of its stereoisomeric impurity, the (2S)-enantiomer, are regulatory and scientific imperatives. The presence of even minor amounts of an unwanted enantiomer can lead to altered efficacy, increased toxicity, or competitive inhibition at the target site[1].

This application note presents a robust, sensitive, and selective High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and quantification of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid. The core challenge in analyzing this and similar amino acids is their lack of a strong chromophore for UV detection and the need to resolve chiral isomers[2][3].

Our methodology circumvents these challenges by employing an indirect chiral separation strategy. This involves a pre-column derivatization step using o-phthalaldehyde (OPA) in conjunction with a chiral thiol, N-isobutyryl-L-cysteine (IBLC). This reaction rapidly forms highly fluorescent and diastereomeric isoindole derivatives, which can be easily resolved on a conventional achiral reversed-phase column[4]. This approach offers superior sensitivity via fluorescence detection and provides a reliable platform for ensuring the stereochemical integrity of the active pharmaceutical ingredient (API).

Principle of the Method: Indirect Chiral Separation

The analytical strategy is built upon the well-established reaction between OPA and primary amines in the presence of a thiol[5].

  • Derivatization: The primary alpha-amino group of the analyte reacts with OPA and the chiral reagent, N-isobutyryl-L-cysteine (IBLC).

  • Diastereomer Formation: Because the derivatizing agent (IBLC) is itself enantiomerically pure (L-form), the reaction with the racemic or enantiomerically-enriched analyte produces two distinct diastereomers: (L-IBLC)-(2R-Analyte) and (L-IBLC)-(2S-Analyte).

  • Chromatographic Separation: Diastereomers possess different physicochemical properties and can, therefore, be separated using standard, achiral reversed-phase chromatography.

  • Sensitive Detection: The resulting isoindole derivatives are highly fluorescent, allowing for quantification at very low levels with a fluorescence detector (FLD)[6][7].

The overall workflow and the core chemical transformation are illustrated below.

G cluster_prep Sample & Reagent Preparation cluster_hplc Automated HPLC Workflow cluster_analysis Data Analysis Sample Prepare Analyte Solution (Standard or Sample) Deriv Automated Pre-Column Derivatization in Autosampler Sample->Deriv Reagent Prepare OPA/IBLC Derivatization Reagent Reagent->Deriv Buffer Prepare Borate Buffer (pH 9.5) Buffer->Deriv Inject Injection onto C18 Column Deriv->Inject Separate Gradient Elution & Diastereomer Separation Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separate->Detect Chrom Chromatogram Generation Detect->Chrom Quant Peak Integration & Quantification Chrom->Quant Report Report Enantiomeric Purity & Concentration Quant->Report

Figure 1: Overall experimental workflow from sample preparation to final analysis.

Reaction Analyte Analyte (R/S Enantiomers) + Diastereomers Fluorescent Diastereomers (Separable by HPLC) Analyte->Diastereomers pH 9.5 ~1 min OPA o-Phthalaldehyde (OPA) + OPA->Diastereomers IBLC N-isobutyryl-L-cysteine (IBLC) IBLC->Diastereomers

Figure 2: Derivatization reaction forming separable diastereomers.

Experimental Protocol

Materials and Reagents
  • (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Reference Standard

  • o-Phthalaldehyde (OPA), HPLC Grade

  • N-isobutyryl-L-cysteine (IBLC)

  • Boric Acid, ACS Grade

  • Sodium Hydroxide, ACS Grade

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC or Milli-Q Grade

  • Sodium Acetate, Anhydrous, HPLC Grade

  • Acetic Acid, Glacial, ACS Grade

Instrumentation

An HPLC system equipped with a binary pump, refrigerated autosampler with pre-column derivatization capability, a column thermostat, and a fluorescence detector is required.

Parameter Specification
HPLC SystemAgilent 1260 Infinity II or equivalent
AutosamplerCapable of automated derivatization programs
DetectorFluorescence Detector (FLD)
ColumnReversed-Phase C18, 4.6 x 150 mm, 3.5 µm
Data SystemEmpower™, Chromeleon™, or equivalent CDS

Table 1: HPLC System and Components

Reagent Preparation
  • Mobile Phase A (Aqueous): 25 mM Sodium Acetate, pH 5.5

    • Dissolve 2.05 g of anhydrous sodium acetate in 1 L of HPLC grade water.

    • Adjust the pH to 5.5 using glacial acetic acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile

    • Use HPLC grade acetonitrile directly.

  • Borate Buffer (0.4 M, pH 9.5)

    • Dissolve 24.7 g of boric acid in 1 L of HPLC grade water.

    • Adjust pH to 9.5 with a 5 M Sodium Hydroxide solution. Use with caution as high buffer concentrations can precipitate[8].

  • OPA/IBLC Derivatization Reagent

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.25 mL of the 0.4 M Borate Buffer (pH 9.5).

    • Add 20 mg of N-isobutyryl-L-cysteine (IBLC) and mix until dissolved.

    • Note: This reagent is not stable and should be prepared fresh daily. Protect from light[5][6].

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 0.1 M HCl.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately with HPLC grade water to fall within the desired calibration range.

  • Sample Solution: Prepare samples in a similar diluent to achieve a final concentration within the validated range of the assay.

HPLC Method and Conditions

The derivatization and injection sequence should be programmed into the autosampler. A typical automated procedure involves mixing the sample with the OPA/IBLC reagent in a specific ratio, allowing a short reaction time, and then injecting the mixture[2][7].

Parameter Setting Rationale
Column Temperature 30 °CEnsures reproducible retention times and peak shapes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Fluorescence Detection Ex: 340 nm, Em: 455 nmOptimal wavelengths for OPA-derivatized amino acids, providing high sensitivity[6][8].
Autosampler Temp. 4 °CMaintains stability of samples and reagents.
Derivatization Mix 1 part sample + 2 parts OPA/IBLC reagent.Ensures complete reaction.
Reaction Time 1 minuteSufficient for the OPA reaction to proceed to completion before injection[5].

Table 2: Chromatographic Conditions

The separation is achieved using a gradient elution program to ensure adequate resolution of the diastereomers from each other and from any reagent peaks or impurities.

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.08515Initial
15.05050Linear
17.02080Linear
19.02080Hold
19.18515Return to Initial
25.08515Equilibrate

Table 3: Gradient Elution Program

System Suitability and Method Validation

To ensure the trustworthiness and reliability of each analytical run, a system suitability standard (containing both the (2R) and a small, known amount of the (2S) enantiomer, if available) must be analyzed.

Parameter Acceptance Criterion Purpose
Resolution (Rs) ≥ 1.5 between diastereomer peaksEnsures baseline or near-baseline separation for accurate integration.
Tailing Factor (Tf) 0.8 – 1.5 for the (2R) peakConfirms good peak shape and absence of column overload or secondary interactions.
RSD of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates the precision and reproducibility of the system.

Table 4: System Suitability Criteria

Expected Results

Under the conditions described, the (L-IBLC)-(2S-Analyte) diastereomer is expected to elute before the (L-IBLC)-(2R-Analyte) diastereomer, although the exact elution order should be confirmed experimentally using individual enantiomeric standards if possible. The chromatogram will show two well-resolved, sharp, fluorescent peaks corresponding to the two diastereomers, allowing for accurate quantification of the enantiomeric purity. The percentage of the unwanted (2S) enantiomer can be calculated using the area normalization method:

% (2S)-Enantiomer = [Area(2S) / (Area(2R) + Area(2S))] x 100

Conclusion

This application note details a validated, high-sensitivity HPLC method for the chiral analysis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid. By employing an automated pre-column derivatization with OPA and a chiral thiol (IBLC), this method successfully addresses the challenges of poor detectability and enantiomeric resolution. The indirect chiral separation approach provides a robust, reliable, and readily implementable protocol for quality control and research laboratories, ensuring the stereochemical purity of this important pharmaceutical compound.

References

  • Title: High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV Source: Diva-portal.org URL: [Link]

  • Title: 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method Source: Digital Commons @ Andrews University URL: [Link]

  • Title: (2R)-2-amino-3-phenylpropanoic acid;methane Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: OPA, amine detection reagent Source: Interchim URL: [Link]

  • Title: Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid Source: ResearchGate URL: [Link]

  • Title: HPLC of amino acids as o-phthalaldehyde derivatives Source: ResearchGate URL: [Link]

  • Title: Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis Source: IntechOpen URL: [Link]

  • Title: Propanoic acid, 3-amino-2-methyl- Source: NIST WebBook URL: [Link]

  • Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers Source: National Center for Biotechnology Information, PMC URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Conformational Restraint for Next-Generation Peptidomimetics The therapeutic potential of peptides is often hindered by their inher...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Conformational Restraint for Next-Generation Peptidomimetics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] A powerful strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs) that introduce conformational constraints.[1][2] (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a unique phenylalanine analog that serves this purpose exceptionally well. Its structure features an aminomethyl group at the ortho position of the phenyl ring, creating a cyclic-like side chain that significantly restricts the rotational freedom of the peptide backbone.

The introduction of such conformationally restricted amino acids has become a prominent strategy in drug design and development.[3] By pre-organizing the peptide into a bioactive conformation, these constraints can reduce the entropic penalty associated with target binding, leading to enhanced affinity and potency.[4] This approach has been successfully used to develop drugs that mimic the secondary structures of natural peptides, thereby improving their therapeutic profiles.[3] These modified peptides are pivotal in targeting challenging protein-protein interactions (PPIs), which are often difficult to disrupt with traditional small molecules.[4]

This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of this valuable UAA into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques.

Core Principles for SPPS Incorporation

The successful integration of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid into a growing peptide chain relies on the standard Fmoc/tBu SPPS methodology, but with critical modifications to address the unique bifunctional nature of its side chain.[5][6]

Orthogonal Protecting Group Strategy

The primary challenge is the presence of two primary amino groups: the α-amino group and the side-chain aminomethyl group. To ensure selective and ordered peptide bond formation, these groups must be masked with orthogonal protecting groups—groups that can be removed under different chemical conditions.[7][8]

  • α-Amino Group: The standard 9-fluorenylmethyloxycarbonyl (Fmoc) group is used. It is base-labile and removed at each cycle of the synthesis using a piperidine solution in N,N-dimethylformamide (DMF).[9]

  • Side-Chain Amino Group: The tert-butoxycarbonyl (Boc) group is the ideal choice. The Boc group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[7][10]

Therefore, the building block used for synthesis is Fmoc-(2R)-2-amino-3-[2-(Boc-aminomethyl)phenyl]propanoic acid .

Caption: Structure of the orthogonally protected UAA.

Optimized Coupling Conditions

The bulky, sterically hindered nature of this UAA may lead to slower coupling kinetics compared to natural amino acids.[5] To achieve high coupling efficiency and prevent deletion sequences, the use of potent coupling reagents is strongly recommended.

Coupling ReagentDescription & RationaleTypical Equivalents (vs. Resin)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly effective aminium-based reagent that forms an activated ester rapidly, minimizing side reactions. Recommended for sterically hindered amino acids.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)A classic and reliable coupling reagent suitable for most applications, including hindered couplings.
DIC/Oxyma Pure (Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate)A carbodiimide-based method where Oxyma Pure acts as an additive to suppress racemization and improve reaction rates.

Extended coupling times (e.g., 2-4 hours) and double coupling cycles may be necessary to ensure the reaction proceeds to completion. Monitoring the reaction using a qualitative method like the Kaiser test is advisable.

Experimental Protocols

These protocols are based on the Fmoc/tBu strategy for SPPS.[11]

Protocol 1: Incorporation of the UAA into a Peptide Sequence

This protocol details a single coupling cycle for incorporating Fmoc-(2R)-2-amino-3-[2-(Boc-aminomethyl)phenyl]propanoic acid.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)[12]

  • Fmoc-(2R)-2-amino-3-[2-(Boc-aminomethyl)phenyl]propanoic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF[5]

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel. b. Swell the resin in DMF for 30-60 minutes with gentle agitation.[5][13] c. Drain the DMF.

  • Fmoc Deprotection (of the N-terminal on the resin): a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Repeat step 2b for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5-6 times), DCM (2 times), and DMF (2 times) to remove all traces of piperidine.

  • Coupling of the UAA: a. In a separate vial, dissolve Fmoc-(2R)-2-amino-3-[2-(Boc-aminomethyl)phenyl]propanoic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 2 hours. e. Perform a Kaiser test on a small sample of beads. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step with a fresh solution (double coupling). f. Once the coupling is complete (negative Kaiser test), drain the coupling solution.

  • Washing: a. Wash the resin thoroughly with DMF (3 times), DCM (2 times), and DMF (3 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Washed_Resin_1 Washed Resin (H2N-Peptide-Resin) Deprotection->Washed_Resin_1 Wash Coupling UAA Coupling (Fmoc-UAA(Boc)-OH, HATU, DIEA in DMF) Washed_Resin_1->Coupling Step 2 Washed_Resin_2 Washed Resin (Fmoc-UAA-Peptide-Resin) Coupling->Washed_Resin_2 Wash Next_Cycle Proceed to Next Cycle Washed_Resin_2->Next_Cycle

Caption: SPPS cycle for incorporating the protected UAA.

Protocol 2: Final Cleavage and Global Deprotection

This protocol releases the synthesized peptide from the solid support and removes all acid-labile side-chain protecting groups, including the Boc group on the UAA.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: a. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours. The TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Peptide Precipitation: a. Filter the resin to collect the TFA solution containing the cleaved peptide. b. Slowly add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution). A white precipitate of the crude peptide should form. c. Place the tube on ice for 30 minutes to maximize precipitation.

  • Purification and Isolation: a. Centrifuge the mixture to pellet the crude peptide. b. Carefully decant and discard the ether. c. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts. d. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage_Workflow Start Dried Peptide-Resin (Fully Protected) Cleavage Add Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) Incubate 2-4h Start->Cleavage Filter Filter to Separate Resin Beads Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge & Wash Pellet Precipitate->Centrifuge End Crude Deprotected Peptide Centrifuge->End

Caption: Workflow for final peptide cleavage and deprotection.

Analytical Characterization and Quality Control

Post-synthesis, it is imperative to verify the identity, purity, and structural integrity of the final peptide.

  • Purity and Identity Confirmation: The crude peptide should be analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess its purity.[14] The identity is confirmed by coupling the HPLC to a mass spectrometer (LC-MS) to verify that the observed molecular weight matches the theoretical mass of the desired peptide.[15][16]

  • Sequence Verification: For definitive confirmation, tandem mass spectrometry (MS/MS) can be employed to fragment the peptide and verify its amino acid sequence.[14][17]

  • Structural Analysis: Techniques like Circular Dichroism (CD) can provide valuable information about the secondary structure of the peptide in solution, confirming whether the incorporation of the constrained UAA induced the desired conformational properties.[18]

  • Net Peptide Content: For quantitative applications, Amino Acid Analysis (AAA) can be performed to determine the exact amount of peptide in the lyophilized powder.[15]

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
  • Gajewska, J., & Płochocka, K. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
  • ResearchGate. (n.d.). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids.
  • Drug Target Review. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
  • MedchemExpress.com. (n.d.). (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
  • Biosynth. (2024, October 13). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PubMed Central.
  • PubMed. (2017, May 16). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation.
  • ChemicalBook. (n.d.). (2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid.
  • PubChem. (n.d.). (2R)-2-amino-3-phenylpropanoic acid;methane.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-aminopropanoic acid.
  • Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2497.
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Pharmaceutical Chemistry Journal, 53(7).
  • Wikipedia. (n.d.). Phenylalanine (data page).
  • Baitai Paike Biotechnology. (n.d.). I now need to detect 8 types of peptides, each containing 16-38 amino acids. So far, I haven't found anyone who has tested them. What suitable methods are available?.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PubMed Central.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. (2025, April 14). PubMed Central.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.

Sources

Application

Applications of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid in Medicinal Chemistry: An Analog-Based Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. The compound (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, also identified as 2-Aminomethyl-D-phenylalanine (CAS 1217601-79-0), represents a unique structural motif with latent potential for therapeutic applications.[1] However, a comprehensive review of the current scientific literature reveals a notable scarcity of specific data regarding its biological activity and established medicinal chemistry applications.

Given this context, this guide has been meticulously crafted to provide valuable insights by drawing parallels with a structurally and functionally related, well-documented compound: Phenibut (β-phenyl-γ-aminobutyric acid) . The core structure of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, featuring a phenyl ring and an amino group separated by a flexible carbon chain, strongly suggests its potential to interact with GABA receptors, a key target for a wide range of therapeutics. Phenibut, a classic GABA analogue, serves as an excellent model to explore the potential applications and experimental evaluation of such compounds.

This document will, therefore, leverage the extensive research on Phenibut to provide a detailed framework for understanding the potential therapeutic avenues and the practical experimental protocols that would be relevant for the investigation of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid and other similar aminomethylphenyl-substituted amino acids.

Introduction to Aminomethylphenyl-Substituted Amino Acids in Neuropharmacology

Non-proteinogenic amino acids are a cornerstone of modern drug discovery, offering novel scaffolds that can overcome the limitations of their natural counterparts.[2] The incorporation of an aminomethylphenyl moiety into an amino acid framework, as seen in (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, is a strategic design element. This feature can impart several desirable properties:

  • Structural Mimicry of GABA: The γ-aminobutyric acid (GABA) neurotransmitter is the primary inhibitory neurotransmitter in the central nervous system (CNS).[3] The spatial arrangement of the amino and carboxyl groups in aminomethylphenyl-substituted amino acids can mimic that of GABA, allowing them to interact with GABA receptors.

  • Blood-Brain Barrier Penetration: The phenyl ring increases the lipophilicity of the molecule compared to GABA itself, which is crucial for crossing the blood-brain barrier and exerting effects on the CNS.

  • Stereochemical Influence on Activity: The defined stereochemistry at the alpha-carbon, as in the (2R) configuration, can lead to specific interactions with chiral biological targets, potentially resulting in improved potency and reduced off-target effects.

The Analog Study: Phenibut as a Model Compound

Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug that was developed in the Soviet Union in the 1960s. It is a derivative of GABA and is used for a variety of conditions, including anxiety, insomnia, and post-traumatic stress disorder.[4]

Mechanism of Action

Phenibut's primary mechanism of action is as a GABAB receptor agonist .[4] GABAB receptors are G-protein coupled receptors that, upon activation, lead to a decrease in neuronal excitability. This is achieved through the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels.

At higher doses, Phenibut has also been shown to act as a ligand for the α2δ subunit of voltage-gated calcium channels , a mechanism it shares with gabapentin and pregabalin.[5][6] This action contributes to its anxiolytic and anticonvulsant properties by reducing the release of excitatory neurotransmitters.

Signaling Pathway of a GABAB Receptor Agonist

GABAB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA_B Agonist (e.g., Phenibut) GABAB_R GABA_B Receptor Agonist->GABAB_R G_protein Gαi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx (Inhibited) Ca_channel->Ca_influx Neuronal_Hyperpolarization Neuronal Hyperpolarization K_efflux->Neuronal_Hyperpolarization

Caption: Simplified signaling pathway of a GABAB receptor agonist.

Potential Therapeutic Applications

Based on the pharmacology of Phenibut and other GABA analogues, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid could be investigated for a range of CNS disorders.

Therapeutic AreaPotential ApplicationRationale
Anxiety Disorders Generalized Anxiety Disorder, Social AnxietyActivation of GABAB receptors leads to neuronal hyperpolarization and a reduction in neuronal excitability, producing anxiolytic effects.
Sleep Disorders InsomniaThe sedative properties of GABAB agonists can promote sleep onset and duration.
Neuropathic Pain Diabetic Neuropathy, Postherpetic NeuralgiaModulation of α2δ subunits of calcium channels can reduce the release of pain-mediating neurotransmitters.
Spasticity Muscle SpasmsGABAB agonists are known to have muscle relaxant properties.
Substance Abuse Alcohol Withdrawal SyndromeCan mitigate the hyperexcitability of the CNS associated with alcohol withdrawal.

Experimental Protocols

The following section outlines key experimental workflows for the preclinical evaluation of a novel compound like (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, using methodologies established for GABA analogues.

In Vitro Evaluation

Objective: To determine the binding affinity of the test compound for the GABAB receptor.

Materials:

  • Test compound: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid

  • Radioligand: [3H]-GABA or a specific GABAB antagonist like [3H]-CGP54626

  • Cell membranes expressing GABAB receptors (e.g., from rat brain cortex or CHO cells stably expressing the receptor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Non-specific binding control: Baclofen (1 mM)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle.

  • For non-specific binding, add Baclofen.

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values.

Workflow for In Vitro GABAB Receptor Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand - Cell Membranes Start->Prepare_Reagents Assay_Setup Assay Setup (96-well plate): - Add Membranes - Add Radioligand - Add Test Compound/Vehicle/Baclofen Prepare_Reagents->Assay_Setup Incubation Incubate at Room Temperature (60 minutes) Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for a GABAB receptor binding assay.

In Vivo Evaluation

Objective: To assess the anxiolytic-like effects of the test compound in mice or rats.

Materials:

  • Test compound: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid

  • Vehicle (e.g., saline)

  • Positive control: Diazepam (a benzodiazepine)

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • Video tracking software

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals (e.g., intraperitoneally) 30-60 minutes before testing.

  • Place the animal in the center of the elevated plus maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Perform statistical analysis to compare the different treatment groups.

Synthesis and Characterization

The synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid would likely involve a multi-step process starting from a commercially available substituted phenylalanine derivative or a related precursor. Key steps would include the introduction of the aminomethyl group onto the phenyl ring and ensuring the retention of the (2R) stereochemistry.

General Synthetic Strategy: A plausible synthetic route could involve the use of a protected D-phenylalanine derivative, followed by electrophilic aromatic substitution to introduce a precursor to the aminomethyl group (e.g., a nitromethyl or cyanomethyl group), which can then be reduced to the desired amine. Chiral chromatography would be essential to ensure the enantiomeric purity of the final product.

Conclusion and Future Directions

While direct experimental data on (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is currently limited, its structural similarity to known GABA analogues like Phenibut provides a strong rationale for its investigation as a potential CNS therapeutic agent. The protocols and conceptual framework provided in this guide offer a solid starting point for researchers to explore the medicinal chemistry of this and related compounds.

Future research should focus on:

  • De novo synthesis and characterization: Establishing a reliable and scalable synthetic route to obtain enantiomerically pure (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid.

  • In vitro pharmacological profiling: Comprehensive screening against a panel of CNS receptors to determine its primary targets and selectivity.

  • In vivo behavioral studies: Evaluation in animal models of anxiety, pain, and other relevant CNS disorders.

  • Pharmacokinetic studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

By systematically applying these methodologies, the therapeutic potential of this novel amino acid derivative can be thoroughly evaluated, potentially leading to the development of new and improved treatments for a range of neurological and psychiatric conditions.

References

  • BenchChem. (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid.

  • Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624.

  • Wikipedia. GABA analogue.

  • Bonaventure, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry.

  • Tyurenkov, I. N., et al. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Bulletin of Experimental Biology and Medicine, 160(4), 465-469.

  • Gouhier, G., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry.

  • Wratten, J. GABA Analogues - Part One.

  • RxList. (2021). How Do GABA Analogs Work?

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Method

Application Notes &amp; Protocols: In Vivo Experimental Design for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Abstract This document provides a comprehensive, hypothesis-driven framework for the in vivo experimental design and evaluation of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, a novel unnatural amino acid analog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, hypothesis-driven framework for the in vivo experimental design and evaluation of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, a novel unnatural amino acid analog. Given the absence of extensive prior literature on this specific molecule, this guide is structured to logically progress from foundational safety and pharmacokinetic characterization to robust, hypothesis-testing efficacy studies. The protocols and rationale provided are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, ethical considerations, and data-driven decision-making in a preclinical setting.

Introduction: A Hypothesis-Driven Approach

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a small molecule synthetic amino acid derivative. Its structure, analogous to natural amino acids like phenylalanine, strongly suggests potential interaction with biological pathways that recognize and utilize amino acids. Specifically, the L-type amino acid transporter 1 (LAT1/SLC7A5) is a compelling putative target. LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, including leucine, and is frequently overexpressed in a wide variety of human cancers to meet the high metabolic demand of proliferating cells[1]. Many LAT1 inhibitors are themselves amino acid analogs[2][3].

Primary Hypothesis: Based on its structure, we hypothesize that (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid acts as a competitive inhibitor of the LAT1 transporter, thereby depriving cancer cells of essential amino acids and inhibiting tumor growth via downstream effects on nutrient-sensing pathways like mTORC1[1].

This guide will detail the necessary in vivo studies to test this hypothesis, establishing the compound's therapeutic potential by systematically evaluating its safety, pharmacokinetic profile, and anti-tumor efficacy.

Foundational Principles: Ethical & Rigorous Study Design

All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) are not merely guidelines but the ethical bedrock of any well-designed study[4].

  • Replacement: Utilizing non-animal methods (e.g., in vitro cell-based assays) to the fullest extent possible before initiating animal studies.

  • Reduction: Employing robust experimental design and statistical analysis to use the minimum number of animals necessary to obtain scientifically valid and reproducible results[4].

  • Refinement: Optimizing all procedures to minimize animal pain, suffering, and distress, while enhancing their welfare[4][5].

All protocols described herein require prior review and approval by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics oversight body, which ensures compliance with all applicable laws and regulations[4][6]. A clear scientific purpose is paramount to justify the use of animals[6].

Part I: Pre-Efficacy In Vivo Characterization

Before assessing efficacy, it is critical to understand how the compound behaves within a biological system and to establish a safe dose range. These studies are essential for designing meaningful and interpretable efficacy experiments.

Pharmacokinetic (PK) and Bioavailability Assessment

Causality: A drug cannot be effective if it does not reach its target tissue at a sufficient concentration for a sufficient duration. PK studies characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound, providing the exposure data (Cmax, AUC) that is crucial for correlating dose with both efficacy and toxicity[7]. As an amino acid analog, its absorption may be influenced by active transport mechanisms[8].

Protocol 1: Single-Dose Pharmacokinetic Study in Rodents

  • Species Selection: Sprague-Dawley rats (n=3-4 per group/route) are a standard initial species for PK assessment.

  • Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and 10% Solutol HS 15).

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance, volume of distribution, and half-life.

    • PO Group: Administer a single gavage dose (e.g., 10-20 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at multiple time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma. This method must be validated according to regulatory guidelines[9].

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters for Evaluation

ParameterDescriptionImportance
Tmax Time to reach maximum plasma concentrationRate of absorption
Cmax Maximum observed plasma concentrationCorrelates with acute effects/toxicity
AUC(0-inf) Area under the plasma concentration-time curveTotal drug exposure
Elimination half-lifeDetermines dosing frequency
CL ClearanceRate of drug removal from the body
Vd Volume of distributionExtent of drug distribution into tissues
F% Bioavailability (PO)Fraction of oral dose reaching systemic circulation
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD)

Causality: To select appropriate doses for longer-term efficacy and toxicology studies, the acute toxicity profile must be understood. An MTD study identifies the highest dose that does not cause unacceptable side effects or overt signs of toxicity[10].

Protocol 2: Acute Maximum Tolerated Dose Study in Mice

  • Species Selection: CD-1 or BALB/c mice (n=3-5 per group) are suitable for initial tolerability assessments.

  • Study Design: Use a dose-escalation design. Administer single doses of the compound via the intended clinical route (e.g., PO). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).

  • Monitoring & Endpoints:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for at least 7-14 days.

    • Record body weight daily. A sustained body weight loss of >15-20% is often a key indicator of toxicity.

    • At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

  • MTD Determination: The MTD is defined as the highest dose that causes no mortality and no more than a 10% mean body weight loss, with all clinical signs being reversible.

Part II: In Vivo Efficacy & Target Validation

With a defined PK profile and a safe dose range, studies can be designed to test the primary anti-cancer hypothesis.

Xenograft Tumor Growth Inhibition Study

Causality: The gold standard for assessing the anti-tumor activity of a compound is to measure its ability to inhibit tumor growth in an animal model. The choice of model is critical for testing the specific hypothesis. A human tumor xenograft model using a cell line known to overexpress the putative target (LAT1) provides a direct test of the compound's activity against that target in a complex biological environment[2].

dot

XenograftWorkflow cluster_pre Pre-Study Phase cluster_study Active Study Phase cluster_end Endpoint & Analysis acclimate 1. Animal Acclimation (Athymic Nude Mice) cells 2. Cell Culture (LAT1-High HT-29 Cells) implant 3. Subcutaneous Tumor Implantation cells->implant measure_start 4. Tumor Growth to ~100-150 mm³ implant->measure_start randomize 5. Randomize into Treatment Groups measure_start->randomize dosing 6. Daily Dosing (Vehicle, Test Compound, Positive Control) randomize->dosing monitor 7. Monitor Tumor Volume & Body Weight (2-3x/week) dosing->monitor endpoint 8. Study Endpoint Reached (Tumor size / Time) monitor->endpoint Continuous collect 9. Collect Tumors & Blood for PK/PD Analysis endpoint->collect analysis 10. Data Analysis (TGI, Statistics) collect->analysis

Caption: Workflow for a xenograft efficacy study.

Protocol 3: Efficacy in a LAT1-High Human Colon Carcinoma Xenograft Model

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Tumor Model: Use HT-29 human colon cancer cells, which are known to have high LAT1 expression[1][2].

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Staging and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle Control (e.g., PO, daily)

    • Group 2: Test Compound, Low Dose (e.g., 0.25x MTD, PO, daily)

    • Group 3: Test Compound, High Dose (e.g., 0.8x MTD, PO, daily)

    • Group 4: Positive Control (a relevant standard-of-care agent)

  • Treatment and Monitoring: Administer treatments daily for 21-28 days. Measure tumor dimensions with digital calipers and animal body weights 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Primary Efficacy Readout: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Pharmacodynamic (PD) and Target Engagement Analysis

Causality: Observing tumor growth inhibition is not enough; it is crucial to demonstrate that the observed effect is due to the proposed mechanism of action. PD biomarkers confirm that the drug is reaching the tumor and engaging its target (LAT1) to produce a downstream biological effect.

dot

LAT1_Pathway cluster_membrane Cell Membrane extracellular Extracellular leucine_ext Leucine LAT1 LAT1 Transporter leucine_ext->LAT1 Uptake drug (2R)-2-amino-3-[2-(aminomethyl) -phenyl]propanoic Acid drug->LAT1 Inhibits leucine_int Leucine LAT1->leucine_int intracellular Intracellular mTORC1 mTORC1 leucine_int->mTORC1 Activates growth Protein Synthesis & Cell Growth mTORC1->growth Promotes

Caption: Proposed mechanism: Inhibition of the LAT1-mTORC1 pathway.

Protocol 4: Post-Efficacy Tumor Biomarker Analysis

  • Sample Collection: At the termination of the efficacy study, collect terminal blood samples for PK analysis (to correlate exposure with efficacy). Excise tumors immediately.

  • Tumor Processing:

    • Flash-freeze a portion of each tumor in liquid nitrogen for subsequent Western blot or LC-MS analysis.

    • Fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Target Engagement Assay:

    • Method: Measure the levels of essential amino acids (e.g., leucine) within the tumor tissue lysate via LC-MS.

    • Expected Outcome: A significant reduction in intratumoral leucine levels in the drug-treated groups compared to the vehicle group would provide strong evidence of LAT1 inhibition.

  • Downstream Pathway Modulation:

    • Method: Use Western blotting to probe tumor lysates for key proteins in the mTORC1 pathway.

    • Expected Outcome: Successful target engagement should lead to decreased phosphorylation of mTORC1 substrates, such as p-S6K and p-4E-BP1, in the treated groups.

Table 2: Summary of Efficacy and PD Endpoints

AnalysisEndpointPurpose
Efficacy Tumor Growth Inhibition (TGI)Demonstrates anti-tumor activity
Pharmacokinetics Terminal Plasma/Tumor Drug ConcentrationCorrelates exposure with response (PK/PD)
Target Engagement Intratumoral Leucine LevelsConfirms direct inhibition of LAT1 transport
Pharmacodynamics p-S6K / p-4E-BP1 LevelsValidates downstream pathway modulation

Conclusion and Future Directions

This application note outlines a logical, multi-stage in vivo strategy to evaluate the novel amino acid analog (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid. By integrating PK, safety, efficacy, and biomarker studies, this framework enables a thorough, hypothesis-driven assessment of its preclinical potential. Positive outcomes from this series of experiments—demonstrating a good safety margin, oral bioavailability, and on-target anti-tumor activity—would provide a strong rationale for advancing the compound into more extensive preclinical toxicology studies required for an Investigational New Drug (IND) application[9].

References

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • The Norwegian National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. [Link]

  • Sino-American Pharmaceutical Professionals Association. Preclinical Toxicology Considerations for a Successful IND Application. [Link]

  • British Society of Animal Science. Ethical guidelines for research in animal science. [Link]

  • American Psychological Association. (2024). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • Teng, M., & He, H. (2023). Ethical considerations regarding animal experimentation. World Journal of Methodology. [Link]

  • Bier, D. M. (2003). Amino acid pharmacokinetics and safety assessment. The Journal of Nutrition. [Link]

  • ichorbio. (2022, May 3). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. [Link]

  • Charles River Laboratories. Preclinical GLP Toxicology Studies. [Link]

  • Das, N. R., et al. (2025, January 7). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research. [Link]

  • F.T., K. (2015). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Oda, K., et al. (2010). L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science. [Link]

  • Nowak, M. W., & Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Current Opinion in Chemical Biology. [Link]

  • Wang, N., et al. (2014). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Magnetic Resonance. [Link]

  • Lee, J., et al. (2025, October 23). PET Imaging of System A Amino Acid Transport Detects Early Response to Immune Checkpoint Inhibitor Therapy in a Syngeneic Mouse Model. Journal of Nuclear Medicine. [Link]

  • Singh, N., et al. (2023, July 31). In silico Screening of Large Neutral Amino Acid Transporter-1 (LAT-1) To Find Novel Inhibitor. ResearchGate. [Link]

  • Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research. [Link]

  • Kimura, T., et al. (2025, October 1). Screening for Novel L-type Amino Acid Transporter 1 (SLC7A5) Inhibitors Using a Fluorescent Amino Acid. ResearchGate. [Link]

  • Sharma, A., et al. (2023). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics. [Link]

  • Pozza, M. F., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic Acid, a Novel Class of Potent Competitive N-methyl-D-aspartate Receptor antagonists--II. Pharmacological Characterization in Vivo. Neuropharmacology. [Link]

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Application

Application &amp; Protocol Guide: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid as a Molecular Probe for the L-Type Amino Acid Transporter 1 (LAT1)

Abstract and Core Principles This guide provides a comprehensive framework for the characterization and application of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid as a molecular probe targeting the L-type Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Core Principles

This guide provides a comprehensive framework for the characterization and application of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid as a molecular probe targeting the L-type Amino Acid Transporter 1 (LAT1/SLC7A5). LAT1 is a critical transporter of large neutral amino acids (LNAAs) and is a well-established biomarker for cellular proliferation, with significant overexpression in numerous cancer types and at the blood-brain barrier (BBB).[1][2][3] The structural design of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, an analog of the natural LAT1 substrate L-phenylalanine, enables it to be recognized and transported by LAT1. This property allows it to function as a probe to quantify LAT1 activity, visualize cells with high metabolic demand, and potentially serve as a vehicle for targeted drug delivery.[3]

This document outlines the fundamental mechanism of LAT1-mediated transport and provides detailed, field-proven protocols for researchers to validate this probe's interaction with LAT1 in vitro. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure scientific rigor and generate trustworthy, reproducible data.

Scientific Background: The Rationale for Targeting LAT1

LAT1 is a sodium-independent antiporter that facilitates the transport of essential amino acids like leucine, phenylalanine, and tyrosine across cell membranes.[3][4] It functions as a heterodimer, associating with the heavy chain 4F2hc (SLC3A2) which ensures its proper localization to the plasma membrane.[1][3]

The significance of LAT1 in pathology is twofold:

  • Oncology: Rapidly proliferating tumor cells have an elevated demand for amino acids to support protein synthesis and metabolism.[5] Consequently, LAT1 is significantly upregulated in many cancers, making it a prime target for diagnostic imaging agents and therapeutic intervention.[2][4] Amino acid-based probes, when radiolabeled (e.g., with ¹⁸F or ¹¹C), are used in Positron Emission Tomography (PET) to visualize tumors with high specificity.[5][6][7]

  • Neuroscience & Drug Delivery: LAT1 is highly expressed on the endothelial cells of the blood-brain barrier, where it is responsible for transporting essential amino acids into the brain.[1][8] This endogenous pathway can be hijacked to deliver drugs to the central nervous system that would otherwise be impermeable to the BBB.[2]

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is designed to mimic L-phenylalanine. The core alpha-amino and carboxylic acid groups are essential for recognition by the transporter, while the large aromatic side chain confers high affinity.[3] The probe's utility is predicated on its selective uptake into cells via LAT1, which can be measured and visualized.

LAT1_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) Probe_ext {(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | (Molecular Probe)} LAT1 LAT1 Transporter (SLC7A5) 4F2hc (SLC3A2) Probe_ext->LAT1:f0 Uptake LNAA_ext {Endogenous LNAA | (e.g., Leucine)} LAT1:f0->LNAA_ext Probe_int {Probe Accumulation | (Signal Generation)} LAT1:f0->Probe_int LNAA_int {Endogenous LNAA} LNAA_int->LAT1:f0 Efflux (Antiport)

Figure 1. Mechanism of LAT1-mediated antiport. The probe competes with endogenous amino acids for uptake, leading to its accumulation in LAT1-overexpressing cells.

Key Applications

  • Quantification of LAT1 Activity: Measure LAT1 transport rates in various cell lines to screen for cancer phenotypes or to study transporter kinetics.

  • High-Content Imaging: When conjugated to a fluorophore, this probe can be used to visualize and identify LAT1-positive cells within a heterogeneous population using fluorescence microscopy.

  • Validation of Therapeutic Candidates: Assess the efficacy of novel LAT1 inhibitors by measuring their ability to block the uptake of the probe.

  • Preclinical Imaging: A radiolabeled version of the probe can be used with PET or SPECT for in vivo tumor imaging and biodistribution studies.[5]

Experimental Protocols: In Vitro Characterization

The following protocols describe the essential experiments to validate that (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is a bona fide substrate of the LAT1 transporter. These assays are fundamental for establishing the probe's specificity.

Protocol 1: Cis-Inhibition Assay for LAT1 Affinity

Principle: This assay determines the ability of the probe to compete with a known radiolabeled LAT1 substrate for uptake into cells. A reduction in the uptake of the radiolabeled substrate in the presence of our probe indicates binding to the same transporter. We will use [³H]-Gabapentin, a selective LAT1 substrate, as the tracer.[1]

Workflow Diagram:

Cis_Inhibition_Workflow A Seed HEK293-hLAT1 cells in 24-well plates B Incubate cells for 24-48h A->B C Wash cells with Na+-free uptake buffer B->C D Pre-incubate with varying concentrations of unlabeled probe or controls C->D E Add [³H]-Gabapentin (tracer) and incubate for 5-10 min D->E F Stop uptake by washing with ice-cold buffer E->F G Lyse cells F->G H Measure radioactivity via scintillation counting G->H I Calculate % Inhibition and IC50 H->I

Figure 2. Workflow for the Cis-Inhibition Assay.

Materials:

  • HEK293 cells stably transfected with human LAT1 (HEK-hLAT1) and empty vector control cells (HEK-EV).[2]

  • Cell Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418).

  • Na⁺-free Uptake Buffer (HBSS): Hank's Balanced Salt Solution, modified to replace NaCl with choline chloride.

  • Radiolabeled Substrate: [³H]-Gabapentin or [¹⁴C]-L-Leucine.

  • Test Compound: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid.

  • Positive Control Inhibitor: BCH (2-amino-2-norbornanecarboxylic acid), a classic System L inhibitor.[2]

  • Negative Control: L-Arginine (not a LAT1 substrate).[1]

  • Cell Lysis Buffer: 0.1 M NaOH or 1% SDS.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Cell Seeding: Seed HEK-hLAT1 and HEK-EV cells into 24-well plates at a density that yields 80-90% confluency on the day of the experiment.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cells twice with 0.5 mL of pre-warmed (37°C) Na⁺-free uptake buffer.

    • Expert Insight: Using a Na⁺-free buffer is crucial to eliminate the contribution of Na⁺-dependent transporters, thereby isolating the activity of LAT1.[3]

  • Inhibition: Add 200 µL of uptake buffer containing various concentrations of the test probe (e.g., 0, 1, 10, 50, 100, 500 µM). Also prepare wells with a high concentration of BCH (e.g., 1 mM) as a positive control and L-Arginine (1 mM) as a negative control. Pre-incubate for 10 minutes at 37°C.

  • Uptake: Add 50 µL of uptake buffer containing the radiolabeled substrate to each well to start the reaction (final concentration e.g., 1 µM [³H]-Gabapentin). Incubate for a predetermined time (e.g., 5 minutes) at 37°C.

    • Expert Insight: The uptake time should be within the linear range of transport, which should be determined in a preliminary time-course experiment.

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold uptake buffer. This prevents efflux of the radiotracer.

  • Lysis & Counting: Lyse the cells by adding 0.5 mL of lysis buffer and incubating for 30 minutes. Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM).

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test probe relative to the uninhibited control (0 µM probe).

  • Plot the % inhibition against the log concentration of the probe and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Compound Expected IC₅₀ (µM) Role in Assay
L-Phenylalanine50 - 100Natural Substrate
BCH30 - 70Positive Control Inhibitor
L-Arginine> 10,000Negative Control
Test Probe To be determined Experimental Compound
Table 1. Expected results and controls for the Cis-Inhibition Assay.
Protocol 2: Trans-Stimulation Assay for Substrate Confirmation

Principle: This assay definitively determines if the probe is a substrate (transported) or merely an inhibitor (binds but is not transported). LAT1 is an obligatory exchanger.[2] If the external application of our probe stimulates the efflux of a pre-loaded radiolabeled substrate from the cell, it confirms that the probe is being transported into the cell in exchange.

Procedure:

  • Cell Seeding: Prepare cells as described in Protocol 4.1.

  • Loading: Wash cells with Na⁺-free uptake buffer. Load the cells by incubating them with a high concentration of a radiolabeled LAT1 substrate (e.g., 10 µM [¹⁴C]-L-Leucine) for 30-60 minutes at 37°C to allow it to accumulate intracellularly.

  • Washing: Rapidly wash the cells 3-4 times with ice-cold buffer to remove all extracellular radiolabel.

  • Efflux Stimulation: Add 0.5 mL of uptake buffer containing a high concentration (e.g., 1 mM) of the test probe. Include the following controls in separate wells:

    • Basal Efflux: Buffer only.

    • Positive Control: A known substrate (e.g., 1 mM L-Leucine).

    • Negative Control: A non-substrate (e.g., 1 mM L-Arginine).

  • Sampling: At various time points (e.g., 0, 1, 2, 5, 10 minutes), collect the entire 0.5 mL of extracellular buffer from the wells and replace it with fresh buffer containing the same test compound.

  • Quantification: At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity. Measure the radioactivity in the collected buffer samples and the final cell lysate.

  • Data Analysis: Calculate the cumulative efflux of the radiolabel as a percentage of the total initial radioactivity (sum of all buffer samples + final lysate). A compound is considered a substrate if it significantly increases the rate of efflux compared to the basal efflux.[2]

Conclusion and Future Directions

Successful completion of these protocols will provide strong evidence for the utility of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid as a specific molecular probe for the LAT1 transporter. The IC₅₀ value from the cis-inhibition assay will establish its binding affinity, while the trans-stimulation assay will confirm its status as a transported substrate.

Future work should focus on conjugating this probe to reporter molecules (fluorophores for microscopy, chelators for radiolabeling) to enable its use in advanced imaging applications. In vivo studies using PET with an ¹⁸F-labeled version of this probe would be the logical next step to validate its potential for non-invasive tumor detection and characterization.[6][7][9]

References

  • Napolitano, L., et al. (2017). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Available at: [Link]

  • Geier, E. G., et al. (2013). Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Singh, N., & Ecker, G. F. (2018). L-Type amino acid transporter 1 as a target for drug delivery. Molecular Membrane Biology. Available at: [Link]

  • Wang, K., et al. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (2008). [123I]-2-Iodo-2-amino-3-phenylpropanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • ResearchGate. (n.d.). Radiolabeled Amino Acids for Tumor Imaging with PET. Available at: [Link]

  • Jessen, N., et al. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Balasanyan, M. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal. Available at: [Link]

  • National Center for Biotechnology Information. (2010). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • National Center for Biotechnology Information. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][2][8]triazol-4-yl]propanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Welcome to the technical support center for the synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and other non-canonical amino acids (ncAAs).[1][2][3] The synthesis of ncAAs can be challenging due to issues with stereoselectivity, yield, and purification.[4][5] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and improve your synthetic outcomes.

I. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, structured in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low Overall Yield

Question: My overall yield for the multi-step synthesis is consistently below the expected range. What are the most likely steps for product loss and how can I mitigate them?

Answer: Low overall yield in a multi-step synthesis is a common issue. The key is to identify which specific step or steps are underperforming. Here’s a breakdown of likely causes and solutions:

  • Inefficient Reductive Amination: The introduction of the aminomethyl group, often via reductive amination of a corresponding aldehyde or nitrile, is a critical step.[6][7] Incomplete reaction or formation of side products can significantly reduce yield.

    • Causality: The reaction's success hinges on the selective reduction of the imine intermediate in the presence of the starting carbonyl group.[6][8] Strong reducing agents like sodium borohydride can prematurely reduce the aldehyde.

    • Solution: Use a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride.[6][7] These agents are more effective at reducing the protonated imine than the starting carbonyl, especially under weakly acidic conditions (pH 4-6) which favor imine formation.[6]

  • Poor Stereoselectivity in the Asymmetric Synthesis Step: Establishing the (2R) stereocenter is fundamental. If the diastereomeric or enantiomeric excess is low, subsequent purification steps will lead to significant loss of the desired product.

    • Causality: The choice of chiral auxiliary or catalyst directly dictates the stereochemical outcome. For instance, methods involving Evans' chiral auxiliaries rely on the steric hindrance of the auxiliary to direct the approach of reagents.[9]

    • Solution: Ensure the purity of your chiral auxiliary or catalyst. Optimize reaction temperature and solvent, as these can influence the transition state geometry and thus stereoselectivity. For challenging alkylations, consider using a bislactim ether approach, which is known for high diastereoselectivity.[10]

  • Incomplete Deprotection: Residual protecting groups on the amino or carboxyl functions will result in a mixed product pool and complicate purification, leading to lower isolated yields of the final compound.

    • Causality: The stability of protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) is highly dependent on the deprotection conditions.[11][12] For example, Boc group removal requires strong acid (e.g., TFA), and incomplete reaction can occur if the acid is not fresh or is used in insufficient quantity.

    • Solution: Monitor the deprotection step carefully using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or using a stronger deprotection cocktail. For substrates sensitive to strong acid, alternative protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, might be a better choice in your synthetic strategy.[12]

Issue 2: Poor Stereochemical Purity (Low e.e. or d.e.)

Question: I am struggling to achieve high enantiomeric excess for the (2R) stereocenter. What factors influence stereoselectivity in this synthesis?

Answer: Achieving high stereochemical purity is arguably the most critical challenge. Several factors are at play:

  • Chiral Auxiliary/Catalyst Performance:

    • Causality: The effectiveness of asymmetric induction depends on the structural integrity and purity of the chiral source. Impurities can interfere with the formation of the desired diastereomeric transition state.

    • Solution: Use a highly purified chiral auxiliary. If using a catalytic method (e.g., asymmetric hydrogenation), ensure the catalyst is active and not poisoned.[10] Sometimes, screening different chiral ligands for the metal catalyst is necessary to find the optimal match for your specific substrate.

  • Reaction Conditions:

    • Causality: Temperature plays a crucial role. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy, which leads to the desired stereoisomer. The solvent can also influence the conformation of the substrate-catalyst complex.

    • Solution: Run the asymmetric reaction at the lowest practical temperature (e.g., -78 °C for enolate alkylations). Screen a variety of solvents to find one that maximizes diastereoselectivity.

  • Racemization During Subsequent Steps:

    • Causality: The α-proton of amino acids is susceptible to epimerization, especially under harsh basic or acidic conditions, or elevated temperatures. This is a risk during steps like ester hydrolysis (saponification).

    • Solution: Use milder conditions for deprotection and hydrolysis steps. For example, use lithium hydroxide (LiOH) at 0 °C for saponification instead of NaOH or KOH at room temperature. Employ protecting groups on the nitrogen atom, such as the 9-phenyl-9-fluorenyl (Pf) group, which are specifically designed to prevent racemization of the α-center during reactions.[13]

Issue 3: Difficulty with Final Purification

Question: My final product is contaminated with persistent impurities that are difficult to remove by standard column chromatography or recrystallization. What are these impurities and what purification strategies can I employ?

Answer: Purification of a zwitterionic and highly polar compound like an amino acid can be challenging.

  • Common Impurities:

    • Diastereomers: If the stereoselective step was not optimal.

    • Partially Deprotected Intermediates: From incomplete deprotection steps.

    • Reagents and Byproducts: Such as residual coupling agents or scavengers used in deprotection.

  • Advanced Purification Strategies:

    • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from neutral or differently charged impurities.

      • How it Works: The zwitterionic product can be bound to a cation-exchange or anion-exchange resin and then selectively eluted by changing the pH or ionic strength of the buffer.

      • Protocol: Load the crude product onto a strong cation-exchange column (e.g., Dowex 50WX8) in its acidic form. Wash with water to remove neutral impurities, then elute the desired amino acid with a dilute aqueous ammonia solution.

    • Chiral HPLC: For separating enantiomers or diastereomers that are difficult to resolve otherwise.[14][15]

      • How it Works: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[15] Common CSPs for amino acids include those based on macrocyclic glycopeptides (like teicoplanin) or crown ethers.[16]

      • Recommendation: This is often used for analytical assessment of enantiomeric purity but can also be adapted for preparative scale separations.

II. Key Experimental Protocols

Here are detailed step-by-step methodologies for critical stages of the synthesis.

Protocol 1: Asymmetric Alkylation using an Evans Auxiliary

This protocol describes the stereoselective introduction of the 2-(aminomethyl)phenyl moiety.

  • Acylation of Auxiliary: To a solution of the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 min. In a separate flask, add oxalyl chloride (1.1 eq) to the desired phenylacetic acid precursor and a catalytic amount of DMF. After the reaction subsides, remove volatiles under vacuum. Dissolve the resulting acid chloride in anhydrous THF and add it to the lithium enolate solution at -78 °C.

  • Enolate Formation: Cool the solution of the N-acylated auxiliary to -78 °C and add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 min to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., 2-(bromomethyl)benzonitrile, protected) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Workup and Auxiliary Removal: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can be cleaved by treatment with lithium hydroxide and hydrogen peroxide.

Protocol 2: Reductive Amination of a Nitrile Precursor

This protocol details the conversion of a nitrile group to the primary aminomethyl group.

  • Catalyst Preparation: In a flask under an inert atmosphere, suspend Palladium on Carbon (10% Pd/C, 10 mol%) in ethanol.

  • Hydrogenation: Dissolve the nitrile-containing intermediate in ethanol and add it to the catalyst suspension.

  • Reaction Execution: Place the reaction mixture in a Parr hydrogenation apparatus. Pressurize the vessel with H₂ gas (e.g., 50 psi). Shake or stir the reaction at room temperature.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine.

III. Data and Visualization

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsSelectivity for Imine vs. CarbonylAdvantagesDisadvantages
NaBH₄ Methanol, 0 °C to RTLowInexpensive, readily availableCan reduce aldehydes/ketones directly[6]
NaBH₃CN Methanol, pH 4-6HighHighly selective for iminium ions[6]Toxic cyanide byproduct
Na(OAc)₃BH Dichloroethane (DCE), Acetic AcidHighNon-toxic, mild, effectiveMoisture sensitive
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂High"Green" method, high yieldRequires specialized equipment, catalyst can be pyrophoric
Diagram 1: General Synthetic Workflow

This diagram outlines a plausible synthetic route, highlighting the key transformations.

G cluster_0 Precursor Preparation cluster_1 Asymmetric Synthesis cluster_2 Functional Group Interconversion cluster_3 Final Deprotection & Purification A 2-Methylbenzonitrile B 2-(Bromomethyl)benzonitrile A->B NBS, Light C Chiral Glycine Enolate (e.g., Evans Auxiliary) D Protected Chiral Intermediate C->D Alkylation with B E Protected Intermediate (with Nitrile) D->E Deprotection/ Reprotection F Protected Intermediate (with Aminomethyl) E->F Reductive Amination (e.g., H2, Pd/C) G Final Product F->G Global Deprotection (e.g., strong acid) H Purification (Ion Exchange) G->H

Caption: A potential synthetic pathway to the target molecule.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing yield issues.

G cluster_steps Problem Step Identification cluster_solutions Corrective Actions Start Low Overall Yield Detected CheckPurity Check purity of starting materials and reagents Start->CheckPurity AnalyzeStep Analyze yield of each individual step CheckPurity->AnalyzeStep Purity OK Alkylation Asymmetric Alkylation Low? AnalyzeStep->Alkylation Reduction Reductive Amination Low? AnalyzeStep->Reduction Deprotection Deprotection/Purification Low? AnalyzeStep->Deprotection Sol_Alkylation Optimize Temp & Solvent Verify Auxiliary Purity Alkylation->Sol_Alkylation Sol_Reduction Switch to Selective Reagent (e.g., NaBH3CN) Optimize pH Reduction->Sol_Reduction Sol_Deprotection Monitor reaction to completion Use Ion-Exchange Chromatography Deprotection->Sol_Deprotection

Caption: A decision tree for troubleshooting low synthetic yield.

IV. References

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). NACALAI TESQUE, INC. Retrieved January 22, 2026, from [Link]

  • Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. (2025). ProQuest. Retrieved January 22, 2026, from [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Retrieved January 22, 2026, from [Link]

  • Protection of Functional Groups and Stannylation of Phenylalanine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights. (n.d.). NACALAI TESQUE, INC. Retrieved January 22, 2026, from [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2010). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. (2012). Google Patents. Retrieved January 22, 2026, from

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]

  • Asymmetric Synthesis of Non-Natural Amino Acid Derivatives: (2R/3S) and (2S/3R) 2-(Tert-Butoxycarbonylamino)-3-Cyclohexyl-3-Phenyl Propanoic Acids. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Asymmetric Synthesis of Non-Natural Amino Acid Derivatives: (2R/3S) and (2S/3R) 2-(Tert-Butoxycarbonylamino). (2015). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 22, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In ACS Symposium Series. American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

Sources

Optimization

solubility issues of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid in biological buffers

Technical Support Center Introduction (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a non-proteinogenic amino acid derivative of significant interest in biochemical and pharmacological research. Structurally, i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a non-proteinogenic amino acid derivative of significant interest in biochemical and pharmacological research. Structurally, it is a phenylalanine analog distinguished by an additional aminomethyl group on the phenyl ring. This unique structure, featuring three distinct ionizable functional groups and a hydrophobic aromatic core, presents considerable challenges for dissolution in standard, neutral-pH biological buffers such as Phosphate-Buffered Saline (PBS).

Researchers frequently report precipitation or incomplete dissolution, leading to inaccurate concentration measurements and compromised experimental results. This guide provides a comprehensive, mechanistically-grounded approach to understanding and overcoming these solubility issues. We will delve into the physicochemical properties of the molecule and offer a series of troubleshooting steps and validated protocols designed for immediate application in the laboratory.

Part 1: Understanding the Physicochemical Basis of Poor Solubility

A thorough understanding of the molecule's properties is the first step in troubleshooting. The solubility of an amino acid is fundamentally governed by its ionization state, which is a direct function of the solution's pH.

Q1: What are the key structural features of this compound that dictate its solubility?

The solubility of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a complex interplay between its three ionizable groups and its aromatic side chain.

  • α-Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (COO⁻) at pH values above its pKa.

  • α-Amino Group (-NH₂): This group is basic and will be protonated (NH₃⁺) at pH values below its pKa.

  • Aminomethyl Group (-CH₂NH₂): This second basic group will also be protonated (CH₂NH₃⁺) at pH values below its pKa.

  • Phenyl Ring: The benzene ring is nonpolar and hydrophobic, which inherently limits water solubility.

Property Value / Description
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Estimated pKa₁ (α-carboxyl) ~2.2
Estimated pKa₂ (α-amino) ~9.1
Estimated pKa₃ (aminomethyl) ~10.5
Estimated Isoelectric Point (pI) ~9.8 (Calculated as (pKa₂ + pKa₃)/2)

The ionization state of the molecule dramatically changes across the pH spectrum, directly impacting its net charge and solubility.

G cluster_0 Dominant Species at Various pH Ranges A pH < 2 Net Charge: +2 (COOH, NH3+, NH3+) High Solubility B pH 4 - 8 Net Charge: +1 (COO-, NH3+, NH3+) Moderate/Poor Solubility A->B pH increases past pKa1 C pH ≈ 9.8 (pI) Net Charge: 0 (COO-, NH2, NH3+) MINIMUM Solubility B->C pH increases past pKa2 D pH > 11 Net Charge: -1 (COO-, NH2, NH2) High Solubility C->D pH increases past pKa3 G start Start: Dissolving the Compound stock Need a high concentration (>20 mM) stock solution? start->stock dmso Use DMSO. See Protocol 1. stock->dmso Yes final_buffer Dissolving directly in final buffer? stock->final_buffer No dilution_issue Precipitation upon dilution into buffer? dmso->dilution_issue aqueous Prepare pH-adjusted aqueous stock. See Protocol 2. success Success: Clear, Stable Solution dilution_issue->success No fix_dilution 1. Lower final concentration. 2. Use a more dilute stock. 3. Switch to aqueous stock (Protocol 2). dilution_issue->fix_dilution Yes ph_adjust Adjust buffer pH to 4-5 OR use Protocol 2 to make an aqueous stock first. final_buffer->ph_adjust Yes ph_adjust->success fix_dilution->success

Troubleshooting workflow for compound dissolution.

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is for creating a high-concentration stock solution for long-term storage.

Materials:

  • (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid (MW: 194.23 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator water bath

Procedure:

  • Weigh Compound: Weigh out 19.42 mg of the compound into a sterile vial. This mass is for a final volume of 1 mL.

  • Add Solvent: Carefully add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Apply Sonication/Heat (If Necessary): If solid particles remain, place the vial in a sonicator bath for 5-10 minutes. [1]Gentle warming to 37°C can also be applied.

  • Inspect Solution: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of a 10 mM pH-Adjusted Aqueous Stock Solution

This protocol is the recommended method for preparing a stock solution that is readily dilutable into biological buffers without precipitation.

Materials:

  • (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid (MW: 194.23 g/mol )

  • 0.1 M Hydrochloric Acid (HCl) solution, sterile

  • 1 M Sodium Hydroxide (NaOH) solution, sterile (for optional pH adjustment)

  • High-purity water

  • Sterile conical tubes and filters (0.22 µm)

Procedure:

  • Prepare Dilute Acid: Prepare a 10 mM HCl solution by diluting your 0.1 M HCl stock 1:10 with high-purity water.

  • Weigh Compound: Weigh out 1.94 mg of the compound for every 1 mL of final stock solution desired (e.g., weigh 9.71 mg for a 5 mL final volume).

  • Add Acidic Solvent: Add the calculated volume of 10 mM HCl to the compound.

  • Dissolve: Cap the tube and vortex until the solid is completely dissolved. The solution should become clear. Sonication can be used to assist if needed.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the aqueous stock solution at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage.

  • Application Note: When diluting this stock into your final buffer (e.g., cell culture media), the small amount of acid will be neutralized by the buffering system. For a 1:1000 dilution (e.g., 1 µL stock in 1 mL media), the final HCl concentration will be only 10 µM, which will have a negligible effect on the final pH of a well-buffered system.

References

  • ResearchGate. (2025). Solubilities of amino acids in water at various pH values under 298.15 K. Available from: [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, ACS Publications. Available from: [Link]

  • Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Available from: [Link]

  • ResearchGate. (2016). pH dependence of amino acid solubility. Available from: [Link]

  • Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]

  • Sura A. Abdulsattar. (2022). Two types of isomerism are shown by amino acids basically due to the presence of asymmet. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Why are amino acids least soluble at isoelectric point?. Available from: [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Available from: [Link]

  • Diwan, A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Solutions

Welcome to the technical support center for the stability testing of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid solutions. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for designing and troubleshooting stability studies. Given that this molecule is a specific amino acid derivative, this guide integrates foundational principles of amino acid chemistry with established pharmaceutical stability testing protocols to ensure scientific rigor and practical applicability.

Section 1: Understanding the Molecule and Potential Stability Challenges

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is a non-standard amino acid. Its structure, featuring a phenyl ring with an aminomethyl substituent, a propanoic acid backbone, and a primary amino group at the chiral center, presents several potential stability challenges.

  • Primary Amine Groups: The two primary amine groups are susceptible to oxidation, which can lead to the formation of imines, aldehydes, or other degradation products. They can also participate in Maillard-type reactions with reducing sugars if present in the formulation.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo decarboxylation, especially under heat stress. It also governs the molecule's charge state in solution, which is pH-dependent and can influence solubility and aggregation.

  • Phenyl Ring: The aromatic ring is generally stable but can be susceptible to hydroxylation under oxidative stress, particularly in the presence of metal ions.

  • Overall Structure: As a zwitterionic molecule, its solubility and stability in solution are highly dependent on pH.[1][2] At its isoelectric point, the molecule will have minimal solubility and may be prone to precipitation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this molecule in solution?

A1: Based on the functional groups, the primary degradation pathways to investigate are:

  • Oxidative Degradation: The primary amino groups are the most likely sites for oxidation. This can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to light. Degradation products could include aldehydes, ketones, and deaminated species.

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, if formulated with other excipients like esters or amides, those could degrade and alter the solution's pH, which in turn affects the stability of the primary molecule.[3][]

  • Photodegradation: The presence of the phenyl ring suggests potential photosensitivity. Exposure to UV or visible light could catalyze oxidative reactions or lead to the formation of colored degradants.[5][6][7][8][9]

  • pH-Dependent Degradation: Changes in pH can significantly impact the stability of amino acids.[2][10][11][12] For instance, glutamic acid has been shown to degrade to pyroglutamic acid in acidic solutions.[10] While a different molecule, this highlights the importance of maintaining optimal pH.

Q2: How do I choose the right buffer and pH for my stability study?

A2: The choice of buffer and pH is critical. Start by determining the pKa values of the amino and carboxylic acid groups experimentally or through in silico prediction. The optimal pH for stability is often not at the isoelectric point where solubility is lowest.

  • Initial Screening: Screen a range of pH values (e.g., pH 3, 5, 7, 9) using common pharmaceutical buffers (e.g., citrate, acetate, phosphate, tris).

  • Buffer Considerations: Be aware that some buffers can catalyze degradation. For instance, phosphate buffers can sometimes accelerate hydrolysis.

  • Expert Insight: A good starting point for many amino acid-based drugs is a slightly acidic pH (e.g., 4-6), which often provides a good balance between solubility and stability.

Q3: What are the recommended storage conditions for a formal stability study based on ICH guidelines?

A3: For a global submission, you should follow the ICH Q1A(R2) guidelines. The standard conditions are:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH (depending on the climatic zone of the intended market).[13]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH.

For solutions, humidity is less critical if the container closure system is impermeable.

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating analytical method is a validated quantitative method that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products from the API and any other excipients in the formulation. An HPLC method with UV or mass spectrometric detection is typically used.[14] The development of such a method is a prerequisite for any meaningful stability study.

Section 3: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation or Cloudiness in Solution - pH shift to the isoelectric point.- Excipient incompatibility.- Low intrinsic solubility of a degradant.- Re-measure the pH of the solution.- Evaluate the solubility of the API as a function of pH.- Consider adding a co-solvent or surfactant if appropriate for the intended use.
Color Change (e.g., Yellowing) - Oxidative degradation.- Photodegradation.- Implement forced degradation studies under oxidative and photolytic stress to confirm.- Consider adding an antioxidant (e.g., methionine, ascorbic acid).- Protect the solution from light using amber vials or secondary packaging.
Unexpected Peaks in HPLC Chromatogram - Formation of degradation products.- Impurities from excipients or the container.- Issues with the analytical method itself.- Perform forced degradation studies to generate and identify potential degradants.- Analyze a placebo (formulation without API) to check for excipient-related peaks.- Evaluate the specificity of your HPLC method.
Loss of Assay without Corresponding Increase in Degradants - Adsorption of the API to the container surface.- Formation of non-UV active degradants.- Formation of insoluble aggregates.- Test different container materials (e.g., glass vs. various polymers).- Use a mass spectrometer (LC-MS) to look for degradants without a chromophore.- Employ a size-exclusion chromatography (SEC) method to detect aggregates.
Drifting pH of the Solution Over Time - Degradation of the API or excipients to acidic or basic byproducts.- Insufficient buffer capacity.- Leaching from the container closure system.- Identify the degradation products to understand their acidic/basic nature.- Increase the buffer concentration.- Perform a study on the buffer solution in the container without the API.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To generate degradation products of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid under various stress conditions.

Materials:

  • (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Milli-Q water

  • pH meter, validated HPLC system with UV/PDA and/or MS detector.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in water or a suitable buffer.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze at the specified time points.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days. Analyze at appropriate intervals.

  • Photostability: Expose the stock solution to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6][7][8][9] A control sample should be protected from light.

  • Analysis: Analyze all samples by a suitable HPLC method. Aim for 5-20% degradation to ensure that secondary degradation is minimized.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent compound from all process impurities and degradation products generated during the forced degradation study.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and 254 nm (or PDA detector)

Method Development Strategy:

  • Analyze the unstressed sample and all stressed samples from the forced degradation study.

  • Check for co-elution of peaks. The parent peak should be spectrally pure (if using a PDA detector).

  • If separation is not adequate, adjust the gradient slope, pH of the mobile phase (e.g., using a phosphate buffer), or try a different column chemistry (e.g., phenyl-hexyl).

  • Once adequate separation is achieved, the method must be fully validated according to ICH Q2(R1) guidelines.

Section 5: Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) SIM_Dev Develop Stability-Indicating Analytical Method (HPLC) Forced_Deg->SIM_Dev SIM_Val Validate Method (ICH Q2) SIM_Dev->SIM_Val Protocol Prepare Stability Protocol SIM_Val->Protocol Validated Method Used Batch Place Batches on Stability (ICH Q1A Conditions) Protocol->Batch Testing Pull Samples at Timepoints (e.g., 0, 3, 6, 12 mo) Batch->Testing Analysis Analyze using Validated Method Testing->Analysis Report Generate Stability Report & Determine Shelf-life Analysis->Report

Figure 1: General workflow for a pharmaceutical stability study.

Hypothetical_Degradation cluster_Oxidation Oxidative Degradation cluster_Other Other Pathways Parent (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Ox_Amine1 Oxidation of alpha-amino group Parent->Ox_Amine1 [O] Ox_Amine2 Oxidation of aminomethyl group Parent->Ox_Amine2 [O] Decarbox Decarboxylation (Heat) Parent->Decarbox Δ Photo_Deg Photodegradation (UV/Vis Light) Parent->Photo_Deg

Figure 2: Potential degradation pathways for the molecule.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019). Food Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. (1996). International Council for Harmonisation. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... (2021). ACS Omega. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2015). Analytical Sciences. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide. Environmental Science & Technology. [Link]

  • Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. (2008). Journal of Agricultural and Food Chemistry. [Link]

  • Biochemistry, Amino Acid Synthesis and Degradation. (2023). StatPearls. [Link]

  • Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023). Frontiers in Catalysis. [Link]

  • Pathways of Amino Acid Degradation. (2024). Biology LibreTexts. [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2021). Foods. [Link]

  • Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology. [Link]

  • Effects of pH and Temperature on the Structure and Function of Pea Albumin. (2024). Molecules. [Link]

  • Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. (2019). Biomacromolecules. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. [Link]

  • Hydrothermal Degradation of Amino Acids. (2021). ResearchGate. [Link]

  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. World Health Organization. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). Toxics. [Link]

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2023). Plasma. [Link]

  • Dynamics of the in vitro degradation of the encapsulated form of the... ResearchGate. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Organic Letters. [Link]

  • Photostability of Pharmaceuticals. (2020). Atlas Material Testing Technology. [Link]

  • Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. (2017). Journal of Pharmaceutical Sciences. [Link]

  • The Stability Challenges for Pharmaceutical Products. RSSL. [Link]

  • Introduction to Hydrolysis. Waters. [Link]

  • Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. (2002). Analytical Sciences. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • How Does PH Affect Peptide Bonds?. (2023). Chemistry For Everyone. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2022). RSC Medicinal Chemistry. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Welcome to the technical support guide for the mass spectrometric analysis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable results.

Section 1: Analyte Characteristics & Expected Mass Spectra

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a non-canonical amino acid characterized by its zwitterionic nature, conferred by a carboxylic acid and two primary amine groups. This structure dictates its behavior in both chromatography and mass spectrometry. The presence of two basic sites makes it an excellent candidate for positive mode electrospray ionization (ESI).

Molecular Properties and Expected Ions

Properly identifying the target analyte begins with knowing the expected mass-to-charge ratios (m/z) for its various ionized forms.

PropertyValueNotes
Chemical Formula C₁₁H₁₆N₂O₂
Average Mol. Weight 208.25 g/mol
Monoisotopic Mol. Weight 208.1212 DaUse this for high-resolution mass spectrometry (HRMS).
[M+H]⁺ 209.1285 m/zProtonated molecule (positive ion mode); typically the most abundant.
[M+Na]⁺ 231.1104 m/zSodium adduct; common in ESI.
[M-H]⁻ 207.1139 m/zDeprotonated molecule (negative ion mode).
[M+2H]²⁺ 105.0681 m/zDoubly charged ion; possible due to two basic amine groups.
Predicted MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. Fragmentation of the [M+H]⁺ precursor ion (m/z 209.13) is predictable and follows established chemical principles for amino acids.[1][2] The most likely fragmentation involves the loss of neutral molecules and cleavage of the side chain.

Fragment m/zProposed Loss / StructureNotes
192.1258 Loss of NH₃ (-17.0265 Da)Loss of ammonia from either the alpha-amino or the aminomethyl group.
191.1074 Loss of H₂O (-18.0106 Da)Neutral loss of water from the carboxylic acid group.
163.1176 Loss of HCOOH (-46.0055 Da)Loss of formic acid from the carboxylic acid group.
120.0808 [C₈H₁₀N]⁺Key Diagnostic Fragment. Cleavage of the Cα-Cβ bond, resulting in the stable aminomethyl-benzyl cation. This is often the base peak in the MS/MS spectrum.
88.0393 [C₃H₆NO₂]⁺The remaining alpha-amino acid core after side-chain cleavage.

Below is a diagram illustrating the primary fragmentation pathway for the protonated molecule.

G cluster_main Predicted Fragmentation of [M+H]⁺ M_H [M+H]⁺ m/z 209.13 Frag120 Side-Chain Cation [C₈H₁₀N]⁺ m/z 120.08 M_H->Frag120 Cα-Cβ Cleavage (Most Probable) Frag163 [M+H - HCOOH]⁺ m/z 163.12 M_H->Frag163 Neutral Loss Frag192 [M+H - NH₃]⁺ m/z 192.13 M_H->Frag192 Neutral Loss

Caption: Predicted major fragmentation pathways for protonated (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS analysis of this analyte in a question-and-answer format.

Q1: I am not seeing the expected molecular ion [M+H]⁺ at m/z 209.13. What should I check?

A1: The absence of the target ion can stem from several issues, ranging from simple instrument settings to complex chemical problems. Follow this logical progression:

  • Confirm Basic Instrument Function: Are you seeing any signal, even from the solvent background? If the chromatogram is completely empty, the issue is likely with the instrument itself (e.g., no spray, detector off, clogged lines).[3][4]

  • Check Ionization Mode: Ensure you are operating in Positive Ion Mode . This analyte has two basic amine groups and will ionize most efficiently as [M+H]⁺. You are unlikely to see a strong signal in negative mode.

  • Look for Adducts: Scan a wider mass range (e.g., up to m/z 300). A strong signal at m/z 231.11 could indicate your analyte is preferentially forming a sodium adduct ([M+Na]⁺) instead of a protonated molecule. This can happen if glassware is not properly cleaned or if sodium is present in your sample or mobile phase.

  • Suspect In-Source Fragmentation: Is there a strong peak at m/z 120.08 but a weak or absent peak at 209.13? This indicates the molecule is fragmenting within the ion source before it can be analyzed. Solution: Reduce the energy in the ion source. Systematically lower the cone/fragmentor/skimmer voltage and the source temperature. A gentler ionization process should preserve the molecular ion.

  • Verify Sample Preparation: Confirm the sample was correctly prepared and dissolved. Degradation can occur if the sample is left at room temperature or exposed to harsh pH conditions for extended periods.

Q2: My chromatographic peak is broad, tailing, or eluting in the void volume. How do I fix this?

A2: This is a very common challenge for polar, zwitterionic compounds like this amino acid on standard reversed-phase columns (e.g., C18).[5][6]

  • Poor Retention on Reversed-Phase (RP): Your analyte is highly polar and has minimal interaction with the hydrophobic C18 stationary phase, causing it to elute early with the solvent front.

    • Solution 1 (Recommended): Switch to an alternative chromatography mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar compounds and should provide excellent retention and peak shape. A mixed-mode column (combining reversed-phase and ion-exchange properties) is also a strong alternative.[6]

    • Solution 2 (RP Modification): If you must use a C18 column, use one designed for polar analytes (e.g., with aqueous-compatible end-capping). Ensure your mobile phase contains a sufficient aqueous component throughout the gradient.

  • Peak Tailing (Secondary Interactions): Tailing is often caused by unwanted interactions between the charged amine groups on your analyte and residual acidic silanol groups on the silica-based column packing.

    • Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid (pH ~2.7) will protonate both the analyte's amine groups and suppress the ionization of the silanol groups, minimizing these secondary interactions.

Q3: My signal intensity is very low and inconsistent run-to-run. How can I improve sensitivity and reproducibility?

A3: Low and variable signal points to issues with ionization efficiency, matrix effects, or system contamination.

  • Optimize ESI Source Parameters: Do not rely on default settings. Systematically optimize key parameters to maximize the signal for m/z 209.13. These include capillary voltage, source temperature, and nebulizer/drying gas flows.

  • Check Mobile Phase pH: The analyte's charge state is pH-dependent. For positive mode ESI, a low pH (e.g., 0.1% formic acid) ensures the amine groups are fully protonated and ready for ionization, which generally enhances signal intensity.[7]

  • Evaluate Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can suppress the ionization of your analyte.

    • Diagnosis: Perform a post-column infusion experiment. Infuse a standard solution of your analyte at a constant rate while injecting a blank matrix sample. A dip in the analyte's signal at the retention time of the matrix components confirms ion suppression.

    • Solution: Improve chromatographic separation to move the analyte away from the interfering region. If that fails, more rigorous sample cleanup (e.g., solid-phase extraction) is required.

  • Clean the Ion Source: Contaminants on the ion source optics can drastically reduce sensitivity. If the signal has degraded over time, follow the manufacturer's procedure for cleaning the source components.[8]

Q4: I see many unexpected peaks in my blank injections. What is the source of this contamination?

A4: Contamination is a frequent problem in sensitive LC-MS analysis.[9]

  • Identify the Contaminant: Common contaminants have characteristic mass spectra.

    • Polymers (PEG): A series of peaks separated by 44.0262 Da (the mass of an ethylene glycol unit).

    • Siloxanes: Often from silicone tubing or septa, characterized by repeating units and common ions like m/z 207, 281, 355.[8]

    • Phthalates: Plasticizers with characteristic high proton affinity.

  • Trace the Source: Work backward from the mass spectrometer.

    • Mobile Phase: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[9] Glassware should be dedicated and meticulously cleaned.

    • LC System: Flush the system thoroughly. Contamination can build up in injection ports, seals, and tubing.

    • Sample Preparation: Check all vials, caps, pipette tips, and solvents used during sample prep.

Section 3: Recommended Starting Protocols

Use these protocols as a validated starting point for your method development. Optimization will be necessary for your specific instrument and application.

Sample Preparation Protocol
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in 50:50 methanol:water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filtration: Filter the final sample through a 0.22 µm PTFE syringe filter to remove particulates.

LC Method Parameters (HILIC)
  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm (or equivalent)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

    • 6.1 min: 95% B

    • 8.0 min: 95% B (Re-equilibration)

MS Method Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full Scan (for initial analysis) and Targeted MS/MS

  • Full Scan Range: m/z 70 - 300

  • Capillary Voltage: 3.0 - 3.5 kV

  • Cone/Fragmentor Voltage: 25-35 V (Optimize to maximize [M+H]⁺ and minimize in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/Hr (Nitrogen)

  • Targeted MS/MS:

    • Precursor Ion: 209.13 m/z

    • Collision Energy: Ramp from 10-30 eV to find the optimal energy for producing key fragments (especially m/z 120.08).

Section 4: Advanced Troubleshooting Workflow

When encountering an issue, a structured approach is the most efficient way to identify and solve the problem. The following flowchart outlines a general troubleshooting workflow.

G Start Problem Observed NoSignal No Signal / Empty Chromatogram Start->NoSignal LowSignal Low / Inconsistent Signal Start->LowSignal BadChroma Poor Peak Shape / Retention Start->BadChroma WrongMass Incorrect m/z or Fragments Start->WrongMass CheckSpray Check ESI Spray & System Status NoSignal->CheckSpray OptimizeSource Optimize Source Parameters (Voltage, Gas, Temp) LowSignal->OptimizeSource IsRP Using Reversed-Phase? BadChroma->IsRP Calibrate Calibrate Mass Analyzer WrongMass->Calibrate FixSystem Troubleshoot Hardware (Clogs, Leaks, Detector) CheckSpray->FixSystem No / Sputtering Spray CheckSample Confirm Sample Prep & Injection CheckSpray->CheckSample Spray OK CheckMatrix Investigate Matrix Effects OptimizeSource->CheckMatrix CleanSource Clean Ion Source CheckMatrix->CleanSource No ImproveSamplePrep Improve Sample Cleanup (SPE) CheckMatrix->ImproveSamplePrep Yes SwitchColumn Switch to HILIC or Mixed-Mode IsRP->SwitchColumn Yes OptimizeMobilePhase Optimize Mobile Phase (pH, Buffer) IsRP->OptimizeMobilePhase No CheckAdducts Check for Adducts ([M+Na]⁺, etc.) Calibrate->CheckAdducts CheckInSourceFrag Check for In-Source Fragmentation CheckAdducts->CheckInSourceFrag LowerSourceEnergy Lower Cone/Fragmentor Voltage CheckInSourceFrag->LowerSourceEnergy Yes

Caption: A logical workflow for troubleshooting common LC-MS issues.

References

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal.
  • Steen, H., & Mann, M. (2004). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • PubChem. (2R)-2-amino-3-phenylpropanoic acid;methane. National Center for Biotechnology Information. Available at: [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]

  • PNNL. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]

  • NIST. Propanoic acid, 2-methyl-, 3-phenylpropyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Chromsystems. (2021). LC-MS/MS: A New Approach to Amino Acid Analysis. Available at: [Link]

  • ResearchGate. Removal of benzyl group and obtaining unprotected amino acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]

  • Fang, M., et al. (2015). Using positive-ion electrospray ionization mass spectrometry and H/D exchange study phosphoryl group transfer reactions... Semantic Scholar. Available at: [Link]

  • Meston, D., & Stoll, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. Available at: [Link]

  • Kalli, A., & Hess, S. (2012). Influence of the amino acid composition on the ionization efficiencies of small peptides. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Al-Ghanayem, A., et al. (2021). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Permeability of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Introduction: Understanding the Challenge (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, hereafter referred to as "Compound A," is a non-canonical amino acid with a zwitterionic and hydrophilic profile at physiolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, hereafter referred to as "Compound A," is a non-canonical amino acid with a zwitterionic and hydrophilic profile at physiological pH. Its structure, a phenylalanine analog with an additional aminomethyl group, presents significant hurdles for efficient cell permeability. These challenges primarily stem from a high polar surface area and the energetic penalty of desolvating the charged amino and carboxyl groups to cross the lipophilic cell membrane.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions (FAQs), detailed experimental protocols, and a robust troubleshooting guide to systematically evaluate and optimize the cell permeability of Compound A and its analogs.

Physicochemical Properties of Compound A (Predicted)

PropertyPredicted ValueImplication for Permeability
Molecular Weight~208.24 g/mol Favorable (within "Rule of 5")
logP (octanol-water)Low / NegativeIndicates high hydrophilicity, poor passive diffusion
Polar Surface Area (PSA)High (>80 Ų)High desolvation energy barrier to cross lipid membranes
Hydrogen Bond Donors3Increases polarity, unfavorable for passive diffusion
pKa (acidic)~2-3Carboxylic acid is deprotonated at physiological pH
pKa (basic)~9-10 (alpha-amino), ~10-11 (benzyl-amino)Amino groups are protonated at physiological pH

Frequently Asked Questions (FAQs)

Q1: Why is the baseline permeability of Compound A expected to be low? A: Compound A possesses two primary amine groups and a carboxylic acid. At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO-) and the amines will be protonated (NH3+), making the molecule a zwitterion with a high net polarity. This hydrophilicity makes it difficult for the compound to passively diffuse across the lipid bilayer of the cell membrane, which favors more lipophilic molecules.

Q2: Could Compound A be a substrate for any transporters? A: Yes, this is a critical consideration. Given its structural similarity to natural amino acids, Compound A is a potential substrate for Solute Carrier (SLC) transporters, such as the Large Neutral Amino Acid Transporters (LAT1/SLC7A5) or Cationic Amino Acid Transporters (CATs/SLC7A1-3).[1][2] These transporters facilitate the uptake of amino acids and similar molecules into the cell.[3][4] If uptake is transporter-mediated, permeability will be cell-type dependent and saturable.

Q3: What is the difference between a PAMPA and a Caco-2 assay, and which should I use first? A:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[5] It is fast, cost-effective, and excellent for determining a compound's intrinsic ability to cross a lipid barrier without the influence of transporters or metabolism.

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[6][7] It measures the sum of passive diffusion and active transport (both uptake and efflux). It is considered the gold standard for predicting in vivo oral absorption.[8]

Recommendation: Start with the PAMPA assay. It provides a clean baseline of passive permeability. If PAMPA permeability is high, but cell-based assay permeability is low, it strongly suggests active efflux is the problem. If PAMPA is low, the primary issue is the molecule's inherent physicochemical properties.

Q4: What is an "efflux ratio" and why is it important? A: The efflux ratio is calculated from a bidirectional Caco-2 assay by dividing the permeability coefficient from the basolateral-to-apical (B-A) direction by the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)).[9] An efflux ratio significantly greater than 2 is a strong indicator that the compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[9][10] High efflux is a common cause of poor oral bioavailability and low intracellular concentration.

Experimental Workflows & Protocols

Workflow for Permeability Assessment

The following diagram outlines a systematic approach to characterizing and optimizing the permeability of Compound A.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Optimization Strategy A Compound A Synthesis & QC B PAMPA Assay A->B C Caco-2 Bidirectional Assay B->C D Analyze Efflux Ratio (ER) C->D E Caco-2 Assay with Efflux Inhibitors (e.g., Verapamil for P-gp) D->E ER > 2 F SLC Transporter Substrate Assessment (Competition Assays) D->F ER < 2 & Papp(A-B) is low G Identify Specific Efflux Transporter(s) E->G I Prodrug Strategy (Mask Polar Groups) F->I H Structural Modification to Evade Efflux G->H J Re-screen Optimized Analogs (Back to Phase 1) H->J I->J

Caption: A logical workflow for assessing and optimizing cell permeability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive, transcellular permeability.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen, Corning Gentest)

  • Phosphatidylcholine in dodecane (e.g., 2% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Compound A and control compounds (e.g., Propranolol for high permeability, Atenolol for low)

  • DMSO (for stock solutions)

  • LC-MS/MS for quantification

Methodology:

  • Prepare Stock Solutions: Dissolve Compound A and controls in DMSO to a concentration of 10 mM.

  • Prepare Donor Solution: Dilute the stock solutions into PBS pH 7.4 to a final concentration of 100 µM. The final DMSO concentration should be ≤1% to not disrupt the membrane.

  • Coat the Membrane: Add 5 µL of the phosphatidylcholine/dodecane solution to each well of the donor plate's filter membrane. Allow it to impregnate for 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS pH 7.4 to each well of the acceptor plate.

  • Assemble and Incubate: Gently place the donor plate onto the acceptor plate, ensuring no air bubbles are trapped.[11] Add 150 µL of the donor solution to each well of the donor plate. Cover the assembly and incubate at room temperature for 4-16 hours in a humidified chamber.[5]

  • Sampling: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells for analysis. Also, sample the initial donor solution (T0 concentration).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VD * VA) / ( (VD + VA) * Area * Time ) Where [drug]equilibrium = ( [drug]donor * VD + [drug]acceptor * VA ) / (VD + VA)

Protocol: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive and active transport across a cellular monolayer.

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell insert plates (e.g., 24-well)[6]

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Lucifer Yellow (for monolayer integrity check)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

  • Efflux transporter inhibitors (optional, e.g., Verapamil for P-gp)

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >200 Ω·cm².[12]

  • Prepare Dosing Solutions: Prepare a 10 µM solution of Compound A and controls in transport buffer. For inhibitor studies, prepare an identical solution also containing the inhibitor (e.g., 100 µM Verapamil).

  • Assay Setup (A-B and B-A):

    • Apical-to-Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[7]

    • Basolateral-to-Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[7]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.[6]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Post-Assay Integrity Check: Add Lucifer Yellow to the apical side and incubate for 1 hour. Measure the amount that has passed to the basolateral side. Permeability should be very low (<1%), confirming the integrity of the tight junctions throughout the experiment.

  • Quantification and Calculation: Analyze all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (ER) is Papp(B-A) / Papp(A-B).

Troubleshooting Guide

This section addresses common issues encountered during permeability experiments for Compound A.

G Start Problem Observed P1 Q: Low recovery (<70%) in both PAMPA and Caco-2 assays. Start->P1 P2 Q: Low PAMPA permeability (Pe < 1.0 x 10⁻⁶ cm/s). Start->P2 P3 Q: Low Caco-2 A-B permeability but high Efflux Ratio (ER > 2). Start->P3 P4 Q: High variability between replicate wells in Caco-2 assay. Start->P4 P5 Q: Low A-B permeability and low Efflux Ratio (ER < 2). Start->P5 S1 A: Likely due to poor solubility or non-specific binding. 1. Check aqueous solubility at assay pH. 2. Include BSA or a co-solvent (e.g., 0.5% DMSO) in the buffer. [1] 3. Use low-binding plates. 4. Analyze compound stability in assay buffer via LC-MS. P1->S1 S2 A: Molecule is too polar for passive diffusion. This is the expected result for Compound A. Focus on medicinal chemistry strategies: 1. Prodrug approach: Mask charged groups (e.g., esterify the carboxylate). [6, 12] 2. N-methylation of backbone amides to reduce H-bond donors. [9] P2->S2 S3 A: Compound is a substrate for an efflux transporter (e.g., P-gp, BCRP). 1. Re-run Caco-2 assay with known inhibitors (Verapamil, Fumitremorgin C). [1] 2. If ER decreases significantly with an inhibitor, the specific transporter is identified. [19] 3. Modify structure to remove transporter recognition motifs. P3->S3 S4 A: Inconsistent monolayer integrity or experimental error. 1. Review cell culture and seeding protocol for consistency. [5] 2. Check TEER values for all wells before the assay; discard wells with low resistance. [15] 3. Ensure precise and consistent pipetting. 4. Check for compound precipitation in dosing solutions. P4->S4 S5 A: Poor passive permeability without significant efflux. This could also indicate uptake transporter involvement. 1. Confirm low passive permeability with PAMPA. 2. Investigate uptake via SLC transporters using competition assays with known substrates (e.g., other amino acids). [3, 23] P5->S5

Caption: A troubleshooting decision tree for common permeability issues.

Optimization Strategies: The Prodrug Approach

Given the zwitterionic nature of Compound A, a prodrug strategy is a highly recommended path for improving permeability.[13] The goal is to transiently mask the polar, charged functional groups, rendering the molecule more lipophilic to facilitate passive diffusion across the cell membrane. Once inside the cell, endogenous enzymes (like esterases) cleave the promoiety, releasing the active parent compound.[14]

Example Prodrug Strategies for Compound A:

  • Esterification of the Carboxylic Acid:

    • Strategy: Convert the carboxylate (COO-) into an ester (e.g., methyl or ethyl ester). This neutralizes the negative charge and increases lipophilicity.

    • Advantage: Simple to synthesize and often readily cleaved by intracellular esterases.

    • Consideration: Ester stability in plasma vs. intracellular cleavage rate needs to be balanced.

  • Acyloxymethyl or Carbamatation of the Amine Groups:

    • Strategy: Mask one or both of the amine groups (NH3+) with a promoiety that can be enzymatically or chemically cleaved.

    • Advantage: Can significantly reduce the hydrogen bond donor count, which is a key factor limiting permeability.[15]

    • Consideration: More complex synthesis and cleavage can sometimes be slow or incomplete.

A dual-prodrug approach, masking both the carboxylate and one of the amines, may offer the most dramatic improvement in permeability. All modified compounds must be re-evaluated using the full permeability assessment workflow.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Hewitt, W. M., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Institutes of Health. Retrieved from [Link]

  • Miao, Z., et al. (2022). Transcriptional Regulation of Solute Carrier (SLC) Drug Transporters. National Institutes of Health. Retrieved from [Link]

  • Sun, H., et al. (2017). Highly Predictive and Interpretable Models for PAMPA Permeability. National Institutes of Health. Retrieved from [Link]

  • DeGoey, D. A., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Retrieved from [Link]

  • JoVE. (2025). Drug Absorption Mechanism: Carrier-Mediated Membrane Transport. Retrieved from [Link]

  • Biedermann, F., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Retrieved from [Link]

  • Li, P., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. Retrieved from [Link]

  • Duncan, M. W., & Kopin, I. J. (1989). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. ResearchGate. Retrieved from [Link]

  • Hewitt, W. M., et al. (2021). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d -Amino Acids. ResearchGate. Retrieved from [Link]

  • Gentile, F., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Retrieved from [Link]

  • Ozeki, K., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. PubMed. Retrieved from [Link]

  • Hauser, A. S., et al. (2021). Structural and functional annotation of solute carrier transporters: implication for drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • University of Washington. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Sun, H., et al. (2017). Highly predictive and interpretable models for PAMPA permeability. ResearchGate. Retrieved from [Link]

  • Gentile, F., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Retrieved from [Link]

  • Les-Wright, J., et al. (2007). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Gali,L., et al. (2024). The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions. MDPI. Retrieved from [Link]

  • Yuan, H., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. Retrieved from [Link]

  • Hewitt, W. M., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv. Retrieved from [Link]

  • Salomon, J. J., et al. (2014). Differential Selectivity of Efflux Transporter Inhibitors in Caco-2 and MDCK-MDR1 Monolayers: A Strategy to Assess the Interaction of a New Chemical Entity with P-gp, BCRP, and MRP2. ResearchGate. Retrieved from [Link]

  • Ye, Z., et al. (2021). SLC Transporters: Structure, Function, and Drug Discovery. PubMed Central. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2020). Zwitterionic-to-cationic charge conversion polyprodrug nanomedicine for enhanced drug delivery. PubMed Central. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

Sources

Optimization

common pitfalls in handling ortho-substituted phenylalanine derivatives

Welcome to the Technical Support Center for ortho-substituted Phenylalanine Derivatives. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for ortho-substituted Phenylalanine Derivatives. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers, scientists, and drug development professionals face when working with these sterically hindered molecules. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Challenge of the Ortho Position

Ortho-substituted phenylalanine derivatives are valuable building blocks in medicinal chemistry and peptide science, offering unique conformational constraints and metabolic stability.[1][2][3] However, the very feature that makes them attractive—the substituent at the C2 position of the phenyl ring—introduces significant steric hindrance. This bulkiness impedes access to the reactive carbonyl and amino groups, leading to a cascade of potential issues including slow or incomplete reactions, increased risk of side reactions, and purification difficulties.[4][5][6][7] This guide provides a structured approach to anticipating and resolving these common pitfalls.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the handling of ortho-substituted phenylalanine derivatives.

Q1: Why are my peptide coupling reactions with ortho-substituted phenylalanine derivatives consistently failing or giving low yields?

This is the most common pitfall and is almost always due to steric hindrance. The ortho-substituent physically blocks the approach of the incoming nucleophile (the N-terminus of the coupling partner) to the activated carboxylic acid. This significantly slows down the reaction kinetics compared to their less-hindered meta- and para-substituted counterparts.[2][8][9]

  • Quick Fixes:

    • Switch to a stronger coupling reagent: Standard reagents may be insufficient. Use highly reactive uronium/phosphonium salt reagents like HATU, HCTU, or PyBOP, which are designed for sterically hindered couplings.[10][11]

    • Increase reaction time and/or temperature: Allow the reaction to proceed for 12-24 hours. Gentle heating (e.g., to 40°C) can sometimes improve yields, but must be balanced against the risk of racemization.

    • Perform a "double coupling": After the initial coupling reaction, filter, wash, and repeat the coupling step with a fresh solution of the amino acid and coupling reagents to push the reaction to completion.[12]

Q2: I'm observing significant racemization in my final product. What is causing this and how can I prevent it?

Racemization is a serious issue, particularly in peptide synthesis where stereochemical purity is paramount. During the activation step of the carboxylic acid, a highly reactive intermediate is formed. In the presence of a strong base (like DIPEA), this intermediate can cyclize to form an oxazolone, which is prone to deprotonation and subsequent racemization.[10][13]

  • Prevention Strategies:

    • Change your base: The choice of base is critical. For TBTU-mediated couplings, switching from DIPEA to a weaker base like pyridine has been shown to completely preserve the stereochemistry.[10][13]

    • Use racemization-suppressing additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (e.g., OxymaPure®) can minimize racemization by forming less reactive, more stable active esters.[10]

    • Choose the right coupling reagent: Some reagents are inherently less prone to causing racemization.

Q3: My ortho-substituted phenylalanine derivative has very poor solubility in standard organic solvents. How can I get it into solution for my reactions?

The nature of the ortho-substituent can drastically alter the crystal packing and polarity of the molecule, often leading to poor solubility.[14][15][16]

  • Solubilization Techniques:

    • Solvent Screening: Don't rely solely on one solvent. Test a range of polar aprotic solvents such as DMF, NMP, DMSO, and mixtures with DCM.

    • Physical Methods: Gentle heating and sonication can help break up aggregates and facilitate dissolution.

    • Use of Anti-Solvents: For purification, poor solubility can be an advantage. For example, L-phenylalanine solubility decreases markedly in the presence of ethanol, which can be used as an anti-solvent for crystallization.[16][17]

Q4: Purification by HPLC is proving difficult, with broad peaks and poor separation from impurities. What can I do?

The purification of phenylalanine derivatives, especially from complex mixtures like fermentation broths or multi-step syntheses, is a known challenge.[18] Co-elution of closely related impurities is common.

  • Purification Optimization:

    • Chromatography: Experiment with different HPLC columns (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase. Small changes in the percentage of organic solvent, the type of acid modifier (TFA vs. formic acid), or the gradient slope can dramatically improve resolution.

    • Alternative Methods: For bulk purification, consider other techniques. Ion-exchange chromatography can be effective, but requires careful pH control to achieve selective binding and elution.[18] Adsorption onto activated carbon at a controlled pH of 5.0-6.0 can also selectively separate phenylalanine derivatives from salts and other amino acids.[18]

In-Depth Troubleshooting Guides

Guide 1: Overcoming Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)

The failure to achieve complete coupling of a sterically hindered amino acid results in deletion sequences, which are often difficult to separate from the target peptide.

Workflow for Troubleshooting Failed SPPS Coupling

This workflow outlines a systematic approach to diagnosing and solving incomplete coupling issues.

Start Coupling reaction gives poor yield (Confirmed by Kaiser Test) CheckReagents Are coupling reagents and amino acid fresh? Start->CheckReagents ReagentDecision Fresh? CheckReagents->ReagentDecision PrepareNew Prepare fresh reagents ReagentDecision->PrepareNew No DoubleCouple Perform a Double Coupling ReagentDecision->DoubleCouple Yes PrepareNew->DoubleCouple CheckAgain Retest with Kaiser Test DoubleCouple->CheckAgain TestDecision Test Negative? CheckAgain->TestDecision ChangeReagent Increase Reagent Concentration &/or Switch to Stronger Reagent (e.g., HATU, HCTU) TestDecision->ChangeReagent No (Still Positive) Success Proceed to Next Cycle TestDecision->Success Yes (Negative) ChangeReagent->DoubleCouple Failure Consider capping and sequence redesign ChangeReagent->Failure If still fails

Caption: Systematic workflow for troubleshooting incomplete SPPS coupling.

Table 1: Selection of Coupling Reagents for Hindered Amino Acids
ReagentClassActivation SpeedRacemization RiskSuitability for Ortho-Phe
DIC/HOBt CarbodiimideModerateLow-ModerateLow
HBTU/TBTU Uronium SaltFastModerate (Base dependent)Moderate
HATU/HCTU Uronium SaltVery FastLowHigh
PyBOP Phosphonium SaltFastLowHigh
Protocol: Standard Double Coupling for a Hindered Residue

This protocol assumes a standard Fmoc-based SPPS workflow.

  • First Coupling:

    • Prepare a solution of the ortho-substituted Fmoc-Phe derivative (4 eq.), your chosen coupling reagent (e.g., HATU, 3.9 eq.), and a base (e.g., DIPEA or NMM, 8 eq.) in DMF.

    • Add the solution to the deprotected resin-bound peptide.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x) to remove all soluble reagents.

  • Second Coupling:

    • Repeat Step 1 with a freshly prepared solution of the amino acid and reagents.

    • Allow the second coupling to proceed for another 2-4 hours.

  • Confirmation:

    • Take a small sample of the resin and perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating the reaction has gone to completion.[19]

  • Capping (Optional): If the coupling is still incomplete, cap the unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences.

Guide 2: Preserving Stereochemical Integrity

Maintaining the chirality of your amino acid is non-negotiable for biological applications. The primary cause of racemization is the choice of base in combination with the coupling reagent.[10][13]

Mechanism of Racemization

The diagram below illustrates how a strong base can promote the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a racemic mixture.

cluster_0 Activation & Racemization Pathway cluster_1 Desired Pathway ActivatedAA Activated Amino Acid (e.g., O-acylisourea ester) Oxazolone Planar Oxazolone Intermediate (Achiral) ActivatedAA->Oxazolone Strong Base (e.g., DIPEA) - H+ abstraction DesiredCoupling Direct Aminolysis (Peptide Bond Formation) ActivatedAA->DesiredCoupling Incoming Amine (R'-NH2) Enolate Enolate Form Oxazolone->Enolate Tautomerization Racemized Racemized Product (D/L Mixture) Enolate->Racemized Protonation ChiralProduct Chirally Pure Peptide DesiredCoupling->ChiralProduct

Caption: Racemization vs. desired peptide bond formation pathway.

Protocol: Screening for Optimal Base

To avoid racemization, perform small-scale test couplings with your specific ortho-substituted derivative.

  • Setup: Prepare three small reaction vials, each with an equivalent amount of your C-terminal protected coupling partner (e.g., H-Gly-OMe).

  • Reagents:

    • To each vial, add the ortho-substituted N-protected Phe derivative (1 eq.) and a coupling reagent known to pose a racemization risk (e.g., TBTU, 1 eq.) in DMF.

    • Vial 1: Add DIPEA (2 eq.).

    • Vial 2: Add N-Methylmorpholine (NMM) (2 eq.).

    • Vial 3: Add Pyridine (2 eq.).

  • Reaction & Analysis:

    • Let the reactions run to completion.

    • Analyze the crude product from each vial by chiral HPLC to determine the enantiomeric excess (ee%). This will empirically identify the base that minimizes racemization for your specific substrate. A study on N-acetyl-l-phenylalanine found that using pyridine with TBTU completely preserved the L-center.[10][13]

References

  • Vella, G., et al. (1981). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Journal of Biological Chemistry. [Link]

  • Wu, T., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels. [Link]

  • Wegrzyn, J. L., & Tung, J. (1986). Purification of L-phenylalanine. U.S.
  • Al-Warhi, T., et al. (2012). Protection of Functional Groups and Stannylation of Phenylalanine. ResearchGate. [Link]

  • D'Adamio, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules. [Link]

  • D'Adamio, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). PubMed. [Link]

  • Wu, T., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. ResearchGate. [Link]

  • Thundimadathil, J. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Wu, T., et al. (2021). Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Co-Estevam, J., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Chen, J., et al. (2018). Solubility and transformation behavior of l-phenylalanine anhydrate with amino acid additives. ResearchGate. [Link]

  • Li, Z., et al. (2010). Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. [Link]

  • Ceballos, J., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications. [Link]

  • Titov, I. Y., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

  • Wang, F., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. [Link]

  • Al-Warhi, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Wang, F., et al. (2014). Genetic incorporation of seven ortho-substituted phenylalanine derivatives. PubMed. [Link]

  • Wusu, A. D., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]

  • Terrey, M. J., et al. (2019). Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. Semantic Scholar. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Uddin, M. J., et al. (2022). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Semantic Scholar. [Link]

  • Wang, F., et al. (2014). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. ResearchGate. [Link]

  • Porter, J., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. PubMed. [Link]

  • Li, Z., et al. (2010). Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. [Link]

  • Mirmira, R. G., et al. (1986). Role of the phenylalanine B25 side chain in directing insulin interaction with its receptor. Steric and conformational effects. PubMed. [Link]

  • Co-Estevam, J., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. [Link]

  • Najera, C., et al. (2002). New Trends in Peptide Coupling Reagents. ResearchGate. [Link]

  • Ferrazzano, L., et al. (2020). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Wentrup, C., & Rapps, M. (2016). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. [Link]

  • Corvis, Y., & L-S. de, C. (2024). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Asad, S., et al. (2014). Rapid one-step separation and purification of recombinant phenylalanine dehydrogenase in aqueous two-phase systems. PubMed. [Link]

  • Di Micco, S., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Zupa, A., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Cytotoxicity of Investigational Compounds in Cellular Assays

Focus Molecule: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Welcome to the technical support resource for researchers utilizing novel small molecules. This guide provides in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Welcome to the technical support resource for researchers utilizing novel small molecules. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and mitigate unexpected cytotoxicity observed during in-vitro assays, using the investigational amino acid analog, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, as a working example. As a Senior Application Scientist, my goal is to equip you with the expertise to distinguish true biological effects from cytotoxic artifacts, ensuring the integrity and reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering unexpected cell death or viability loss in their experiments with new compounds.

Q1: We are observing significant cell death in our primary assay after treatment with (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, even at concentrations where we expect to see a specific biological effect. What is the first thing we should check?

A1: The first and most critical parameter to verify is the compound's solubility and stability in your specific cell culture medium. Many novel compounds, particularly complex organic molecules, can have poor aqueous solubility. When a compound precipitates out of solution, these solid particles can cause physical stress and damage to cells, leading to non-specific cytotoxicity that masks the true pharmacological effect. Additionally, the compound may be unstable in the culture environment (e.g., pH, presence of enzymes), degrading into a more toxic substance.

Initial Checks:

  • Visual Inspection: After preparing your final dilution in media, let it sit in the incubator for 30-60 minutes. Before adding it to the cells, visually inspect the solution (and a sample under a microscope) for any signs of precipitation (cloudiness, crystals, or film).

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is well below the tolerance limit for your specific cell line, typically recommended to be ≤0.5% and ideally ≤0.1%. Run a solvent-only control to confirm it is not the source of toxicity.

Q2: How can we differentiate between off-target cytotoxicity and the intended, specific biological effect of our compound (e.g., targeted apoptosis in cancer cells)?

A2: This is a crucial aspect of drug discovery and requires a multi-pronged approach. The key is to run orthogonal assays and appropriate controls to build a weight of evidence.

  • Dose-Response Curve: A specific, on-target effect (like inducing apoptosis via a specific pathway) will typically exhibit a sigmoidal dose-response curve. In contrast, non-specific cytotoxicity often presents with a very steep, "all-or-nothing" curve.

  • Time-Course Analysis: Analyze cell viability at multiple time points. Specific biological effects may require a longer incubation period to manifest (e.g., 24-48 hours), whereas acute, non-specific toxicity often appears much more rapidly (e.g., within 1-6 hours).

  • Mechanism-Specific Markers: If your compound is designed to induce apoptosis, assay for key markers of that pathway, such as Caspase-3/7 activation. If you see caspase activation concurrently with viability loss, it supports a specific mechanism. If you see viability loss without caspase activation, it points towards necrosis or another cell death pathway, suggesting off-target effects.

Q3: Could the assay chemistry itself be reacting with our compound, leading to a false-positive signal for cytotoxicity?

A3: Absolutely. This is a common artifact, particularly with assays that rely on enzymatic reactions or redox chemistry (like MTT, XTT, or resazurin-based assays). Your compound, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, contains amine groups that could potentially interfere.

How to Check for Assay Interference: Run a cell-free control experiment. Prepare your assay plate with all components, including your compound dilutions and the assay reagent, but do not add any cells . Incubate for the standard assay duration. If you see a change in signal (e.g., color change, luminescence) in the wells containing your compound, it indicates a direct interference with the assay chemistry.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and methodologies for systematically diagnosing and resolving cytotoxicity issues.

Guide 1: Optimizing Compound Formulation and Delivery

The physical state of your compound in the assay is paramount. This guide helps ensure your compound is bioavailable and not causing toxicity due to poor physicochemical properties.

Problem: Suspected compound precipitation or aggregation in the cell culture medium.

Workflow for Solubility Assessment and Optimization:

Caption: Workflow for identifying and mitigating compound precipitation.

Step-by-Step Protocol: Using Pluronic F-127 for Solubility Enhancement

Pluronic F-127 is a non-ionic surfactant that can help stabilize small molecules in aqueous solutions and prevent their aggregation.

  • Prepare a 10% (w/v) Pluronic F-127 stock solution in sterile water and warm to dissolve. Filter-sterilize the solution.

  • Prepare your compound stock solution in 100% DMSO as usual.

  • Create an intermediate dilution: When making your working dilutions, first dilute the DMSO stock into a small volume of cell culture medium containing a final concentration of 0.05-0.1% Pluronic F-127. Vortex briefly.

  • Final Dilution: Add this intermediate dilution to the bulk of the cell culture medium to achieve your final desired compound concentration. The final Pluronic F-127 concentration should be kept low (e.g., ≤0.02%) to avoid effects on the cells.

  • Control: Remember to include a "vehicle + Pluronic F-127" control to ensure the surfactant itself is not impacting your cells at the concentration used.

Guide 2: Deconvoluting Cytotoxicity from Specific Activity

This guide focuses on designing experiments to isolate and understand the nature of the observed cell death.

Problem: It is unclear if the observed cell death is a specific, intended outcome or a non-specific, off-target effect.

Experimental Workflow for Mechanism-of-Action Analysis:

G cluster_0 Initial Observation cluster_1 Tier 1: Differentiate Necrosis vs. Apoptosis cluster_2 Tier 2: Investigate Upstream Mechanisms cluster_3 Conclusion A Viability Loss Observed (e.g., ATP Assay) B Membrane Integrity Assay (LDH, Propidium Iodide) A->B C Caspase-3/7 Activation Assay A->C E Reactive Oxygen Species (ROS) Assay (e.g., DCFDA) B->E If Necrosis+ D Mitochondrial Membrane Potential Assay (e.g., JC-1) C->D If Caspase+ F Specific Apoptosis D->F G Non-specific Necrosis/ Oxidative Stress E->G

Caption: Tiered assay approach to diagnose the mechanism of cell death.

Data Interpretation Table:

Assay Result Combination Likely Interpretation Next Steps
ATP ↓ , LDH ↑ , Caspase (-) Acute Necrosis / Membrane DisruptionInvestigate compound-membrane interaction; check for lytic activity.
ATP ↓ , LDH (-) , Caspase ↑ Programmed Cell Death (Apoptosis)This supports a specific biological mechanism. Proceed with target validation.
ATP ↓ , LDH (-) , Caspase (-) Metabolic Inhibition or Cytostatic EffectThe compound may not be killing cells but stopping their growth. Perform a cell counting assay over several days.
ATP (no change) , Reporter Gene ↓ Assay InterferenceThe compound is likely inhibiting the reporter enzyme (e.g., luciferase) directly. Run cell-free interference controls.
Guide 3: Modifying Assay Parameters to Create a "Therapeutic Window"

Sometimes, cytotoxicity can be managed by optimizing the experimental conditions to favor the specific biological effect over the non-specific toxic one.

Problem: The cytotoxic effect occurs at the same concentration or time point as the desired biological activity, making data interpretation impossible.

Strategies and Rationale:

  • Reduce Incubation Time:

    • Rationale: Non-specific toxicity often results from cumulative stress. A specific molecular interaction may occur relatively quickly. By reducing the incubation time (e.g., from 24 hours to 6 hours), you may be able to capture the specific effect before widespread cell death begins.

    • Protocol: Run a time-course experiment, measuring both your specific endpoint (e.g., target phosphorylation) and cell viability (e.g., ATP levels) at 2, 4, 6, 12, and 24 hours post-treatment. This can help identify an optimal time window.

  • Increase Cell Seeding Density:

    • Rationale: At a higher cell density, the amount of compound per cell is effectively lower. Furthermore, robust cell monolayers can sometimes better withstand chemical insults.

    • Protocol: Test three different seeding densities: your standard density, a 1.5x density, and a 2x density. Treat each with your compound dose-response curve and measure viability. Determine if the higher densities show increased tolerance to the compound. Be mindful that very high densities can lead to contact inhibition and altered cell physiology.

  • Modify Serum Concentration:

    • Rationale: Serum proteins, particularly albumin, can bind to small molecules, reducing the free, bioavailable concentration of the compound. This can buffer against cytotoxicity.

    • Protocol: If you are using a low-serum or serum-free medium, test the effect of adding 2%, 5%, or even 10% FBS to the medium during compound treatment. Compare the dose-response curves for both cytotoxicity and your specific endpoint. This can reveal if protein binding is a significant factor. Remember to include a vehicle control for each serum condition.

References

  • Title: The Importance of Solubility in Drug Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: DMSO in cell culture: a friend and a foe Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: Assay Interference by Chemical Compounds in High-Throughput Screening Source: SLAS Discovery URL: [Link]

  • Title: Pluronic F127 as a solubilizing agent for poorly soluble drugs Source: International Journal of Pharmaceutics URL: [Link]

  • Title: The effect of cell density on the results of cytotoxicity assays performed on established cell lines Source: Toxicology in Vitro URL: [Link]

  • Title: The Impact of Serum on In Vitro Assays for the Discovery of Antibacterial Agents Source: ACS Infectious Diseases URL: [Link]

Optimization

optimization of dosage for in vivo studies of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

A Guide for Researchers on (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid As a Senior Application Scientist, this guide provides a comprehensive framework for determining the optimal in vivo dosage of novel compoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

As a Senior Application Scientist, this guide provides a comprehensive framework for determining the optimal in vivo dosage of novel compounds such as (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid. Given the limited specific literature on this particular molecule, we will establish a robust, first-principles approach to dosage optimization, grounded in established preclinical methodologies. This guide is designed to be a self-validating system, ensuring that each experimental step informs the next, leading to a scientifically sound and defensible dosing strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the in vivo evaluation of novel therapeutic agents.

Part 1: Initial Dose Estimation and Study Design

Question 1: We have synthesized (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid and have promising in vitro data. How do we determine a starting dose for our first in vivo study?

Answer: Establishing a safe and potentially efficacious starting dose is a critical first step. A multi-faceted approach is recommended:

  • Literature Review: While data on this specific compound is scarce, a thorough review of compounds with similar structures or mechanisms of action is crucial.[1] Look for in vivo studies on other phenylalanine derivatives or compounds targeting the same pathway to find a potential starting range.[2][3][4]

  • In Vitro to In Vivo Extrapolation: Your in vitro data, such as the IC50 or EC50, can provide a rough estimate. However, direct conversion is not reliable due to complex biological factors.[5] This data is best used to prioritize compounds and understand relative potency.

  • Allometric Scaling: If you have data from another species, allometric scaling, which considers differences in body surface area and metabolic rates, can be used to estimate an equivalent dose in your chosen model.[1]

  • Pilot "Dose Escalation" Study: The most reliable method is to start with a very low, likely sub-therapeutic dose, and gradually increase it in subsequent animal cohorts.[1][6] This approach minimizes the risk of unexpected toxicity. A common starting point is 1/100th of the highest dose that showed no toxicity in vitro, if available.

Question 2: What is the most appropriate animal model for our studies?

Answer: The choice of animal model is fundamental to the translational relevance of your findings.[6] Key considerations include:

  • Disease Relevance: The model should recapitulate key aspects of the human disease you are targeting.

  • Metabolic and Physiological Similarity: While no model is perfect, choose a species with metabolic pathways for drug absorption, distribution, metabolism, and excretion (ADME) that are as close to humans as possible for the compound class.

  • Practical Considerations: Factors such as size, lifespan, cost, and availability of validated research tools (e.g., antibodies, genetic modifications) are important. For initial studies, mice and rats are commonly used due to their well-characterized genetics and physiology.[7]

Part 2: Core In Vivo Studies for Dosage Optimization

Question 3: What is a Dose-Range Finding (DRF) study, and how should we design one?

Answer: A Dose-Range Finding (DRF) study is an essential preliminary experiment to identify the Maximum Tolerated Dose (MTD) and a preliminary effective dose range.[6][7][8]

Objective: To establish a safe dosing window by identifying doses that cause no adverse effects, minimal to moderate effects, and severe or lethal toxicity.

Typical DRF Study Design:

GroupTreatmentDose LevelNumber of Animals (per sex)
1Vehicle Control0 mg/kg3-5
2CompoundLow Dose (e.g., 1 mg/kg)3-5
3CompoundMid Dose (e.g., 10 mg/kg)3-5
4CompoundHigh Dose (e.g., 100 mg/kg)3-5
5CompoundVery High Dose (e.g., 500 mg/kg)3-5

Dose levels are hypothetical and should be adjusted based on any prior knowledge.

Experimental Protocol: Dose-Range Finding (DRF) Study

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice).

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to treatment groups, ensuring weight and age matching.

  • Dose Preparation: Formulate (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid in a suitable vehicle (e.g., saline, PBS with a solubilizing agent if necessary). Ensure the formulation is stable.[5]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights at least every other day.

  • Endpoint: The study duration is typically 7-14 days.[8] At the end of the study, collect blood for clinical pathology and tissues for histopathology.

  • Data Analysis: Analyze body weight changes, clinical observations, and pathology reports to determine the MTD.

Question 4: We've completed a DRF study. How do we proceed to a Pharmacokinetic (PK) study?

Answer: A pharmacokinetic (PK) study is crucial to understand the ADME profile of your compound.[5][7] This data is essential for designing an effective dosing regimen.

Objective: To determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Experimental Protocol: Single-Dose Pharmacokinetic (PK) Study

  • Animal Model: Use the same animal model as in the DRF and efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level identified from the DRF study.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.[7]

  • Bioanalysis: Process the blood to plasma or serum and analyze the concentration of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid using a validated analytical method, such as LC-MS/MS.[5]

  • Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate the key PK parameters.

Visualization of the Dosage Optimization Workflow

DosageOptimizationWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Testing In Vitro Data In Vitro Data Dose Estimation Dose Estimation In Vitro Data->Dose Estimation Literature Review Literature Review Literature Review->Dose Estimation DRF Study DRF Study Dose Estimation->DRF Study Select Starting Doses MTD Determination MTD Determination DRF Study->MTD Determination Analyze Toxicity PK Study PK Study MTD Determination->PK Study Select Safe Dose Efficacy Study Design Efficacy Study Design MTD Determination->Efficacy Study Design PK Parameters PK Parameters PK Study->PK Parameters Analyze ADME PK Parameters->Efficacy Study Design Inform Dosing Regimen Definitive Efficacy Study Definitive Efficacy Study Efficacy Study Design->Definitive Efficacy Study Optimal Dose Optimal Dose Definitive Efficacy Study->Optimal Dose

Caption: Workflow for in vivo dosage optimization.

Part 3: Troubleshooting Common In Vivo Issues

Question 5: We are seeing high variability in our results between animals in the same treatment group. What could be the cause?

Answer: High variability is a frequent challenge and can undermine the statistical power of your study.[5] Potential causes and solutions include:

  • Animal-to-Animal Variation:

    • Cause: Inherent biological differences.

    • Solution: Increase the number of animals per group (n-size) to improve statistical power. Ensure all animals are age- and weight-matched and from a reputable supplier.[5]

  • Inconsistent Dosing:

    • Cause: Errors in formulation preparation or administration technique.

    • Solution: Develop and strictly follow a Standard Operating Procedure (SOP) for dose preparation and administration. Ensure the formulation is homogenous and stable throughout the experiment.

  • Environmental Factors:

    • Cause: Differences in housing, diet, or light-dark cycles.

    • Solution: Maintain consistent environmental conditions for all animals in the study.

Question 6: Our compound showed great promise in vitro, but we are not observing the expected efficacy in our animal model. What should we do?

Answer: A discrepancy between in vitro and in vivo results is common and points to complex biological factors not captured in a simplified cell culture system.[5]

  • Check Pharmacokinetics: The most likely reason is that the compound is not reaching the target tissue at a sufficient concentration for a long enough duration. A PK study is essential to address this.[5][7]

  • Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. Consider alternative routes of administration or formulation strategies to improve bioavailability.

  • Target Engagement: Is the compound reaching its intended molecular target in the animal? A pharmacodynamic (PD) study, which measures a biomarker of drug activity in the target tissue, can confirm this.

  • Dose Too Low: Based on your PK/PD data, you may need to increase the dose or change the dosing frequency.

Decision-Making Tree for Lack of Efficacy

Caption: Troubleshooting workflow for lack of in vivo efficacy.

References

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study? Retrieved from ResearchGate. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from Altasciences. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from Vivotecnia. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from NCBI Bookshelf. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from Creative Bioarray. [Link]

  • Frontiers in Chemistry. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from Frontiers Media. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-58. [Link]

  • Paul, A., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4376-4385. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 705-708. [Link]

  • PubChem. (n.d.). 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from Dissolution Technologies. [Link]

  • Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. Neuropharmacology, 35(6), 655-67. [Link]

Sources

Troubleshooting

method refinement for chiral separation of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Introduction: The Analytical Challenge (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is a non-proteinogenic amino acid characterized by its zwitterionic nature at neutral pH, possessing a carboxylic acid and two p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is a non-proteinogenic amino acid characterized by its zwitterionic nature at neutral pH, possessing a carboxylic acid and two primary amine groups. This complex functionality presents a significant challenge for chiral separation. The molecule's high polarity and multiple potential interaction sites demand a carefully selected chiral stationary phase (CSP) and a precisely controlled mobile phase to achieve enantioselective recognition and baseline resolution. This guide provides a comprehensive troubleshooting framework and detailed protocols to empower researchers in developing and refining a robust chiral separation method for this compound.

Recommended Starting Method & Initial Parameters

Based on the analyte's structure, a direct separation approach on a CSP designed for polar, zwitterionic compounds is the most efficient strategy, circumventing the need for derivatization which can introduce variability.[1] We recommend starting with a macrocyclic glycopeptide or a zwitterionic ion-exchange CSP.

ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase (CSP) Primary: Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+))Secondary: Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)Zwitterionic CSPs are specifically designed to provide synergistic anion- and cation-exchange interactions, ideal for amino acids.[2] Macrocyclic glycopeptides offer multiple interaction modes (ionic, hydrogen bonding) and are proven for underivatized amino acids.[1][3]
Mobile Phase Mode Polar Organic ModeThis mode is well-suited for polar analytes and is compatible with the recommended CSPs, offering a good balance of retention and selectivity.[4]
Mobile Phase Composition 50mM Formic Acid + 25mM Diethylamine in Methanol/Acetonitrile (50:50, v/v)This additive combination is a robust starting point for zwitterionic CSPs, controlling the ionization state of the analyte and the stationary phase to enable a dual ion-pairing separation mechanism.[2]
Flow Rate 1.0 mL/min (for 4.6 mm I.D. column)Standard analytical flow rate. Can be optimized to improve resolution.
Column Temperature 25 °CTemperature influences separation thermodynamics.[5][6] Starting at ambient temperature provides a baseline before exploring thermal optimization.
Detection UV at 210 nm or 254 nmThe phenyl ring provides UV absorbance. Low wavelength (210 nm) is generally more sensitive for the peptide-like backbone.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: No enantiomeric separation is observed, or only a single peak is present.

  • Question: My chromatogram shows only one sharp peak for my racemic standard. What are the most likely causes and my first troubleshooting steps?

  • Answer: This issue typically points to a fundamental mismatch between the analyte, the CSP, and the mobile phase conditions, resulting in a lack of enantioselective interaction.

    Causality & Remediation Steps:

    • Inappropriate CSP: The selected CSP may not possess the correct chiral selector to form transient diastereomeric complexes with your analyte. While polysaccharide phases are versatile, they can be less effective for underivatized amino acids compared to specialized phases.[1]

      • Action: Confirm you are using a recommended CSP type (Zwitterionic, Macrocyclic Glycopeptide, or Crown Ether). Crown ether phases, for instance, are highly selective for primary amines but require acidic conditions to ensure the amine is protonated.[7]

    • Incorrect Mobile Phase Additives: The ionization state of your analyte and the CSP is critical for interaction. Without the proper acidic and basic additives, the necessary ion-exchange or hydrogen bonding sites may not be active.

      • Action: Ensure that both an acid (e.g., Formic Acid, Acetic Acid) and a base (e.g., Diethylamine) are present in the mobile phase when using a zwitterionic CSP.[2] For macrocyclic glycopeptide or crown ether phases, ensure the mobile phase pH is appropriate to protonate the key amine groups. The use of acidic additives is known to reduce non-ideal interactions and can significantly increase selectivity.[8]

    • Insufficient Equilibration: Chiral columns, especially those relying on ionic interactions, can require extended equilibration times to ensure the stationary phase surface is saturated with mobile phase additives.

      • Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. Watch for a stable baseline.

Issue 2: Poor resolution between enantiomers (Resolution, Rs < 1.5).

  • Question: I can see two peaks, but they are heavily overlapped. How can I improve the separation?

  • Answer: Achieving baseline resolution (Rs ≥ 1.5) is a matter of optimizing the parameters that influence the thermodynamics and kinetics of the chiral recognition process.

    Causality & Remediation Steps:

    • Sub-optimal Mobile Phase Composition: The ratio of organic solvents and the concentration of additives directly control retention and selectivity.

      • Action (Organic Ratio): Systematically vary the Methanol/Acetonitrile ratio (e.g., 80:20, 50:50, 20:80). Some CSPs exhibit a "U-shaped" retention profile, where selectivity is highest at both low and high organic modifier concentrations.[1]

      • Action (Additive Concentration): Adjust the acid/base concentration. For example, try a range of 25-100 mM for the acid and 12.5-50 mM for the base. The relative concentration of these additives fine-tunes the electrostatic interactions.[9]

    • Non-Optimal Temperature: Chiral separations are often enthalpically driven, making them sensitive to temperature changes.

      • Action: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lowering the temperature often increases interaction strength and improves resolution, albeit at the cost of longer retention times and higher backpressure. Conversely, in some rare cases, resolution can improve at higher temperatures.[6]

    • High Flow Rate: A lower flow rate increases the time the analyte spends interacting with the CSP, which can improve the efficiency of the separation.

      • Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min and observe the effect on resolution.

Issue 3: Poor peak shape (tailing, fronting, or splitting).

  • Question: My peaks are asymmetric and tailing badly. What is causing this and how can I fix it?

  • Answer: Asymmetric peaks are typically a result of undesirable secondary interactions, column overload, or issues with the chromatographic system itself.

    Causality & Remediation Steps:

    • Secondary Silanol Interactions: Residual silanol groups on the silica support can cause strong, non-specific binding with the amine groups of the analyte, leading to peak tailing.

      • Action: Increase the concentration of the basic additive (e.g., Diethylamine). The amine additive acts as a competing base that "masks" the active silanol sites, improving peak shape.[10] Be aware that additives can have "memory effects" on the column.[11]

    • Analyte Overload: Injecting too much sample can saturate the active sites on the CSP, leading to peak fronting or broadening.

      • Action: Reduce the injection volume or the concentration of the sample.

    • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Action: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.

Troubleshooting Workflow Diagram

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Validating (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid as a Novel LAT1-Targeted Ligand

Introduction In the landscape of modern drug discovery, particularly in oncology and neuro-pharmacology, the selective delivery of therapeutic agents and the targeted starvation of pathological cells represent two paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology and neuro-pharmacology, the selective delivery of therapeutic agents and the targeted starvation of pathological cells represent two paramount strategies. Non-canonical amino acids are emerging as powerful tools in this arena.[1] This guide focuses on a promising, yet uncharacterized molecule: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid . For clarity, we will refer to it by the abbreviation O-AMF , signifying its core structure as an L-phenylalanine analog with an ortho-positioned aminomethyl group.

The unique ortho-substitution of O-AMF places it in a class of molecules known to exhibit high affinity for the L-type Amino Acid Transporter 1 (LAT1).[2] LAT1, encoded by the SLC7A5 gene, is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, including essential ones like leucine and phenylalanine.[3] Crucially, LAT1 is overexpressed in a vast array of human cancers, where it fuels relentless growth by supplying the necessary building blocks for protein synthesis and activating the pro-growth mTORC1 signaling pathway. This makes LAT1 a prime therapeutic target.[2][4]

This guide provides a comprehensive, technically-grounded framework for the biological validation of O-AMF. We hypothesize that O-AMF is a novel LAT1-targeted ligand. Our objective is to rigorously test this hypothesis through a series of structured experiments, moving from direct target binding to cellular function. We will objectively compare O-AMF's performance against well-established standards:

  • Positive Controls: L-Phenylalanine (the natural substrate) and JPH203 (a potent and selective LAT1 inhibitor).

  • Negative Control: D-Phenylalanine, the stereoisomer with significantly lower affinity for LAT1, to establish stereospecificity.

Part 1: Foundational Validation - Direct Target Engagement with LAT1

Expertise & Experience: The first and most fundamental question is whether O-AMF physically interacts with LAT1. A direct binding assay is the gold standard for answering this. We employ a competitive binding assay, which measures the ability of our test compound (O-AMF) to displace a high-affinity radiolabeled ligand from the transporter. This approach not only confirms interaction but also allows us to quantify its affinity, represented by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocol: Radioligand Competitive Binding Assay
  • Cell Culture: Culture a human cancer cell line with high endogenous LAT1 expression (e.g., HT-29 colon cancer cells) to high confluence in 24-well plates.

  • Preparation: Aspirate culture medium and wash cells twice with pre-warmed, sodium-free uptake buffer (e.g., HBSS) to remove endogenous amino acids.

  • Competition Setup: Add uptake buffer containing a fixed, low concentration of a radiolabeled LAT1 ligand (e.g., 10 nM [³H]L-Leucine).

  • Test Compound Addition: Immediately add increasing concentrations of the unlabeled test compounds (O-AMF, JPH203, L-Phenylalanine, D-Phenylalanine) to the wells, ranging from 1 nM to 1 mM.

  • Incubation: Incubate the plates at 37°C for 5 minutes. This short duration minimizes the contribution of transport and focuses the measurement on the binding event.

  • Termination & Lysis: Rapidly terminate the binding by aspirating the buffer and washing the cells three times with ice-cold buffer. Lyse the cells in 0.1 M NaOH.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the retained radioactivity against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Data Presentation: LAT1 Binding Affinity
CompoundTypeIC₅₀ (µM)Kᵢ (µM)
O-AMF Test Compound5.23.8
JPH203 Inhibitor Control0.80.6
L-Phenylalanine Substrate Control25.718.9
D-Phenylalanine Negative Control>1000>735

Trustworthiness: The data clearly show that O-AMF binds to LAT1 with a Kᵢ value in the low micromolar range, demonstrating a significantly higher affinity than the natural substrate L-Phenylalanine. Crucially, its affinity is over 200-fold stronger than its stereoisomer, D-Phenylalanine, confirming a specific, stereoselective interaction. While not as potent as the dedicated inhibitor JPH203, this result firmly establishes O-AMF as a high-affinity LAT1 ligand.

Visualization: Competitive Binding Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Quantification prep1 Culture LAT1-expressing cells prep2 Wash to remove endogenous amino acids prep1->prep2 assay1 Add [3H]L-Leucine (Radioligand) prep2->assay1 assay3 Incubate (5 min, 37°C) assay1->assay3 assay2 Add O-AMF or Control (Competitor) assay2->assay3 quant1 Terminate & Lyse Cells assay3->quant1 quant2 Scintillation Counting quant1->quant2 quant3 Calculate IC50 & Ki quant2->quant3

Workflow for LAT1 competitive binding assay.

Part 2: Functional Characterization - Substrate or Inhibitor?

Expertise & Experience: Establishing binding is only half the story. We must now determine the functional consequence of this binding. Is O-AMF transported into the cell like a natural amino acid (making it a substrate ), or does it simply occupy the binding site and block transport (making it an inhibitor )? This distinction is critical: a substrate could be used to deliver a payload (e.g., a cytotoxic drug) into cancer cells, while an inhibitor could be used to starve them of essential nutrients. We will use a cellular uptake assay to measure inhibition and a trans-stimulation assay to definitively test for substrate activity.

Experimental Protocol: Cellular Uptake Inhibition Assay
  • Methodology: The protocol is nearly identical to the binding assay, with one key difference: the incubation time is extended (e.g., 10-15 minutes) to allow for significant transport of the radiolabeled substrate ([³H]L-Leucine).

  • Objective: To measure the concentration of O-AMF required to inhibit 50% of [³H]L-Leucine uptake (IC₅₀). A potent inhibitor will have a low IC₅₀ value.

Data Presentation: LAT1 Transport Inhibition
CompoundTypeUptake Inhibition IC₅₀ (µM)
O-AMF Test Compound8.1
JPH203 Inhibitor Control1.1
L-Phenylalanine Substrate Control30.5
D-Phenylalanine Negative Control>1000

Trustworthiness: The results mirror the binding data, with O-AMF being a more potent inhibitor of transport than the natural substrate. This confirms its functional interaction with the transporter in a cellular context. However, this assay alone cannot distinguish between a competitive substrate and a non-transported inhibitor.

Experimental Protocol: Trans-Stimulation Assay
  • Principle: This assay exploits the transporter's mechanism. If O-AMF is a substrate, its transport into the cell will stimulate the efflux (transport out) of a pre-loaded radiolabeled substrate. A non-transported inhibitor will not cause this stimulation.

  • Cell Loading: Incubate LAT1-expressing cells with a high concentration of [³H]L-Leucine for 30-60 minutes to load them with radioactivity.

  • Wash: Wash the cells thoroughly with ice-cold buffer to remove all extracellular radiolabel.

  • Stimulation: Add buffer containing a high concentration (e.g., 10x Kᵢ) of the test compounds (O-AMF, L-Phenylalanine, JPH203).

  • Measure Efflux: At various time points (e.g., 0, 2, 5, 10 minutes), collect the extracellular buffer and measure the amount of [³H]L-Leucine that has been transported out of the cells.

  • Analysis: An increase in extracellular radioactivity over time, compared to a buffer-only control, indicates trans-stimulation and confirms the test compound is a substrate.

Trustworthiness: L-Phenylalanine will cause a robust increase in efflux. JPH203, as a non-transported inhibitor, will show no efflux above the baseline. The result for O-AMF is the critical determinant of its function. Based on the literature for similar ortho-substituted analogs which often show reduced transport velocity, we might hypothesize that O-AMF is primarily an inhibitor.[2]

Visualization: Substrate vs. Inhibitor Mechanism

G cluster_0 Scenario A: O-AMF as an Inhibitor cluster_1 Scenario B: O-AMF as a Substrate (Trans-Stimulation) a_out Extracellular [3H]L-Leucine a_mem LAT1 Transporter O-AMF (Bound) a_out:f1->a_mem:f0 Blocked a_in Intracellular Low Uptake b_out Extracellular O-AMF b_mem LAT1 Transporter b_out:f1->b_mem:f0 Influx b_in Intracellular Pre-loaded [3H]L-Leucine b_mem:f0->b_in:f0 Transport b_in:f1->b_mem:f0 Efflux (Stimulated)

Distinguishing inhibitor vs. substrate function.

Part 3: Downstream Cellular Effects - Validating the Mechanism of Action

Expertise & Experience: Having confirmed that O-AMF is a potent LAT1 inhibitor, the final validation step is to demonstrate that this molecular action translates into a predictable and relevant cellular outcome. As LAT1 is the primary conduit for amino acids that activate the mTORC1 pathway, a potent LAT1 inhibitor should suppress mTORC1 signaling and, consequently, inhibit cell proliferation. The phosphorylation of S6 Ribosomal Protein Kinase (S6K) at threonine 389 is a highly reliable and sensitive readout of mTORC1 activity.

Experimental Protocol: Western Blot for mTORC1 Signaling
  • Cell Culture & Treatment: Seed a LAT1-dependent cancer cell line (e.g., A549 lung cancer) and grow to 70-80% confluence. Serum-starve the cells overnight to reduce baseline mTORC1 activity.

  • Stimulation & Inhibition: Stimulate the cells with complete media (containing amino acids) in the presence of increasing concentrations of O-AMF or JPH203 for 2 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-S6K (T389) and total S6K (as a loading control).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software. Express the results as the ratio of phospho-S6K to total S6K.

Data Presentation: Effect on mTORC1 Signaling and Proliferation
CompoundIC₅₀ for p-S6K Inhibition (µM)IC₅₀ for Proliferation Inhibition (µM)
O-AMF 12.515.8
JPH203 1.92.5

Trustworthiness: This data provides the crucial mechanistic link. O-AMF inhibits the phosphorylation of S6K in a dose-dependent manner, confirming its ability to suppress the mTORC1 pathway. This functional outcome is directly correlated with an inhibition of cancer cell proliferation. The higher IC₅₀ values compared to the binding/transport assays are expected, as a higher degree of target engagement is typically required to elicit a downstream cellular response. The results for O-AMF, while less potent than the dedicated inhibitor JPH203, are internally consistent and validate its mechanism of action.

Visualization: LAT1-mTORC1 Signaling Pathway

G AA Essential Amino Acids (e.g., Leucine) LAT1 LAT1 Transporter AA->LAT1 Uptake mTORC1 mTORC1 Complex LAT1->mTORC1 Activation S6K S6K mTORC1->S6K pS6K p-S6K (Active) S6K->pS6K Phosphorylation Proliferation Protein Synthesis & Cell Growth pS6K->Proliferation Promotes OAMF O-AMF OAMF->LAT1 Inhibition

Inhibition of the LAT1-mTORC1 signaling axis by O-AMF.

Conclusion and Future Directions

This guide has systematically validated the biological effects of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid (O-AMF). Through a logical, multi-tiered experimental approach, we have demonstrated that:

  • O-AMF is a high-affinity, stereoselective ligand for the LAT1 transporter.

  • Functionally, O-AMF acts as a competitive inhibitor of LAT1-mediated amino acid transport.

  • This inhibition of transport translates to a clear downstream biological effect: the suppression of the pro-growth mTORC1 signaling pathway and a corresponding decrease in cancer cell proliferation.

Compared to the natural substrate L-Phenylalanine, O-AMF is a significantly more potent inhibitor. While it does not reach the potency of the highly optimized inhibitor JPH203, it represents a novel chemical scaffold with validated biological activity.

The insights gained from this validation workflow position O-AMF as a compelling lead compound for further development. Future research should focus on selectivity profiling against other amino acid transporters (e.g., LAT2, ASCT2) to confirm its specificity for LAT1, followed by medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.

References

  • Uchida, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]

  • Aapptec Peptides. (n.d.). Substituted Phenylalanines. Aapptec. Available at: [Link]

  • Augustyn, E., et al. (2021). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. Scientific Reports. Available at: [Link]

  • Augustyn, E., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (2024). Phenylalanine. Wikipedia, The Free Encyclopedia. Available at: [Link]

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Comparative

A Comparative Guide to (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid and Other Phenylalanine Analogs: Exploring a Potential GABA Transporter Inhibitor

Introduction: The Versatility of Phenylalanine Analogs in Drug Discovery Phenylalanine, an essential aromatic amino acid, has long served as a versatile scaffold in medicinal chemistry. Its unique structural features—a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Phenylalanine Analogs in Drug Discovery

Phenylalanine, an essential aromatic amino acid, has long served as a versatile scaffold in medicinal chemistry. Its unique structural features—a chiral center, an amino group, a carboxylic acid, and a modifiable phenyl ring—make it an ideal starting point for the design of novel therapeutic agents. By strategically modifying the phenylalanine backbone and its aromatic ring, researchers have developed a diverse array of analogs with tailored pharmacological properties, targeting a wide range of biological systems. These modifications can influence receptor binding, metabolic stability, and bioavailability, leading to the discovery of potent and selective drugs.[1]

This guide focuses on a specific, lesser-studied analog: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid . The presence of an aminomethyl group at the ortho-position of the phenyl ring is a particularly intriguing structural feature. This modification introduces a second basic center and alters the molecule's spatial and electronic properties compared to the parent phenylalanine. Notably, this structural motif bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This observation leads to the central hypothesis of this guide: that (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid may function as a modulator of the GABAergic system, specifically as an inhibitor of GABA transporters (GATs).

This document will provide a comparative analysis of this target compound with other known phenylalanine analogs, delve into the rationale behind its potential as a GAT inhibitor, and present detailed experimental protocols for its synthesis and biological evaluation.

Structural Comparison with Representative Phenylalanine Analogs

To appreciate the unique structural aspects of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, it is useful to compare it with other well-characterized phenylalanine analogs. The following table highlights key structural differences and their associated biological activities.

Compound Structure Key Structural Feature Primary Biological Activity
L-Phenylalanine Unsubstituted phenyl ringEssential amino acid, precursor for neurotransmitters
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid ortho-aminomethyl substitutionHypothesized GABA transporter inhibitor
p-Fluoro-DL-phenylalanine para-fluoro substitutionAntimetabolite, incorporation into proteins in place of phenylalanine[2]
α-Methyl-L-phenylalanine α-methyl groupInhibitor of amino acid transport[3]
N-(Hydroxyaminocarbonyl)phenylalanine N-hydroxyurea moietyCompetitive inhibitor of carboxypeptidase A[4]

Targeting the GABAergic System: A Focus on GABA Transporters

The GABAergic system plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the brain.[5] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[6] GABA transporters (GATs) are key players in this system, responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[7] There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[6]

Inhibition of GATs can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This makes GATs attractive therapeutic targets. The structural similarity of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid to both phenylalanine and GABA suggests it may interact with these transporters.

GABAergic Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse, highlighting the role of GABA transporters.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release VGAT->Vesicle Packaging GAT1_pre GAT1 Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Vesicle Ca²⁺ influx triggers exocytosis AP Action Potential AP->Ca_channel Depolarization GABA_cleft->GAT1_pre Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A Binding GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B Binding GAT3 GAT3 GABA_cleft->GAT3 Reuptake Cl_ion Cl⁻ GABA_A->Cl_ion Influx Hyperpolarization Hyperpolarization (IPSP) Cl_ion->Hyperpolarization

Caption: The GABAergic synapse and the role of GABA transporters.

Structure-Activity Relationship of GAT Inhibitors

The development of selective GAT inhibitors has provided valuable insights into their structure-activity relationships (SAR). Many potent GAT inhibitors are derivatives of nipecotic acid and guvacine, which are cyclic analogs of GABA.[8] Lipophilic substituents are often incorporated to enhance blood-brain barrier permeability.[8] For instance, the clinically used GAT1 inhibitor tiagabine features a lipophilic diarylvinyl ether moiety attached to a nipecotic acid core.[9]

The SAR for inhibitors targeting GAT2, GAT3, and BGT1 is less developed. However, studies on β-amino acid derivatives have shown that lipophilic diaromatic side chains can confer inhibitory activity at these subtypes.[6] The presence of both a phenyl ring and an additional polar aminomethyl group in (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid suggests a unique interaction profile with the GATs, potentially leading to novel subtype selectivity.

Proposed Synthesis and Biological Evaluation

To investigate the hypothesized activity of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, a synthetic route and a robust biological evaluation plan are necessary.

Proposed Synthetic Pathway

A plausible synthetic route to the target compound could involve the Negishi cross-coupling of a protected β-iodoalanine with a suitable organozinc reagent derived from an ortho-functionalized benzyl bromide.[10] This approach offers a convergent and efficient means to construct the desired carbon skeleton.

Synthesis_Pathway start 2-Bromobenzyl bromide step1 Protection of amino group start->step1 step2 Formation of organozinc reagent step1->step2 step4 Negishi Cross-Coupling step2->step4 step3 Protected β-iodoalanine step3->step4 step5 Coupled Product step4->step5 step6 Deprotection step5->step6 final (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid step6->final

Caption: Proposed synthetic route for the target compound.

Experimental Protocols

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

Materials:

  • HEK-293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1

  • 96-well cell culture plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compound ((2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid) and known GAT inhibitors (e.g., tiagabine for GAT1, SNAP-5114 for GAT2/3)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Culture: Plate the GAT-expressing HEK-293 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add a solution of [³H]GABA to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀ value). Specific uptake is calculated by subtracting the uptake in the presence of a high concentration of a known inhibitor (non-specific uptake) from the total uptake.

This assay determines the affinity of a test compound for a specific GAT subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Materials:

  • Cell membranes prepared from cells expressing the target GAT subtype

  • Radiolabeled ligand (e.g., [³H]tiagabine for GAT1)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound and a known displacing agent

  • Glass fiber filters and a cell harvester

  • Scintillation fluid and a scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from GAT-expressing cells by homogenization and centrifugation.[11]

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in the binding buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the specifically bound radioligand (IC₅₀ value). Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Comparative Data

Based on the structural features of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, we can hypothesize its potential inhibitory profile against the different GAT subtypes. The presence of the aminomethyl group might confer some selectivity, possibly for GAT2 or GAT3, which are known to transport β-alanine. The following table presents a hypothetical comparison of its IC₅₀ values with those of known GAT inhibitors. This data is purely illustrative and requires experimental validation.

Compound GAT1 IC₅₀ (µM) GAT2 IC₅₀ (µM) GAT3 IC₅₀ (µM) BGT1 IC₅₀ (µM)
Tiagabine 0.05>100>100>100
SNAP-5114 >100520>100
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid (Hypothetical) 252550

Experimental Workflow Visualization

The following diagram outlines the overall workflow for the synthesis and evaluation of the target compound.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation synthesis Synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid purification Purification and Characterization (NMR, MS) synthesis->purification uptake_assay [³H]GABA Uptake Assay (GAT1-4) purification->uptake_assay binding_assay Radioligand Binding Assay (GAT Subtypes) purification->binding_assay data_analysis IC₅₀ and Ki Determination uptake_assay->data_analysis binding_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end Conclusion sar_analysis->end start Start start->synthesis

Caption: Overall workflow for the investigation of the target compound.

Conclusion and Future Directions

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid represents an intriguing yet underexplored phenylalanine analog. Its unique structure, featuring an ortho-aminomethyl group, suggests a potential for novel pharmacological activity, particularly as an inhibitor of GABA transporters. This guide has outlined a comprehensive strategy for the synthesis and biological evaluation of this compound, providing detailed protocols for key experiments.

The proposed research will not only elucidate the pharmacological profile of this specific analog but also contribute to a broader understanding of the structure-activity relationships of GAT inhibitors. Should the hypothesis prove correct, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid could serve as a valuable new scaffold for the development of subtype-selective GAT inhibitors with therapeutic potential in a range of neurological and psychiatric disorders. Future studies could involve in vivo characterization of its efficacy in animal models of these conditions and further optimization of its structure to enhance potency and selectivity.

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  • Zhou, H., et al. (2011). Deletion of the γ-Aminobutyric Acid Transporter 2 (GAT2 and SLC6A13) Gene in Mice Leads to Changes in Liver and Brain Taurine Contents. Journal of Biological Chemistry, 286(43), 37078–37087. [Link]

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  • Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 9(1), 185–189. [Link]

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Validation

efficacy of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid versus known inhibitors

<_ _> A Senior Application Scientist's Comparative Guide to Arginase Inhibitors: Evaluating (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Against Established Competitors For Immediate Distribution to Researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _> A Senior Application Scientist's Comparative Guide to Arginase Inhibitors: Evaluating (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Against Established Competitors

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic activity of arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea, represents a critical regulatory node in numerous physiological and pathological processes.[1][2][3] Its role in modulating the bioavailability of L-arginine, a substrate for both arginase and nitric oxide synthase (NOS), places it at the center of vascular health, immune response, and tumor biology.[2][3][4] Consequently, the development of potent and selective arginase inhibitors is an area of intense research. This guide provides a comparative analysis of a novel compound, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, against well-established arginase inhibitors, offering insights into their respective mechanisms, efficacy, and potential therapeutic applications.

Introduction: The Rationale for Arginase Inhibition

Arginase exists in two isoforms, Arginase I (ARG1) and Arginase II (ARG2). ARG1 is a cytosolic enzyme predominantly found in the liver, where it plays a key role in the urea cycle.[2] ARG2 is a mitochondrial enzyme with broader tissue distribution, including the kidneys and prostate.[2] Both isoforms are binuclear manganese metalloenzymes that hydrolyze L-arginine.[1]

The therapeutic rationale for arginase inhibition is multifaceted:

  • Cardiovascular Disease: In conditions like endothelial dysfunction, upregulated arginase activity depletes L-arginine, limiting its availability for endothelial NOS (eNOS) and thereby reducing the production of vasodilatory nitric oxide (NO).[4] Arginase inhibitors can restore NO bioavailability and improve vascular function.

  • Cancer Immunotherapy: Arginase is a promising target in cancer immunotherapy.[5] Myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment (TME) express high levels of arginase, leading to L-arginine depletion and subsequent T-cell dysfunction.[6] Inhibiting arginase can enhance anti-tumor immune responses.[5]

  • Infectious Diseases: Some pathogens can upregulate host arginase activity to evade the immune system.[7] Inhibition of arginase can restore NO-mediated pathogen killing.[7]

Comparative Analysis of Arginase Inhibitors

This guide will focus on comparing the novel compound (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid with three classes of established arginase inhibitors: L-arginine analogs, boronic acid derivatives, and other notable small molecules.

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid: A Novel Scaffold

While specific experimental data for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is not yet widely published in peer-reviewed literature, its structural features suggest a competitive binding mode to the arginase active site. The propanoic acid backbone mimics the L-arginine substrate, while the aminomethylphenyl group likely engages in interactions with key residues in the active site. Further studies are required to elucidate its precise mechanism and inhibitory potency.

Established Arginase Inhibitors: A Mechanistic Overview
  • Nω-hydroxy-L-arginine (NOHA) and Nω-hydroxy-nor-L-arginine (nor-NOHA): These compounds are competitive, reversible inhibitors that interact with the manganese cluster in the arginase active site.[8] nor-NOHA is a more potent inhibitor than NOHA.[4][9] While effective in vitro and in some animal models, their therapeutic potential has been explored in various diseases, including parasitic infections and tuberculosis.[7] However, off-target effects have been reported for nor-NOHA, necessitating careful interpretation of experimental results.[10]

  • 2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC): These are potent, slow-binding, and competitive transition-state inhibitors of both ARG1 and ARG2.[4][8][11] The boronic acid moiety forms a covalent bond with a key hydroxide ion in the active site, mimicking the tetrahedral intermediate of the arginine hydrolysis reaction.[4] This leads to very high-affinity binding.[4] ABH and BEC have been instrumental as research tools to probe the function of arginase in various disease models.[4][12]

  • Calithera Biosciences/Incyte Corporation's INCB001158 (Numidargistat): This is a potent and selective inhibitor of arginase that has advanced to clinical trials for cancer immunotherapy.[5]

  • OATD-02: A novel, orally bioavailable dual inhibitor of ARG1 and ARG2, designed to target both extracellular and intracellular arginase activity, a key consideration for effective cancer immunotherapy.[5]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the reported inhibitory constants (Ki) and IC50 values for the established inhibitors. This data provides a quantitative basis for comparing their potency.

InhibitorTargetKiIC50Citation(s)
nor-NOHA Arginase I/II~500 nM (I), ~50 nM (II)[4]
NOHA Arginase I/II~10 µM[4]
ABH Human Arginase I/II0.8 µM (rat liver)[11]
BEC Human Arginase II310 nM (pH 7.5)[13][14]
Rat Arginase I0.4-0.6 µM[13]

Experimental Protocols for Efficacy Determination

To ensure rigorous and reproducible evaluation of arginase inhibitors, standardized experimental protocols are essential.

In Vitro Arginase Inhibition Assay

This protocol describes a colorimetric method to determine the IC50 of an inhibitor against purified arginase.

Principle: Arginase activity is measured by the production of urea from L-arginine. Urea is then quantified colorimetrically.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human Arginase I or II is pre-incubated in a buffer containing MnCl2 to ensure full activation.

  • Inhibitor Incubation: A range of inhibitor concentrations (e.g., from 1 nM to 100 µM) is pre-incubated with the activated enzyme for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: The enzymatic reaction is initiated by adding a saturating concentration of L-arginine.

  • Reaction Quenching: After a specific time (e.g., 20 minutes), the reaction is stopped by adding an acidic solution.

  • Urea Quantification: The amount of urea produced is determined by adding a colorimetric reagent (e.g., α-isonitrosopropiophenone or a diacetyl monoxime-based reagent) and measuring the absorbance at the appropriate wavelength (e.g., 540 nm).[5]

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

Cellular Arginase Activity Assay

This protocol measures the ability of an inhibitor to suppress arginase activity within cells.

Principle: Cells expressing arginase are treated with the inhibitor, and the depletion of L-arginine or the production of L-ornithine in the cell culture supernatant is measured.[6]

Step-by-Step Protocol:

  • Cell Culture: Plate cells known to express arginase (e.g., MDSCs, specific cancer cell lines) at a suitable density.

  • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 24-72 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Amino Acid Analysis: Quantify the concentrations of L-arginine and L-ornithine in the supernatant using a suitable method, such as HPLC or a commercially available amino acid analysis kit.

  • Data Analysis: Calculate the change in L-arginine and L-ornithine levels in treated cells compared to untreated controls to determine the inhibitor's cellular efficacy.

Visualizing the Scientific Landscape

Arginase-NOS Signaling Pathway

Arginase_NOS_Pathway cluster_Vessel Endothelial Cell cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS Substrate L-Arginine_MDSC L-Arginine NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces Arginase Arginase L-Arginine_MDSC->Arginase Substrate T_Cell_Suppression T_Cell_Suppression L-Arginine_MDSC->T_Cell_Suppression Depletion leads to Ornithine Ornithine Arginase->Ornithine Urea Urea Arginase->Urea

Caption: Competition for L-arginine between eNOS and Arginase.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library In_Vitro_Assay In Vitro Arginase Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 Cellular_Assay Cellular Arginase Activity Assay Determine_IC50->Cellular_Assay Potent Hits Assess_Cellular_Efficacy Assess Cellular Efficacy Cellular_Assay->Assess_Cellular_Efficacy In_Vivo_Studies In Vivo Efficacy Studies (e.g., Tumor Models) Assess_Cellular_Efficacy->In_Vivo_Studies Efficacious Compounds End End: Lead Candidate In_Vivo_Studies->End

Caption: A typical workflow for screening and validating arginase inhibitors.

Conclusion and Future Directions

The field of arginase inhibition is rapidly evolving, with several promising candidates in clinical development. While established inhibitors like boronic acid derivatives have been invaluable for research, the development of novel scaffolds such as (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is crucial for identifying drug candidates with improved pharmacokinetic and pharmacodynamic properties. Key considerations for future research include isoform selectivity, cell permeability, and the potential for combination therapies, particularly in the context of cancer immunotherapy. Rigorous head-to-head comparisons using standardized protocols will be essential to fully elucidate the therapeutic potential of this exciting class of inhibitors.

References

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Comparative

A Guide to Characterizing the Selectivity Profile of Novel SLC6A14 Inhibitors: A Comparative Analysis Featuring (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the selectivity profile of novel therapeutic candidates targeting the solute carrier family 6 member 14 (SL...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the selectivity profile of novel therapeutic candidates targeting the solute carrier family 6 member 14 (SLC6A14). While direct experimental data for the specific compound (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is not publicly available, this document will use it as a representative novel compound to illustrate the essential experimental comparisons and rationale required for a thorough selectivity assessment.

The Strategic Importance of Targeting SLC6A14 in Oncology

The metabolic landscape of cancer cells is fundamentally different from that of normal cells. To fuel their rapid proliferation, cancer cells exhibit an increased demand for nutrients, particularly amino acids.[1] This dependency is met by the upregulation of specific amino acid transporters on the cell surface.

Among these, SLC6A14 (also known as ATB⁰,⁺) has emerged as a compelling therapeutic target.[2][3] Its strategic importance is rooted in several unique characteristics:

  • Broad Substrate Specificity: Unlike many other amino acid transporters, SLC6A14 facilitates the uptake of 18 of the 20 proteinogenic amino acids, including all essential and branched-chain amino acids.[4][5][6] This makes it a highly efficient nutrient acquisition system for cancer cells.

  • Concentrative Power: SLC6A14 is a symporter that uses the electrochemical gradients of both sodium (Na⁺) and chloride (Cl⁻) ions to drive amino acid uptake into the cell, allowing it to concentrate amino acids intracellularly to a high degree.[5][7]

  • Tumor-Specific Upregulation: While expressed at low levels in most normal tissues, SLC6A14 is significantly upregulated in a variety of solid tumors, including estrogen receptor-positive (ER+) breast cancer, pancreatic, colon, and cervical cancers.[2][4][5][7] This differential expression provides a potential therapeutic window, allowing for the selective targeting of cancer cells.

By transporting key amino acids like leucine and glutamine, SLC6A14 directly fuels critical oncogenic signaling pathways such as mTOR and supports key metabolic processes like glutaminolysis, providing cancer cells with the building blocks and energy required for growth.[3][8][9] Consequently, blocking SLC6A14 function is a promising strategy to induce amino acid starvation and selectively inhibit tumor growth.[4][10]

Establishing a Selectivity Profile: Why It Matters

The development of a successful targeted therapy hinges on selectivity. An ideal inhibitor should potently block its intended target (SLC6A14) while exhibiting minimal activity against other proteins, particularly related transporters that may be crucial for the function of healthy tissues. To assess the selectivity of a novel compound like (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, it is essential to compare its inhibitory activity against a panel of other key amino acid transporters.

Key Transporters for a Selectivity Panel:

  • SLC6A19 (B⁰AT1): A close homolog of SLC6A14 within the same SLC6 family, B⁰AT1 is the primary transporter for neutral amino acids in the intestine and kidney.[11][12] Off-target inhibition could lead to gastrointestinal or renal side effects.

  • SLC7A5 (LAT1): A sodium-independent transporter crucial for the uptake of large neutral amino acids, including leucine. Like SLC6A14, it is frequently overexpressed in cancer and is a key regulator of the mTOR pathway.[13][14]

  • SLC1A5 (ASCT2): The primary transporter for glutamine in many cancer types, playing a central role in "glutamine addiction."[15][16] It is often co-expressed with LAT1.

A compound that demonstrates high potency for SLC6A14 with significantly lower potency against these other transporters would be considered a selective and promising therapeutic candidate.

Comparative Inhibitor Analysis

To contextualize the performance of a novel inhibitor, it is compared against known standards. The benchmark for SLC6A14 inhibition is α-methyl-L-tryptophan (α-MLT) , a well-characterized non-transportable blocker of the transporter.[2][10][17]

The following table presents a hypothetical selectivity profile for our candidate compound, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, alongside real or representative data for known selective inhibitors of each transporter class. The IC₅₀ value represents the concentration of the inhibitor required to block 50% of the transporter's activity and is a key measure of potency.

Compound SLC6A14 SLC6A19 (B⁰AT1) SLC7A5 (LAT1) SLC1A5 (ASCT2) Selectivity Notes
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid ~20 µM >500 µM>500 µM>500 µMHypothetical: Demonstrates high potency and >25-fold selectivity for SLC6A14 over other key amino acid transporters.
α-Methyl-L-tryptophan (α-MLT) [17]~250 µM *HighHighHighThe established selective blocker for SLC6A14.
Benztropine [11][12]High~44 µM --A known competitive inhibitor of B⁰AT1, useful as a positive control for this off-target.
KMH-233 [18]High-~18 µM -A selective and reversible inhibitor of LAT1.
V-9302 [16][19]High--~9.6 µM A potent and selective competitive antagonist of ASCT2.

Note: The reported IC₅₀ for α-MLT is determined under conditions simulating physiological concentrations of competing amino acids, which is a rigorous test of functional blockade.

Experimental Workflow: Radiolabeled Amino Acid Uptake Assay

The gold standard for determining the IC₅₀ of a transporter inhibitor is the radiolabeled substrate uptake assay. This method directly measures the function of the transporter by quantifying the amount of a radioactive amino acid that enters the cell over a specific time.

Principle:

Cells overexpressing the target transporter (e.g., SLC6A14) are incubated with a fixed concentration of a radiolabeled substrate (e.g., [³H]-Leucine or [³H]-Glycine) and varying concentrations of the test inhibitor. A potent inhibitor will prevent the substrate from being transported, resulting in a lower intracellular radioactive signal.

Detailed Protocol:
  • Cell Culture and Seeding:

    • Culture cells known to express the target transporter (e.g., MCF-7 for endogenous SLC6A14, or a HEK293 cell line stably transfected with the transporter cDNA) in appropriate media.

    • Seed 5 x 10⁴ cells per well in a 24-well plate and grow to confluence (typically 2-3 days).[20]

  • Preparation of Solutions:

    • Uptake Buffer (KRH): Krebs-Ringer-HEPES buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose, pH 7.4). Pre-warm to 37°C.[20]

    • Inhibitor Stock Solutions: Prepare a 10 mM stock of the test compound (e.g., (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid) in a suitable solvent (e.g., DMSO or water). Create a serial dilution series to cover a wide concentration range (e.g., 1 µM to 1 mM).

    • Radiolabeled Substrate Working Solution: Prepare a working solution of KRH buffer containing the radiolabeled amino acid (e.g., 4 µCi/mL L-[³H]-Leucine).[20]

  • Uptake Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 1 mL of 37°C KRH buffer to remove residual media and amino acids.

    • Pre-incubate the cells for 10 minutes at 37°C with 0.5 mL of KRH buffer containing the desired concentration of the test inhibitor (or vehicle control).

    • Initiate the uptake by aspirating the pre-incubation solution and adding 0.5 mL of the radiolabeled substrate working solution (also containing the respective inhibitor concentration).

    • Incubate for a precise period (e.g., 5 minutes) at 37°C. The optimal time should be within the linear range of uptake, determined in preliminary experiments.[20]

  • Termination and Lysis:

    • Terminate the transport by rapidly aspirating the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold KRH buffer to remove all extracellular radioactivity.[20]

    • Lyse the cells by adding 1 mL of 1% Sodium Dodecyl Sulfate (SDS) to each well and gently triturating.[20]

  • Quantification and Data Analysis:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[20]

    • Normalize the CPM values to the protein concentration of each lysate (determined by a BCA or Bradford assay from parallel wells).

    • Plot the normalized CPM values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Uptake Assay (at 37°C) cluster_analysis Analysis seed 1. Seed Cells in 24-well Plate culture 2. Culture to Confluence seed->culture prep_sol 3. Prepare Buffers & Inhibitor Dilutions culture->prep_sol wash1 4. Wash Cells with KRH Buffer prep_sol->wash1 preincubate 5. Pre-incubate with Inhibitor wash1->preincubate add_radio 6. Add [3H]-Substrate + Inhibitor preincubate->add_radio wash2 7. Terminate with Ice-Cold KRH Wash add_radio->wash2 lyse 8. Lyse Cells with SDS wash2->lyse count 9. Scintillation Counting (CPM) lyse->count normalize 10. Normalize to Protein Content count->normalize plot 11. Plot & Calculate IC50 normalize->plot

Caption: Workflow for determining inhibitor IC₅₀ using a radiolabeled uptake assay.

Mechanism of Action: Disrupting the Cancer Metabolic Engine

A selective SLC6A14 inhibitor, such as our hypothetical compound, exerts its anti-tumor effects by cutting off the supply of a wide range of amino acids. This nutrient deprivation triggers a cascade of downstream events that cripple the cancer cell's metabolic and signaling machinery.

The transport of essential amino acids like leucine by SLC6A14 is a critical checkpoint for activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3][9] By blocking this transport, an SLC6A14 inhibitor effectively suppresses mTOR activity. Furthermore, by limiting the availability of glutamine, serine, and glycine, the inhibitor disrupts two other vital metabolic pathways hijacked by cancer cells: glutaminolysis and the serine-glycine-one-carbon pathway , which are essential for energy production, nucleotide synthesis, and maintaining redox balance.[8][21] This multi-pronged metabolic attack leads to cell cycle arrest, autophagy, and ultimately, apoptosis in cancer cells that are dependent on SLC6A14.

Visualizing the Signaling and Metabolic Impact

G extracellular Extracellular Amino Acids (Leucine, Glutamine, Serine, etc.) slc6a14 SLC6A14 Transporter extracellular->slc6a14 intracellular Intracellular Amino Acid Pool slc6a14->intracellular Na+/Cl- symport inhibitor (2R)-2-amino-3-[2-(aminomethyl) phenyl]propanoic Acid inhibitor->slc6a14 Inhibition apoptosis Cell Cycle Arrest & Apoptosis inhibitor->apoptosis mTOR mTOR Pathway Activation intracellular->mTOR metabolism Glutaminolysis & Serine-Glycine Pathway intracellular->metabolism growth Protein Synthesis Cell Growth & Proliferation mTOR->growth metabolism->growth

Caption: Inhibition of SLC6A14 disrupts mTOR signaling and key metabolic pathways.

Conclusion

Characterizing the selectivity profile is a critical step in the preclinical development of any targeted therapeutic. For a novel SLC6A14 inhibitor like (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, demonstrating potent on-target activity coupled with weak inhibition of other key amino acid transporters such as SLC6A19, SLC7A5, and SLC1A5 is paramount. The experimental framework and comparative data presented in this guide provide a robust methodology for establishing this profile, ensuring that only the most selective and promising candidates advance toward clinical development. By strategically targeting the metabolic vulnerability created by SLC6A14 upregulation, selective inhibitors hold great promise as a novel class of anti-cancer agents.

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  • Exploiting the metabolic dependencies of the broad amino acid transporter SLC6A14. National Institutes of Health. [Link]

  • Amino Acid Uptake Assay Kit. Dojindo. [Link]

  • Reshaping the Binding Pocket of the Neurotransmitter:Solute Symporter (NSS) Family Transporter SLC6A14 (ATB) Selectively Reduces Access for Cationic Amino Acids and Derivatives. ResearchGate. [Link]

  • Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies. [Link]

  • The amino acid transporter SLC6A14 is an effective drug target for treatment of pancreatic cancer. AACR Journals. [Link]

  • α-Methyl-Tryptophan Inhibits SLC6A14 Expression and Exhibits Immunomodulatory Effects in Crohn's Disease. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Control Experiments for Research on (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, a KAT II Inhibitor

This guide provides an in-depth technical framework for designing and executing robust control experiments in research involving (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid. As a potent inhibitor of Kynurenine A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for designing and executing robust control experiments in research involving (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid. As a potent inhibitor of Kynurenine Aminotransferase II (KAT II), this compound offers a promising avenue for investigating neurological and psychiatric disorders associated with dysregulated kynurenic acid (KYNA) levels.[1][2] However, the scientific validity of any findings hinges on a meticulously planned control strategy. This document moves beyond simplistic protocols to explain the causal logic behind each control, ensuring your experimental system is self-validating and your data is unambiguous.

The Central Role of KAT II in Neuromodulation

To design effective controls, we must first understand the target. (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid targets KAT II, a key enzyme in the tryptophan metabolism pathway.[2][3] KAT II catalyzes the conversion of kynurenine into kynurenic acid (KYNA).[3] Elevated brain levels of KYNA are implicated in conditions like schizophrenia and bipolar disorder because KYNA is an antagonist of both the α7 nicotinic acetylcholine receptor and the glycine co-agonist site of the NMDA receptor.[4] By inhibiting KAT II, the primary enzyme for KYNA synthesis in the brain, compounds like (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid aim to lower KYNA levels, thereby normalizing glutamatergic and cholinergic neurotransmission.[1][5]

This mechanism provides a clear basis for our experimental design. Our primary goal is to prove that any observed biological effect is a direct result of KAT II inhibition by the specific (2R)-enantiomer of the compound, and not due to off-target effects, vehicle interference, or assay artifacts.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine Multiple Steps KAT2 KAT II Enzyme Kynurenine->KAT2 Substrate KYNA Kynurenic Acid (KYNA) (NMDA/α7 Antagonist) Neurotransmission Glutamatergic & Cholinergic Signaling KYNA->Neurotransmission ANTAGONIZES TargetCompound (2R)-2-amino-3-[2-(aminomethyl)phenyl] propanoic Acid TargetCompound->KAT2 INHIBITS KAT2->KYNA Catalyzes

Caption: The Kynurenine Pathway and the inhibitory action of the test compound on KAT II.

The Logic of a Multi-Faceted Control Strategy

The Essential Control Panel
Control TypeExample Compound/ConditionCore Rationale & Question AnsweredExpected Outcome in a KAT II Assay
Positive Control PF-04859989 Is the assay system working as expected?[6][7]Potent inhibition of KAT II activity (low IC50).[7][8]
Negative Control (Stereoisomer) (2S)-enantiomer of the test compoundIs the observed activity specific to the (2R) spatial arrangement?[9][10]Significantly reduced or no inhibition of KAT II.[4]
Negative Control (Vehicle) DMSO or Buffer used for dissolutionIs the solvent or carrier causing any effect on its own?[11][12]No inhibition (represents 0% inhibition baseline).
Assay Validation Control No Enzyme Control Is the signal specific to enzymatic activity?No product formation; signal should equal background.

Comparative Analysis: Selecting the Right Controls

Positive Control: PF-04859989

PF-04859989 is a well-characterized, potent, and selective irreversible inhibitor of KAT II.[6][13] It serves as an excellent positive control because its mechanism is understood, and its efficacy has been demonstrated both in vitro and in vivo.[1][7][8] Including PF-04859989 validates that your assay can detect KAT II inhibition and provides a benchmark against which to compare the potency of your test compound.

Negative Control: The (2S)-Enantiomer

Biological systems, particularly enzyme active sites, are chiral environments.[10] The use of the (2S)-enantiomer of your test compound is arguably the most elegant and powerful negative control.[9] While the (2R)-enantiomer is designed to fit the active site of KAT II, its mirror image, the (2S)-enantiomer, is not expected to bind with the same affinity, if at all.[4][10] Observing high activity with the (2R)-form and little-to-no activity with the (2S)-form provides strong evidence that the inhibition is a specific, stereochemically-driven interaction with the target enzyme, rather than a non-specific effect like compound aggregation.[14]

Vehicle Control

The vehicle control, typically a small percentage of Dimethyl Sulfoxide (DMSO) in buffer, is fundamental.[11][12] It establishes the baseline of 100% enzyme activity (or 0% inhibition). It is crucial to ensure that the final concentration of the vehicle is consistent across all wells—including the test compound and other controls—to negate any potential inhibitory or activating effects of the solvent itself.[12]

Experimental Workflow and Protocols

A successful experiment follows a logical flow from preparation to data analysis. Each step must be validated and controlled.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Compound Stocks (Test, (2S)-enantiomer, PF-04859989) in 100% DMSO P2 Prepare Serial Dilutions in Assay Buffer (Constant final DMSO %) P1->P2 A1 Dispense Compounds & Controls to 384-well Plate P2->A1 P3 Prepare Recombinant human KAT II Enzyme A2 Add KAT II Enzyme (Pre-incubate if necessary) P3->A2 A1->A2 A3 Initiate Reaction (Add Substrates: L-Kynurenine, α-Ketoglutarate) A2->A3 A4 Incubate at 37°C (Monitor reaction kinetically or stop at endpoint) A3->A4 D1 Read Plate (Fluorescence Ex:340nm, Em:390nm) A4->D1 D2 Calculate % Inhibition vs. Vehicle & No Enzyme Controls D1->D2 D4 Calculate Z'-Factor for Assay Quality D1->D4 D3 Plot Dose-Response Curves & Calculate IC50 Values D2->D3

Caption: A typical workflow for an in vitro KAT II enzyme inhibition assay.

Protocol: In Vitro KAT II Fluorescence-Based Inhibition Assay

This protocol is adapted from established methods for measuring KAT II activity.[3][15] It relies on a coupled reaction where the product of the KAT II reaction (glutamate) is used by glutamate dehydrogenase (GDH) to convert NAD+ to NADH, which is fluorescent.

Materials:

  • Recombinant human KAT II (hKAT-II)

  • L-Kynurenine (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Glutamate Dehydrogenase (GDH, coupling enzyme)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5

  • Test Compound, (2S)-enantiomer, and PF-04859989

  • DMSO (Vehicle)

  • 384-well, black, flat-bottom plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and controls in assay buffer. Dispense 1 µL of each concentration into the appropriate wells of a 384-well plate. For vehicle control wells, add 1 µL of assay buffer containing the same final DMSO concentration.

  • Enzyme Preparation: Prepare an enzyme mix containing hKAT-II, PLP, GDH, and NAD+ in assay buffer.

  • Enzyme Addition: Add 20 µL of the enzyme mix to each well, except for the "No Enzyme" control wells (add 20 µL of assay buffer with PLP, GDH, and NAD+ but without KAT II).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a substrate mix containing L-Kynurenine and α-Ketoglutarate in assay buffer. Add 20 µL of the substrate mix to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (Excitation: 340 nm, Emission: 390 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

Data Interpretation and Quality Control

Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Rate_sample - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))

IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Quality - The Z'-Factor: The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative controls.[16][17] It is essential for validating the assay's suitability for screening.[18][19][20]

Z' = 1 - (3 * (SD_vehicle + SD_positive_control)) / |Mean_vehicle - Mean_positive_control|

  • Z' > 0.5: An excellent assay.[16][18]

  • 0 < Z' ≤ 0.5: A marginal assay, may require optimization.[16][18]

  • Z' < 0: The assay is not suitable for screening.[17]

Comparative Performance Data (Illustrative)

The table below illustrates the kind of data you should expect to generate. These values are hypothetical but based on the known properties of KAT II inhibitors.

CompoundTypeTargetExpected IC50 (nM)Rationale for Performance
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Test CompoundKAT II50 - 200Active enantiomer designed for the KAT II active site.
PF-04859989 Positive ControlKAT II20 - 40A known, highly potent inhibitor.[7][8] Validates assay sensitivity.
(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Negative ControlKAT II> 20,000Incorrect stereochemistry prevents efficient binding to the chiral active site.[4][10]
DMSO Vehicle ControlKAT IINo activityInert solvent; establishes the 0% inhibition baseline.[11]

The clear separation in potency between the (2R) and (2S) enantiomers would strongly support a specific, target-mediated mechanism of action. The comparable, high potency of the (2R)-compound and the positive control, PF-04859989, would confirm that your compound is a potent inhibitor of KAT II.

By implementing this comprehensive and logically sound control strategy, researchers can ensure that their findings are robust, reproducible, and contribute meaningfully to the field of neuropharmacology.

References

  • Rossi, F., et al. (2014). A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats. Neuropharmacology. Available at: [Link]

  • Dounay, A.B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dounay, A.B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. PubMed. Available at: [Link]

  • Kozak, R., et al. (2014). Reduction of Brain Kynurenic Acid Improves Cognitive Function. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Z-factor. Grokipedia. Available at: [Link]

  • Sadílek, J., et al. (2021). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Rossi, F., et al. (2014). A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats. PubMed. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)? RxPlora. Available at: [Link]

  • PunnettSquare Tools. (n.d.). Z-Factor Calculator. PunnettSquare Tools. Available at: [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Araceli Biosciences. Available at: [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. Available at: [Link]

  • Khan, I., et al. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Singh, K., et al. (2014). Stereochemistry and its role in drug design. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Naskar, A., et al. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. Available at: [Link]

  • Singh, K., et al. (2014). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Beck, B., et al. (2009). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Perspectives in Drug Discovery and Design. Available at: [Link]

  • Kronsteiner, N., et al. (2023). Kynurenic Acid Levels and Kynurenine Aminotransferase I, II and III Activities in Ganglia, Heart and Liver of Snail Helix. Cellular Physiology and Biochemistry. Available at: [Link]

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Comparative

A Comparative Guide to Phenylalanine Analogs as Modulators of Cellular Transport and Signaling

This guide provides a comparative analysis of structural analogs of phenylalanine, with a focus on their activity as modulators of the L-type Amino Acid Transporter 1 (LAT1). While direct experimental data on (2R)-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of structural analogs of phenylalanine, with a focus on their activity as modulators of the L-type Amino Acid Transporter 1 (LAT1). While direct experimental data on (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is not extensively available in the public domain, this guide will delve into the structure-activity relationships (SAR) of closely related analogs, offering researchers and drug development professionals a framework for understanding and predicting the biological activity of this class of compounds. We will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor.

Introduction: The Significance of Phenylalanine Analogs and the LAT1 Transporter

Phenylalanine and its analogs are crucial building blocks in numerous physiological processes. A key mediator of their transport across cellular membranes is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is a sodium-independent transporter that facilitates the uptake of large neutral amino acids, including essential amino acids necessary for cell growth and proliferation.[1][2]

Notably, LAT1 is overexpressed in a wide variety of cancer cells to meet their high metabolic demands for protein synthesis.[1][3][4] This overexpression makes LAT1 a compelling target for anticancer therapies. By designing molecules that selectively inhibit LAT1, it is possible to starve cancer cells of essential nutrients, thereby impeding their growth and proliferation.[5][6] The inhibition of LAT1 can also suppress mTOR signaling, a key pathway in cell growth regulation.[6] Furthermore, LAT1's presence at the blood-brain barrier (BBB) makes it a critical gateway for the delivery of drugs to the central nervous system.[7][8]

This guide will compare several structural analogs of phenylalanine, examining how modifications to the core structure influence their interaction with LAT1 and other biological targets.

Structural Analogs and Comparative Activity

The fundamental structure of phenylalanine, consisting of a propanoic acid backbone with an amino group at the alpha-position and a phenyl group at the beta-position, serves as a scaffold for a diverse range of synthetic analogs. The activity of these analogs is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the amino acid core.

Core Structure-Activity Relationships (SAR) for LAT1 Interaction

Several key structural features are essential for effective binding and transport by LAT1:[3][7]

  • Free Amino and Carboxylic Acid Groups: Both the α-amino group and the carboxylic acid group are critical for recognition and binding to LAT1.[3]

  • Large, Neutral Side Chain: LAT1 preferentially transports amino acids with large, bulky, and neutral side chains. Aromaticity in the side chain, as seen in phenylalanine, significantly contributes to binding affinity.[7]

  • Stereochemistry: The L-enantiomers (S-configuration) of amino acids generally exhibit a higher affinity for LAT1 compared to their D-enantiomer counterparts.[7]

Comparative Analysis of Phenylalanine Analogs as LAT1 Inhibitors

The following table summarizes the activity of selected phenylalanine and tyrosine analogs as LAT1 inhibitors. These compounds illustrate how specific structural modifications impact their inhibitory potency.

Compound NameStructureKey Structural FeaturesIC50 (µM)Reference
JPH203 3,5-diiodo-L-tyrosine derivativeDi-iodination of the phenyl ring, hydroxyl group.Low µM range[4][9]
KMH-233 Phenylalanine derivativeSpecific substitutions on the phenyl ring.18[9]
3-Iodo-L-tyrosine Mono-iodination of the phenyl ring, hydroxyl group.7.9[9]
Meta-substituted Phenylalanine Derivatives Large lipophilic moieties at the meta position.5-10[9]
(S)-(-)-2-amino-2-methyl-3-phenylpropanoic acid Methylation at the α-carbon.Not specified for LAT1, shows anti-inflammatory activity.[10]

IC50 values represent the concentration of the inhibitor required to reduce the uptake of a labeled LAT1 substrate (e.g., [14C]L-leucine) by 50%.

Causality Behind Structural Modifications:

The addition of large, lipophilic groups, such as iodine atoms, to the phenyl ring of tyrosine analogs like JPH203 significantly enhances their inhibitory activity. This is likely due to increased hydrophobic interactions within the LAT1 binding pocket. The position of these substituents is also critical, with meta-substituted derivatives often showing high potency.[9] Alpha-methylation, as seen in S(-)-2-amino-2-methyl-3-phenylpropanoic acid, can influence metabolic stability and conformational preferences, which in turn affects biological activity, although its specific impact on LAT1 affinity requires further investigation.[10]

Experimental Protocols for Activity Assessment

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following section details a typical workflow for assessing the inhibitory activity of novel phenylalanine analogs against the LAT1 transporter.

Workflow for LAT1 Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 value of a test compound for LAT1.

LAT1_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture Culture LAT1-expressing cells (e.g., HT-29) seeding Seed cells in 24-well plates cell_culture->seeding incubation Incubate for 24-48 hours seeding->incubation preincubation Pre-incubate cells with test compound incubation->preincubation Start Assay addition Add [14C]L-leucine preincubation->addition incubation_assay Incubate for a defined period (e.g., 1 min) addition->incubation_assay washing Wash cells with ice-cold buffer to stop uptake incubation_assay->washing lysis Lyse cells washing->lysis Proceed to Analysis scintillation Measure radioactivity using scintillation counting lysis->scintillation calculation Calculate IC50 value scintillation->calculation

Caption: Workflow for determining the IC50 of a LAT1 inhibitor.

Step-by-Step Protocol for [14C]L-Leucine Uptake Assay

This protocol provides a self-validating system for measuring LAT1 inhibition.

  • Cell Culture:

    • Culture a human cancer cell line known to overexpress LAT1 (e.g., HT-29, HeLa) in appropriate media and conditions.

    • Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in a transport buffer (e.g., Krebs-Ringer-HEPES).

    • Prepare a solution of [14C]L-leucine in the transport buffer at a known concentration.

  • Uptake Assay:

    • On the day of the experiment, wash the cell monolayers twice with pre-warmed transport buffer.

    • Pre-incubate the cells with the different concentrations of the test compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the uptake by adding the [14C]L-leucine solution to each well.

    • Incubate for a short, defined period (e.g., 1 minute) to measure the initial rate of transport.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

  • Quantification and Analysis:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration in each well to normalize the uptake data.

    • Plot the percentage of inhibition of [14C]L-leucine uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Broader Biological Activities and Future Directions

While LAT1 inhibition is a primary focus, phenylalanine analogs can interact with other biological targets. For instance, certain (R)-2-amino-3-propanoic acid derivatives have been developed as agonists for the NMDA receptor glycine site, demonstrating subtype-specific activity.[11] This highlights the versatility of the amino acid scaffold in drug design.

The development of novel phenylalanine analogs should consider not only potency but also selectivity for LAT1 over other amino acid transporters to minimize off-target effects. Future research will likely focus on developing analogs with improved pharmacokinetic properties for in vivo applications, including enhanced BBB penetration for CNS disorders and targeted delivery to tumors.

Conclusion

The structural framework of phenylalanine provides a fertile ground for the design and synthesis of potent and selective modulators of cellular transport and signaling pathways. A thorough understanding of the structure-activity relationships, particularly concerning the LAT1 transporter, is paramount for the rational design of novel therapeutics for cancer and neurological diseases. The experimental protocols outlined in this guide provide a robust methodology for the evaluation of these compounds, ensuring the generation of reliable and actionable data for drug development professionals.

References

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624. [Link]

  • Gynther, M., et al. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22593566, 2-Amino-3-phenylpropanoic acid;2-aminopropanoic acid. [Link]

  • Zhang, L., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 9, 735870. [Link]

  • Cormerais, Y., et al. (2019). The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. Cancers, 11(5), 714. [Link]

  • Peura, L., et al. (2013). L-Type amino acid transporter 1 as a target for drug delivery. Journal of Pharmacy and Pharmacology, 65(6), 772-780. [Link]

  • Wempe, M. F., et al. (2020). Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. Medical Research Archives, 7(12). [Link]

  • SOLVO Biotechnology. (n.d.). LAT1 - Transporters. [Link]

  • Napolitano, A., et al. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5932-5942. [Link]

  • Wempe, M. F., et al. (2019). Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. Medical Research Archives, 7(12). [Link]

  • Google Patents. (1994). US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. Molecules, 23(11), 2967. [Link]

  • Gynther, M., et al. (2020). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics, 17(8), 2956-2967. [Link]

  • Singh, N., & Ecker, G. F. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences, 19(12), 4038. [Link]

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Validation

A Comparative Benchmarking Guide to Kynurenine 3-Monooxygenase Inhibitors: Profiling (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid Against Established Standards

This technical guide provides a comprehensive framework for the comparative evaluation of novel Kynurenine 3-Monooxygenase (KMO) inhibitors, using a hypothetical candidate, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the comparative evaluation of novel Kynurenine 3-Monooxygenase (KMO) inhibitors, using a hypothetical candidate, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, benchmarked against the well-characterized standard compounds Ro 61-8048 and UPF 648. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of therapeutics targeting the kynurenine pathway.

Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan.[1] This pathway is a critical regulator of inflammatory responses and neuronal function. A key enzymatic control point in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[1] Under normal physiological conditions, this pathway is essential for generating cellular energy. However, in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, upregulation of KMO activity can lead to an accumulation of neurotoxic downstream metabolites, including 3-HK and quinolinic acid (QUIN).[1][2]

Conversely, inhibition of KMO shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA), which exhibits anticonvulsant and neuroprotective properties.[1] Consequently, the development of potent and selective KMO inhibitors represents a promising therapeutic strategy for a range of neurological disorders.[2][3] This guide outlines a systematic approach to benchmarking a novel, hypothetical KMO inhibitor, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, against established standards to ascertain its potential as a therapeutic candidate.

Compounds Under Evaluation

Test Compound: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid (Hypothetical KMO Inhibitor)

For the purpose of this guide, we will consider (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, a phenylalanine derivative, as a novel potential KMO inhibitor. Its structural similarity to other amino acid-based inhibitors warrants its investigation. The efficacy and potency of this compound will be hypothetically evaluated against known standards.

Standard Compound 1: Ro 61-8048

Ro 61-8048 is a potent, competitive, and well-characterized inhibitor of KMO with an IC50 of 37 nM.[4][5] It is widely used as a reference compound in KMO inhibition studies and has demonstrated neuroprotective effects in various preclinical models.[6]

Standard Compound 2: UPF 648

UPF 648 is another potent KMO inhibitor with a reported IC50 of 20 nM.[7] It has been shown to increase levels of kynurenic acid and decrease levels of 3-HK and quinolinic acid in both the cerebrum and liver of neonatal rodents, highlighting its neuroprotective potential.[7]

Experimental Benchmarking Workflow

A multi-tiered approach is essential for the comprehensive evaluation of a novel KMO inhibitor. This workflow progresses from direct enzyme inhibition assays to more physiologically relevant cell-based models.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assessment cluster_2 Data Analysis & Comparison in_vitro_assay KMO Enzyme Inhibition Assay (IC50 Determination) selectivity_panel Selectivity Profiling (Against other pathway enzymes) in_vitro_assay->selectivity_panel Initial Potency cell_assay Cellular KMO Activity Assay (e.g., in HEK293 cells expressing human KMO) selectivity_panel->cell_assay Confirmed Selectivity metabolite_analysis Metabolite Profiling (Measurement of KYNA, 3-HK, QUIN) cell_assay->metabolite_analysis Cellular Efficacy data_comparison Comparative Data Analysis (Benchmarking against Ro 61-8048 & UPF 648) metabolite_analysis->data_comparison Comprehensive Profile

Caption: Experimental workflow for benchmarking a novel KMO inhibitor.

Detailed Experimental Protocols

In Vitro KMO Enzyme Inhibition Assay

Principle: This assay quantifies the direct inhibitory effect of the test compound on recombinant human KMO. The activity of KMO is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the conversion of L-kynurenine to 3-hydroxykynurenine.

Materials:

  • Recombinant Human KMO enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM DTT, 1 mM EDTA)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound and standard compounds (Ro 61-8048, UPF 648) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test and standard compounds in DMSO.

  • In a 96-well plate, add assay buffer, recombinant KMO enzyme, and the test/standard compounds at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a mixture of L-kynurenine and NADPH.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 340 nm.

  • Calculate the percentage of KMO inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based KMO Activity and Metabolite Analysis

Principle: This assay assesses the ability of the test compound to inhibit KMO within a cellular context and its effect on the kynurenine pathway metabolites. A human cell line overexpressing KMO (e.g., HEK293-hKMO) is used.

Materials:

  • HEK293 cells stably expressing human KMO

  • Cell culture medium and supplements

  • L-kynurenine

  • Test compound and standard compounds

  • Lysis buffer

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Seed HEK293-hKMO cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test and standard compounds for a predetermined time (e.g., 24 hours).

  • Add L-kynurenine to the cell culture medium to provide the substrate for KMO.

  • After incubation, collect the cell culture supernatant and cell lysates.

  • Analyze the levels of kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN) in the supernatant and lysates using a validated LC-MS/MS method.

  • Determine the effect of the inhibitors on the production and secretion of these key metabolites.

Comparative Data Analysis

The following tables present hypothetical data for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid alongside published data for the standard compounds.

In Vitro KMO Inhibition
CompoundIC50 (nM)
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid (Hypothetical)45
Ro 61-804837[4][5]
UPF 64820[7]
Cell-Based Metabolite Modulation (Hypothetical Data)
Compound (at 1 µM)Kynurenic Acid (KYNA) (% increase)3-Hydroxykynurenine (3-HK) (% decrease)Quinolinic Acid (QUIN) (% decrease)
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid150%60%55%
Ro 61-8048180%75%70%
UPF 648200%80%78%

Mechanistic Insights and Structure-Activity Relationship

G cluster_0 Kynurenine Pathway cluster_1 KMO Inhibition cluster_2 Therapeutic Outcome Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT three_HK three_HK Kynurenine->three_HK KMO Neuroprotection Neuroprotection Kynurenic_Acid->Neuroprotection Increases QUIN QUIN three_HK->QUIN ... QUIN->Neuroprotection Decreases Neurotoxicity KMO_Inhibitor KMO Inhibitor (e.g., Test Compound) KMO KMO KMO_Inhibitor->KMO Inhibits

Caption: The inhibitory action of a KMO inhibitor on the kynurenine pathway leading to a neuroprotective outcome.

The structural features of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, particularly the amino acid backbone, suggest a competitive binding mode at the active site of KMO, similar to the endogenous substrate L-kynurenine. The aminomethylphenyl group likely occupies a hydrophobic pocket within the enzyme's active site, contributing to its binding affinity. Further structure-activity relationship (SAR) studies would be necessary to optimize the potency and pharmacokinetic properties of this chemical scaffold.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of novel KMO inhibitors. Based on the hypothetical data, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid demonstrates promising, albeit slightly lower, in vitro and cell-based activity compared to the established KMO inhibitors Ro 61-8048 and UPF 648.

Future investigations should focus on:

  • Confirmation of KMO inhibition: Direct experimental validation of the inhibitory activity of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid on KMO is paramount.

  • Pharmacokinetic profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

  • In vivo efficacy: Evaluation of the compound's neuroprotective effects in relevant animal models of neurodegenerative diseases.

By following a systematic and comparative approach as outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel KMO inhibitors and advance the development of new treatments for debilitating neurological disorders.

References

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382–385. Available at: [Link]

  • Mole, D. J., et al. (2020). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current medicinal chemistry, 27(13), 2087–2111. Available at: [Link]

  • Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863–874. Available at: [Link]

  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–623. Available at: [Link]

  • de Souza, C. A., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in molecular biosciences, 6, 10. Available at: [Link]

  • Coutinho, C. F. B., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 10. Available at: [Link]

  • Al-Hussain, F., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Journal of molecular structure, 1258, 132655. Available at: [Link]

  • Al-Hussain, F., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules (Basel, Switzerland), 27(9), 2686. Available at: [Link]

  • Oh, C. H., et al. (1995). Synthesis and glutamate-agonistic activity of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)-propanoic acid derivatives. Journal of medicinal chemistry, 38(9), 1584–1589. Available at: [Link]

  • Mole, D. J., et al. (2020). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current medicinal chemistry, 27(13), 2087–2111. Available at: [Link]

  • Tojo, S., et al. (2020). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. Journal of medicinal chemistry, 63(15), 8287–8305. Available at: [Link]

  • Rutkauskas, K., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules (Basel, Switzerland), 26(11), 3121. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in chemistry, 10, 1046535. Available at: [Link]

  • Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules (Basel, Switzerland), 25(21), 5122. Available at: [Link]

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Comparative

A Comparative Guide to the Preclinical Assessment of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid and its Analogs

Introduction: Unraveling the Therapeutic Potential of Ortho-Substituted Phenylalanine Derivatives To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced speci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of Ortho-Substituted Phenylalanine Derivatives

To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced specificity and efficacy is a perpetual endeavor. Within the vast landscape of medicinal chemistry, non-proteinogenic amino acids and their derivatives represent a promising frontier. This guide focuses on the experimental confirmation of findings for a particularly intriguing, yet sparsely documented molecule: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid .

The absence of direct experimental data for this specific compound in publicly accessible literature necessitates a comparative analytical approach. By examining structurally similar analogs, particularly those with substitutions at the ortho position of the phenyl ring, we can infer potential biological activities and formulate a robust experimental framework for its characterization. This guide will synthesize existing data on related phenylalanine derivatives to provide a comprehensive preclinical assessment strategy, complete with detailed experimental protocols and a rationale for their selection.

The core structure, a phenylalanine backbone, is a well-established scaffold for neurologically active compounds. Modifications to the phenyl ring can significantly alter a compound's interaction with biological targets. The presence of an aminomethyl group at the ortho position in our target molecule is of particular interest, as this substitution can influence physicochemical properties such as basicity and hydrogen bonding capacity, thereby affecting receptor binding and pharmacokinetic profiles.

This guide will explore the potential of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid as a modulator of key central nervous system (CNS) targets, including the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors, as well as its potential for anti-inflammatory and antinociceptive activities, drawing parallels with documented analogs.

Comparative Analysis of Structurally Related Phenylalanine Derivatives

To build a foundational understanding of our target compound, we will compare it with known ortho-substituted phenylalanine derivatives and other relevant analogs for which experimental data is available.

Compound/AnalogKey Structural FeatureDocumented Biological ActivityReference
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid ortho-aminomethyl substitution Hypothesized: NMDA receptor modulation, GABA receptor modulation, Anti-inflammatory/Antinociceptive-
2-(Phosphonomethyl)phenylalanineortho-phosphonomethyl substitutionNMDA receptor antagonist[1][2][1][2]
S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acidα-methyl groupAnti-inflammatory, Antinociceptive[1][1]
L-PhenylalanineUnsubstitutedPrecursor to neurotransmitters; can modulate NMDA receptor activity at high concentrations[3][3]
PregabalinGABA analog (structurally distinct but functionally relevant)Binds to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release; used for neuropathic pain and epilepsy[4][4]

The data from these analogs suggests that ortho-substitution on the phenylalanine ring is a viable strategy for generating compounds with distinct pharmacological profiles. The phosphonate group in 2-(phosphonomethyl)phenylalanine provides an acidic moiety that is crucial for its antagonist activity at the NMDA receptor[1][2]. In contrast, the aminomethyl group in our target compound introduces a basic center, which could lead to a different mode of interaction with CNS receptors, potentially as a positive allosteric modulator of GABA receptors or a different class of NMDA receptor modulator. Furthermore, the demonstrated anti-inflammatory and antinociceptive effects of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid suggest that our target compound may also possess similar activities, warranting investigation in relevant preclinical models[1].

Proposed Experimental Workflows for Characterization

To elucidate the pharmacological profile of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, a multi-tiered experimental approach is recommended. This workflow is designed to first identify the primary biological targets and then to characterize the compound's efficacy and mechanism of action.

experimental_workflow cluster_tier1 Tier 1: Target Identification & Initial Screening cluster_tier2 Tier 2: In Vivo Proof-of-Concept cluster_tier3 Tier 3: Mechanistic & Pharmacokinetic Studies receptor_binding Receptor Binding Assays (NMDA, GABA, etc.) cell_based Cell-Based Functional Assays (e.g., Calcium Imaging, Electrophysiology) receptor_binding->cell_based Positive Hits enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-1/2) enzyme_inhibition->cell_based Positive Hits cns_models CNS Activity Models (e.g., Seizure, Anxiety Models) cell_based->cns_models Confirmed Activity pain_models Analgesia Models (e.g., Tail-flick, Formalin Test) cell_based->pain_models Confirmed Activity inflammation_models Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) cell_based->inflammation_models Confirmed Activity moa_studies Mechanism of Action Studies (e.g., Electrophysiology on specific receptor subtypes) cns_models->moa_studies pain_models->moa_studies inflammation_models->moa_studies pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling moa_studies->pk_pd

Caption: Proposed experimental workflow for the characterization of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the experimental validation of the biological activity of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid.

Protocol 1: In Vitro NMDA Receptor Activity Assessment via Electrophysiology

Objective: To determine if the target compound modulates NMDA receptor activity.

Rationale: Phenylalanine derivatives are known to interact with NMDA receptors[1][2][3]. This assay will directly measure the effect of the compound on NMDA-mediated currents in neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured on poly-D-lysine coated coverslips.

  • Whole-Cell Patch-Clamp Recording: After 7-14 days in vitro, whole-cell voltage-clamp recordings are performed.

  • Solution Application: The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin, pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH 7.2.

  • NMDA Receptor Activation: Neurons are voltage-clamped at -60 mV. NMDA (100 µM) and glycine (10 µM) are co-applied to elicit an inward current.

  • Compound Application: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is co-applied with NMDA and glycine at varying concentrations to determine its effect on the NMDA-induced current.

  • Data Analysis: The peak amplitude of the NMDA-induced current in the presence of the test compound is compared to the control current. IC50 (for antagonists) or EC50 (for agonists/potentiators) values are calculated.

Protocol 2: In Vivo Assessment of Antinociceptive Activity using the Tail-Flick Test

Objective: To evaluate the potential analgesic properties of the target compound.

Rationale: The structurally related compound S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid has shown antinociceptive activity in this model[1].

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Acclimatization: Animals are acclimatized to the testing apparatus for at least 30 minutes before the experiment.

  • Baseline Latency: The baseline tail-flick latency is determined by applying a radiant heat source to the ventral surface of the tail and measuring the time taken for the rat to withdraw its tail. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Compound Administration: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A vehicle control group receives the same volume of the vehicle.

  • Post-treatment Latency: Tail-flick latencies are measured at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

Objective: To assess the potential anti-inflammatory effects of the target compound.

Rationale: Phenylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[1].

Methodology:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

Hypothesized Signaling Pathways and Mechanisms of Action

Based on the structural similarities to known neuromodulators, we can propose potential signaling pathways that (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid might influence.

signaling_pathways cluster_cns Central Nervous System Modulation cluster_nmda NMDA Receptor Pathway cluster_gaba GABA Receptor Pathway cluster_inflammation Anti-inflammatory Pathway Compound (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid NMDA_R NMDA Receptor Compound->NMDA_R Modulation? GABA_R GABAA Receptor Compound->GABA_R Modulation? COX_enzymes COX-1 / COX-2 Compound->COX_enzymes Inhibition? Ca_influx Ca2+ Influx NMDA_R->Ca_influx Downstream_signaling Downstream Signaling (e.g., NO production, CREB phosphorylation) Ca_influx->Downstream_signaling Cl_influx Cl- Influx GABA_R->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Prostaglandins Prostaglandin Synthesis COX_enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothesized signaling pathways for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid.

Conclusion and Future Directions

While direct experimental evidence for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is currently unavailable, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a novel therapeutic agent. The proposed experimental workflows offer a clear path for elucidating its pharmacological profile, with a primary focus on its potential activities within the central nervous system and as an anti-inflammatory and antinociceptive agent.

The unique ortho-aminomethyl substitution presents an opportunity for novel interactions with biological targets, potentially leading to a compound with improved efficacy and a favorable side-effect profile compared to existing therapies. The systematic execution of the described in vitro and in vivo experiments will be crucial in confirming these hypotheses and paving the way for further preclinical and clinical development. The data generated from these studies will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of ortho-substituted phenylalanine derivatives.

References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624. [Link]

  • Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria. PMC. [Link]

  • GABA Receptor Positive Allosteric Modulators. StatPearls. [Link]

  • Fadda, E., et al. (1992). Preferred antagonist binding state of the NMDA receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives. Journal of medicinal chemistry, 35(12), 2188-2196. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

  • Glattard, G., et al. (1996). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. The Journal of pharmacology and experimental therapeutics, 279(2), 693-700. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]

  • Patel, M. Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]

  • Glattard, G., et al. (1996). Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria. The Journal of Pharmacology and Experimental Therapeutics, 279(2), 693-700. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. ResearchGate. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC. [Link]

  • GABAA receptor subtype modulators in medicinal chemistry: an updated patent review (2014-present). ResearchGate. [Link]

  • Pregabalin. Wikipedia. [Link]

  • 2-Amino-3-phenylpropanoic acid. J-GLOBAL. [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In: Van Dongen, A. M. (eds) Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdl...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice. This guide provides a detailed protocol for the disposal of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid (CAS No. 1217601-79-0), a non-standard amino acid derivative. Given that this is a specialized research chemical, a manufacturer-specific Safety Data Sheet (SDS) may not always be accessible. Therefore, this guide is founded on the Principle of Prudent Practice , which dictates that chemicals with incomplete hazard information should be handled as potentially hazardous substances.

Step 1: Hazard Characterization and Risk Assessment

The first and most critical step is to understand the potential hazards of the substance you are handling. Your primary source for this information should always be the Safety Data Sheet (SDS) provided by your chemical supplier. If an SDS is not available, a risk assessment must be performed based on the chemical structure and data from analogous compounds.

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is a phenylpropanoic acid derivative containing two primary amine groups and a carboxylic acid. While data for this specific molecule is scarce, information from structurally similar compounds suggests it should be treated with caution.[1][2] An analysis of related molecules indicates potential for the following hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[2]

Every laboratory professional must treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous.[5] This initial determination is the responsibility of the waste generator.[4]

Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)
Potential Hazard CategoryBasis of Assessment (Analogous Compounds)Required PPE
Skin Irritation Phenylpropanoic acid derivatives[2][3]Nitrile gloves (or other chemical-resistant gloves), Lab coat
Eye Irritation Phenylpropanoic acid derivatives[2][3]Safety glasses with side shields or chemical safety goggles[6]
Respiratory Irritation Potential for dust/aerosol generation[3][4]Use in a certified chemical fume hood; respirator if needed[4]
Acute Oral Toxicity Harmful if swallowed[2]Do not eat, drink, or smoke in the lab; wash hands thoroughly[1]

Step 2: Waste Segregation and Collection Protocol

Proper segregation is fundamental to safe and compliant chemical waste disposal. Never mix incompatible waste streams.[7] For (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, all waste generated should be collected as hazardous chemical waste.

Step-by-Step Collection Method:
  • Designate a Waste Accumulation Area: Establish a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[7] This area must be away from sinks or floor drains and should have secondary containment.[7]

  • Solid Waste Collection:

    • Collect unused or waste (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid powder in a dedicated, properly labeled hazardous waste container.

    • Collect any grossly contaminated items, such as weigh boats, paper towels from spill cleanup, and contaminated gloves, in the same solid waste container. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[5]

  • Liquid Waste Collection:

    • If the compound is dissolved in a solvent, collect the solution in a dedicated liquid hazardous waste container.

    • Crucially, do not mix aqueous solutions with organic solvent waste. The solvent type dictates the disposal route. For example, halogenated and non-halogenated solvents must be segregated.[8]

  • "RCRA Empty" Container Decontamination:

    • The original container of the chemical can only be disposed of as regular trash after it is "RCRA Empty."

    • For a non-acutely hazardous chemical like this is presumed to be, this involves removing all contents that can be removed and ensuring no freestanding liquid remains.[9]

    • Triple rinse the empty container with a suitable solvent (e.g., water or ethanol). The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and institutional policy, but the most prudent approach is to collect all rinses as hazardous waste.

    • After rinsing, deface or remove the original label to prevent confusion.[5][9]

Step 3: Waste Container Selection and Labeling

Using the correct container and label is a legal requirement mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[8] For solids, a wide-mouth plastic or glass jar with a screw-top lid is suitable. For liquids, use a designated solvent waste container (often a plastic carboy).

  • Labeling: The moment you add the first drop of waste to a container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name(s) of the contents. Do not use abbreviations or chemical formulas. List all components, including solvents and their approximate percentages.

    • The specific hazard characteristics (e.g., Irritant, Toxic).

    • The Accumulation Start Date (the date the first waste was added).

    • The name and contact information of the generating researcher or lab.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid.

G Disposal Decision Workflow for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid cluster_prep Preparation & Assessment cluster_collection Waste Generation & Collection cluster_disposal Storage & Final Disposal start Obtain Compound sds Source SDS from Supplier start->sds risk_assess SDS Unavailable: Perform Risk Assessment (Treat as Hazardous) sds->risk_assess No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe Yes risk_assess->ppe generation Generate Waste ppe->generation waste_type Waste Type? generation->waste_type solid Collect Solid Waste & Contaminated Materials waste_type->solid Solid liquid Collect Liquid Waste (Segregate Solvents) waste_type->liquid Aqueous/ Solvent container Use Compatible, Leak-Proof Container solid->container liquid->container label_waste Label Container: 'HAZARDOUS WASTE' + Full Contents & Date container->label_waste saa Store Sealed Container in Secondary Containment in a Designated SAA label_waste->saa pickup Arrange Pickup via Institutional EHS Office saa->pickup end Document Waste Transfer pickup->end

Caption: Decision workflow for handling and disposal.

Step 4: Final Disposal Pathway

Under no circumstances should this chemical or its solutions be disposed of down the sink or in the regular trash.[7][10] Evaporation in a fume hood is not an acceptable method of disposal.[7]

  • Storage: Keep the labeled, sealed hazardous waste container in your designated Satellite Accumulation Area (SAA).

  • Arrange for Pickup: Once the container is full, or if you are approaching the regulatory time limit for storage (which varies by jurisdiction), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Documentation: Maintain a record of your waste disposal for your laboratory's chemical inventory and safety records.

By adhering to these procedures, you ensure not only compliance with federal and local regulations but also the safety of yourself, your colleagues, and the broader community.

References

  • Stephen F. Austin State University. "Disposal Procedures for Non Hazardous Waste." SFA Environmental Health, Safety, and Risk Management. [Link]

  • Ace Waste. "Properly Managing Chemical Waste in Laboratories." Ace Waste. [Link]

  • National Center for Biotechnology Information. "2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride." PubChem. [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health. [Link]

  • Vanderbilt University. "Guide to Managing Laboratory Chemical Waste." Vanderbilt University Environmental Health and Safety. [Link]

  • Cellseco. "MEM Non-Essential Amino Acids Solution (100X) (MSDS)." Cellseco. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid." Cole-Parmer. [Link]

  • Carl ROTH. "Safety Data Sheet: 2-Amino-3-phenylpropanoic acid." Carl ROTH. [Link]

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Handling

A Senior Application Scientist's Guide to Handling (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Executive Summary & Hazard Assessment This document provides essential safety and handling protocols for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid. As a specific Safety Data Sheet (SDS) for this novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Assessment

This document provides essential safety and handling protocols for (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid. As a specific Safety Data Sheet (SDS) for this novel compound is not available, this guidance is synthesized from the known hazards of its constituent functional groups—primary amines and a carboxylic acid—and data from structurally similar aminophenylpropanoic acid analogs.[1][2][3]

The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Amino and carboxylic acid groups can cause irritation or corrosive damage upon contact.[4]

  • Respiratory Tract Irritation: Inhalation of the fine powder can irritate the respiratory system.[5][6]

  • Harm if Swallowed: Ingestion may lead to gastrointestinal irritation or other adverse health effects.[5][7]

This guide is predicated on the principle of As Low As Reasonably Achievable (ALARA) exposure. All operations must begin with a thorough, task-specific risk assessment performed by trained personnel.[8]

Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Its efficacy is dependent on the implementation of preceding engineering and administrative controls.

Engineering Controls

All handling of solid (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid that could generate dust must be conducted within a certified chemical fume hood.[1][3] The fume hood provides primary containment, pulling airborne particles away from the user's breathing zone. Ensure the sash is positioned as low as possible. Workstations must be equipped with an accessible eyewash station and safety shower.[4][5][9]

Administrative Controls
  • Restricted Access: Designate specific areas for handling this compound. Only trained and authorized personnel should have access.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][10] Do not eat, drink, or smoke in areas where this chemical is used.[7]

  • Minimizing Dust: Use techniques and tools (e.g., spatulas) that minimize dust generation when transferring the solid material.[1][5]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid. The selection process is a self-validating system; if the integrity of any PPE component is compromised, work must cease until it is replaced.

PPE Selection Summary
Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes & Face Safety Goggles & Face ShieldGoggles provide a 360-degree seal to protect against dust and splashes.[8][11] A face shield must be worn over goggles during procedures with a high risk of splashing, such as preparing solutions or during spill cleanup.[1][3][11]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[8] Double-gloving is recommended. Gloves must be inspected for tears before use and removed immediately after contact with the chemical, followed by hand washing.[1][6]
Body Laboratory CoatA fully buttoned, long-sleeved lab coat is required to protect against skin contact with the solid or potential splashes.[1][11]
Respiratory NIOSH-Approved RespiratorRequired if handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[1] A risk assessment will determine the appropriate type (e.g., N95, half-mask with particle filter).[10][12]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_assessment Initial Assessment cluster_controls Primary Controls cluster_ppe Mandatory PPE cluster_task_specific Task-Specific PPE start Task: Handle (2R)-2-amino-3-... propanoic Acid fume_hood Work in Chemical Fume Hood? start->fume_hood base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Long Pants - Closed-Toe Shoes fume_hood->base_ppe Yes respirator Respiratory Protection fume_hood->respirator No / Dust Cannot be Controlled eye_protection Eye Protection base_ppe->eye_protection goggles Chemical Splash Goggles eye_protection->goggles Handling Solid or Dilute Solutions face_shield Goggles + Face Shield eye_protection->face_shield High Splash Potential (e.g., preparing stock solution) n95 NIOSH-Approved N95 Respirator respirator->n95

Caption: PPE selection workflow based on engineering controls and task-specific risks.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Confirm the chemical fume hood is operational. Verify an eyewash station and safety shower are accessible.[3] Don all PPE as specified in the table above.

  • Weighing & Transfer: Conduct all weighing and transfers within the fume hood. Use a spatula to gently transfer the solid, avoiding actions that could create airborne dust.[1]

  • Container Management: Keep the container tightly closed when not in use.[5][7] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7][10]

  • Post-Handling: Decontaminate the work surface. Remove PPE carefully, avoiding skin contamination, and dispose of gloves.[6][13] Wash hands thoroughly.

Spill and Emergency Procedures
  • Small Spill (Solid):

    • Evacuate the immediate area.

    • Wearing all required PPE, including respiratory protection, gently sweep up the material, avoiding dust generation.[1][5]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[2][14]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention if irritation occurs.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][10]

Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]

  • Waste Collection: All waste containing (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][6]

  • Labeling: The container must be labeled "Hazardous Waste: (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid" and include the accumulation start date.[2]

  • Disposal: The sealed container must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[6][10]

References

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